Astaxanthin
描述
属性
IUPAC Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZIGYBFDRPAKN-UWFIBFSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893777 | |
| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Astaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Needles from acetone/light petroleum | |
CAS No. |
472-61-7 | |
| Record name | Astaxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=472-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Astaxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Astaxanthin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06543 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,3'S)-3,3'-dihydroxy-β,β-carotene-4,4'-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASTAXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XPW32PR7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ASTAXANTHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Astaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183 °C, Reported as shiny purple platelets with gold luster from pyridine; MP: 216 °C; readily soluble in pyridine, 182.5 °C | |
| Record name | ASTAXANTHINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Astaxanthin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Neuroprotective Mechanisms of Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
Astaxanthin (AST), a lipid-soluble xanthophyll carotenoid, has garnered significant scientific interest for its potent neuroprotective properties.[1][2][3][4][5] Its unique molecular structure not only makes it one of nature's most powerful antioxidants but also allows it to cross the blood-brain barrier, a critical feature for any neuroactive compound.[6][7][8][9][10] This enables this compound to directly exert its effects on the central nervous system (CNS), mitigating the complex pathologies underlying various neurological disorders.[2][4][11][12]
This technical guide provides an in-depth exploration of the core mechanisms through which this compound confers neuroprotection. It synthesizes findings from preclinical and experimental models, focusing on its antioxidant, anti-inflammatory, anti-apoptotic, and plasticity-modulating activities. The content herein is intended to serve as a resource for researchers and professionals in the field of neurology and drug development.
Core Mechanism: Potent Antioxidant Activity
The brain's high oxygen consumption and lipid-rich environment make it exceptionally vulnerable to oxidative stress, a key pathological driver in neurodegenerative diseases.[6] this compound's neuroprotective action is fundamentally linked to its superior antioxidant capabilities.[13]
Direct Radical Scavenging
This compound's polyene chain and terminal ionone (B8125255) rings enable it to effectively neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13][14] It can quench singlet oxygen and scavenge radicals within the cell membrane, providing protection against lipid peroxidation and oxidative damage to neuronal cells.[6][9]
Upregulation of Endogenous Antioxidant Systems
Beyond direct scavenging, this compound modulates key signaling pathways to bolster the brain's intrinsic antioxidant defenses. The most critical of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][9][12]
-
Nrf2-ARE Pathway Activation: this compound promotes the nuclear translocation of Nrf2.[12] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), driving the transcription of a suite of protective genes.[2][9]
-
Induction of Phase II Enzymes: This activation leads to increased expression of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[2][9][11][13][15] These enzymes are vital for detoxifying ROS and maintaining cellular redox homeostasis.[13]
The activation of the Nrf2 pathway is a cornerstone of this compound's indirect antioxidant mechanism, providing sustained protection against oxidative insults.
Core Mechanism: Anti-inflammatory Effects
Chronic neuroinflammation is a hallmark of nearly all neurodegenerative conditions, contributing to a cycle of neuronal damage.[6] this compound demonstrates potent anti-inflammatory activity by modulating key signaling cascades and reducing the production of inflammatory mediators.[7][16]
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound effectively suppresses this pathway by:
-
Preventing IκBα Degradation: It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7]
-
Blocking NF-κB Translocation: By stabilizing IκBα, this compound prevents the p50/p65 NF-κB subunits from translocating to the nucleus.[7][9]
-
Downregulating Inflammatory Genes: This blockade suppresses the transcription of a wide array of pro-inflammatory genes.[9][16]
Reduction of Pro-inflammatory Cytokines and Mediators
As a result of NF-κB inhibition and modulation of other pathways like MAPKs, this compound significantly reduces the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][14][16] It also decreases levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
Modulation of Microglial Activation
This compound can attenuate the activation of microglia, the primary immune cells of the brain.[13][17] By suppressing the M1 pro-inflammatory phenotype of microglia, it limits the release of neurotoxic factors, thereby protecting surrounding neurons.[14]
Core Mechanism: Anti-Apoptotic Action
Apoptosis, or programmed cell death, is a final common pathway in neuronal loss during neurodegeneration. This compound protects neurons from apoptosis by modulating survival signals and regulating key apoptotic proteins.[2][3][4]
Activation of Pro-Survival Pathways
This compound has been shown to activate the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival.[12][18] Activated Akt can phosphorylate and inactivate several pro-apoptotic targets, including Bad (a Bcl-2 family member), thereby preventing the initiation of the apoptotic cascade.[12][18]
Regulation of the Bcl-2 Family
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for mitochondrial integrity and cell fate. This compound favorably shifts this balance by:
-
Upregulating Bcl-2: Increasing the expression of the anti-apoptotic protein Bcl-2.[2][9][15]
-
Downregulating Bax: Decreasing the expression of the pro-apoptotic protein Bax.[2][9][15]
This increased Bcl-2/Bax ratio stabilizes the mitochondrial membrane, preventing the release of cytochrome c into the cytoplasm—a key step in activating the caspase cascade.[2][12]
Inhibition of Caspase Activation
By preventing cytochrome c release, this compound inhibits the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[2][12][15] This directly halts the cellular machinery responsible for dismantling the neuron during apoptosis.
References
- 1. Frontiers | this compound as a neuroprotective modulator of synaptic plasticity, learning, and memory: Mechanistic insights and therapeutic perspectives in neurodegenerative aging [frontiersin.org]
- 2. Biological and neurological activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effects of this compound: Therapeutic Targets and Clinical Perspective [mdpi.com]
- 4. Biological and neurological activities of this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Neuroprotective Role of this compound: New Perspectives? [ouci.dntb.gov.ua]
- 6. knowledge.axabio.com [knowledge.axabio.com]
- 7. mdpi.com [mdpi.com]
- 8. How this compound Crosses The Blood-Brain Barrier - Life Extension [lifeextension.com]
- 9. On the Neuroprotective Role of this compound: New Perspectives? [mdpi.com]
- 10. On the Neuroprotective Role of this compound: New Perspectives? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound as a Potential Neuroprotective Agent for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective mechanisms of this compound: a potential therapeutic role in preserving cognitive function in age and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Putative Role of this compound in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The protective effect of this compound on learning and memory deficits and oxidative stress in a mouse model of repeated cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sevensnutrition.com [sevensnutrition.com]
- 17. This compound Attenuates Neurotoxicity in a Mouse Model of Parkinson’s disease | Technology Networks [technologynetworks.com]
- 18. researchgate.net [researchgate.net]
The Astaxanthin Biosynthetic Pathway in Haematococcus pluvialis: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms, Experimental Protocols, and Regulatory Networks Governing Astaxanthin Production in the World's Richest Microbial Source.
Introduction
Haematococcus pluvialis, a freshwater green microalga, stands as the most potent natural source of this compound, a high-value ketocarotenoid renowned for its powerful antioxidant properties. This has positioned it as a subject of intense research and commercial interest for applications in aquaculture, nutraceuticals, cosmetics, and pharmaceuticals. Under optimal growth conditions, H. pluvialis exists as a green, motile vegetative cell. However, in response to a variety of environmental stressors—such as high irradiance, nutrient deprivation, and salinity—the alga undergoes a dramatic transformation into a red, non-motile cyst stage, characterized by the massive accumulation of this compound, which can exceed 5% of the cellular dry weight.[1] This guide provides a comprehensive technical overview of the this compound biosynthetic pathway in H. pluvialis, detailing the enzymatic steps, genetic regulation, and key signaling cascades. It further offers a compilation of experimental protocols and quantitative data to aid researchers and drug development professionals in their exploration of this fascinating biological process.
The Core Biosynthetic Pathway
The synthesis of this compound in H. pluvialis is a multi-step process that begins in the chloroplast with the methylerythritol 4-phosphate (MEP) pathway and culminates in the cytoplasm where this compound is esterified and stored in lipid droplets.[2] The pathway can be broadly divided into three main stages: the synthesis of the C40 carotenoid backbone to produce β-carotene, the subsequent oxygenation of β-carotene to form this compound, and finally, the esterification of this compound.[2]
From Isoprenoid Precursors to β-Carotene
The initial steps of carotenoid biosynthesis are shared among many photosynthetic organisms. In H. pluvialis, the MEP pathway, located in the chloroplast, utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) derived from photosynthesis to produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2] A series of condensation reactions then leads to the formation of the 40-carbon molecule, phytoene (B131915).
The key enzymes and intermediates in this part of the pathway are summarized below:
-
Isopentenyl Pyrophosphate Isomerase (IPI): Interconverts IPP and DMAPP.
-
Geranylgeranyl Pyrophosphate Synthase (GGPS): Condenses one molecule of DMAPP with three molecules of IPP to form the 20-carbon geranylgeranyl pyrophosphate (GGPP).
-
Phytoene Synthase (PSY): Catalyzes the head-to-head condensation of two GGPP molecules to form the first colorless carotenoid, phytoene. This is a critical rate-limiting step in carotenoid biosynthesis.
-
Phytoene Desaturase (PDS) and ζ-Carotene Desaturase (ZDS): Introduce a series of double bonds into the phytoene backbone, leading to the formation of lycopene (B16060).
-
Lycopene β-Cyclase (LCYB): Catalyzes the cyclization of both ends of the linear lycopene molecule to form the bicyclic β-carotene.
Conversion of β-Carotene to this compound
The conversion of β-carotene to this compound is the defining feature of the pathway in H. pluvialis and involves the action of two key enzymes: β-carotene ketolase (BKT) and β-carotene hydroxylase (CrtR-b). In H. pluvialis, the primary route involves the ketolation of β-carotene prior to hydroxylation.
The enzymatic steps are as follows:
-
β-Carotene Ketolase (BKT): This enzyme, also known as β-carotene oxygenase (CrtO), introduces keto groups at the 4 and 4' positions of the β-ionone rings of β-carotene. This is a two-step process, first converting β-carotene to echinenone (monoketo-β-carotene) and then to canthaxanthin (B1668269) (diketo-β-carotene). Multiple BKT genes have been identified in H. pluvialis, and their upregulation is strongly correlated with this compound accumulation.
-
β-Carotene Hydroxylase (CrtR-b): This enzyme introduces hydroxyl groups at the 3 and 3' positions of the β-ionone rings. In the primary pathway, CrtR-b acts on canthaxanthin to produce adonirubin (3-hydroxy-canthaxanthin) and finally This compound (3,3'-dihydroxy-4,4'-diketo-β-carotene).
The biosynthetic pathway from GGPP to this compound is visualized in the diagram below.
Regulation of this compound Biosynthesis
The accumulation of this compound in H. pluvialis is tightly regulated, primarily at the transcriptional level, in response to environmental stress. Stress conditions lead to the generation of reactive oxygen species (ROS), which act as signaling molecules to trigger a cascade of events culminating in the upregulation of this compound biosynthetic genes.
Stress-Induced Signaling and the Role of ROS
Environmental stressors such as high light, nutrient limitation (especially nitrogen), and high salinity induce the production of ROS, including singlet oxygen (¹O₂), superoxide (B77818) anions (O₂⁻), and hydrogen peroxide (H₂O₂), primarily within the chloroplasts. These ROS molecules are not merely damaging byproducts but also serve as critical second messengers that initiate a signaling cascade. This cascade is thought to involve mitogen-activated protein kinase (MAPK) pathways, which in turn activate specific transcription factors.
The proposed signaling pathway is illustrated below:
Transcriptional Regulation
A large body of evidence from transcriptomic studies demonstrates that the expression of genes encoding the enzymes of the this compound biosynthetic pathway is significantly upregulated under stress conditions. Key transcription factor families, including MYB, bHLH, bZIP, and NF-YC, have been identified as potential regulators of these genes.[3][4] These transcription factors likely bind to specific cis-acting elements in the promoter regions of the this compound biosynthesis genes, thereby enhancing their transcription. For example, the promoter of the bkt gene has been shown to contain stress-responsive elements.[5][6]
Quantitative Data
The following tables summarize quantitative data on gene expression and carotenoid content in H. pluvialis under various stress conditions, compiled from multiple studies.
Table 1: Relative Gene Expression of this compound Biosynthesis Genes Under Stress Conditions
| Gene | Stress Condition | Fold Change (vs. Control) | Reference |
| PSY | High Light (125 µmol m⁻² s⁻¹) + Nutrient Deprivation | ~15-fold | [7] |
| Salicylic Acid (25 mg/L) | >5-fold | [8] | |
| Nitrogen Deprivation | Upregulated | [8] | |
| PDS | High Light + Nutrient Deprivation | ~10-fold | [7] |
| Salicylic Acid (25 mg/L) | Upregulated | [8] | |
| LCYB | High Light + Nutrient Deprivation | ~8-fold | [7] |
| BKT | High Light + Nutrient Deprivation | ~20-fold | [7] |
| Salicylic Acid (25 mg/L) | Significantly Increased | [8] | |
| Blue Light + Salicylic Acid | Significantly Increased | [9] | |
| CrtR-b | High Light + Nutrient Deprivation | ~12-fold | [7] |
| Salicylic Acid (25 mg/L) | Upregulated | [8] |
Table 2: Carotenoid Content in H. pluvialis Under Different Growth Stages and Conditions
| Carotenoid | Green Vegetative Stage (mg/g DW) | Red Cyst Stage (mg/g DW) | Reference |
| Lutein | 1.12 ± 0.09 | Decreased Significantly | [10] |
| β-Carotene | 0.89 ± 0.04 | Traces | [10] |
| This compound (free) | Traces | 0.23 ± 0.04 | [10] |
| This compound Monoesters | Not Detected | 37.86 (82% of total carotenoids) | [10] |
| This compound Diesters | Not Detected | 5.91 (13% of total carotenoids) | [10] |
| Total this compound | - | 24.5 (under nutrient stress and high light) | [7] |
| Total Carotenoids | 3.62 | 46.2 | [10] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the this compound biosynthetic pathway in H. pluvialis.
RNA Extraction from H. pluvialis
Extracting high-quality RNA from H. pluvialis, particularly from the red cyst stage, is challenging due to the thick, resilient cell wall and high levels of pigments and polysaccharides. An optimized Trizol-based method has been shown to be effective.
Protocol Overview:
-
Cell Disruption: Harvested cells are flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle. This step is critical for breaking the tough cell wall.
-
Homogenization: The powdered cells are immediately homogenized in a Trizol-based reagent.
-
Phase Separation: Chloroform is added, and the mixture is centrifuged to separate the aqueous (RNA-containing) phase from the organic and interphase layers.
-
RNA Precipitation: RNA is precipitated from the aqueous phase using isopropanol.
-
Washing and Solubilization: The RNA pellet is washed with 75% ethanol (B145695) and then dissolved in RNase-free water.
-
Quality Control: The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios, and by gel electrophoresis or a bioanalyzer to check for RNA integrity.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a powerful technique to quantify the expression levels of specific genes.
Protocol Overview:
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design gene-specific primers for the target genes (PSY, PDS, BKT, CrtR-b, etc.) and a reference (housekeeping) gene (e.g., actin or GAPDH) for normalization.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene.
The following diagram illustrates a typical workflow for gene expression analysis using qRT-PCR.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Transcription Factors From Haematococcus pluvialis Involved in the Regulation of this compound Biosynthesis Under High Light-Sodium Acetate Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and characterization of beta-carotene ketolase gene promoter in Haematococcus pluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptome Analysis of the Accumulation of this compound in Haematococcus pluvialis Treated with White and Blue Lights as well as Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome Analysis of the Accumulation of this compound in Haematococcus pluvialis Treated with White and Blue Lights as well as Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the In Vitro Cellular Uptake and Metabolism of Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the current understanding of astaxanthin's cellular uptake and metabolism in vitro. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust in vitro studies for this potent antioxidant. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.
Cellular Uptake of this compound
The bioavailability of this compound is significantly influenced by its efficient transport across the intestinal epithelium. In vitro models, primarily using the human colon adenocarcinoma cell line Caco-2, have been instrumental in elucidating the mechanisms governing its absorption.
Mechanisms of Cellular Uptake
This compound's lipophilic nature dictates its primary mode of transport across the cell membrane. Its unique molecular structure, with polar ends and a nonpolar center, allows it to span the entirety of the cell membrane, providing antioxidant protection to both the inner and outer layers.[1] This orientation is crucial for its biological activity.
The uptake of this compound is facilitated by lipid transporters. Notably, the Scavenger Receptor Class B Type I (SR-BI) has been identified as a key player in the cellular uptake of this compound isomers in Caco-2 cell monolayers.[2] Inhibition of SR-BI has been shown to significantly reduce the uptake of all-E-astaxanthin and 13Z-astaxanthin.[2]
In Vitro Models for Uptake Studies
-
Caco-2 Cells: This human colon adenocarcinoma cell line is the most widely used in vitro model for studying intestinal absorption. When cultured, Caco-2 cells differentiate to form a polarized monolayer with a brush border, mimicking the intestinal epithelium.
-
HepG2 and Hep3B Cells: These human hepatoma cell lines are utilized to study the uptake and metabolism of this compound in the liver.
Quantitative Data on Cellular Uptake
The cellular uptake of this compound can be influenced by its isomeric form and the formulation used. The following table summarizes key quantitative findings from in vitro uptake studies.
| In Vitro Model | This compound Form | Key Findings | Reference |
| Caco-2 cells | all-E, 9Z, and 13Z isomers | 9Z-astaxanthin exhibited higher transport efficiency than all-E and 13Z-astaxanthins. | [3] |
| Caco-2 cells | H- and J-aggregates | H-aggregates showed a better cytoprotective effect and higher scavenging of intracellular reactive oxygen species compared to J-aggregates and monomers. | [4] |
| HT29 cells | Nanoparticle vs. conventional | Absorption efficiency increased from 2.5% to 12.6% in nanoparticle form. |
Metabolism of this compound
Following cellular uptake, this compound undergoes metabolic transformation, primarily in the liver. In vitro studies using primary human hepatocytes and liver microsomes have identified several key metabolites and the enzymes involved in their formation.
Metabolic Pathways
The metabolism of this compound involves oxidation and reduction reactions. In primary human hepatocytes, the main identified metabolites are 3-hydroxy-4-oxo-β-ionol and 3-hydroxy-4-oxo-β-ionone , along with their reduced forms, 3-hydroxy-4-oxo-7,8-dihydro-β-ionol and 3-hydroxy-4-oxo-7,8-dihydro-β-ionone .[5]
Role of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes play a role in the metabolism of this compound. In vitro studies with human hepatocytes have shown that this compound can induce the expression of CYP3A4 and CYP2B6 .[5] However, the direct contribution of these induced CYPs to the formation of the primary metabolites of this compound is not fully established, suggesting that other enzymatic systems may be involved.[5]
Quantitative Data on Metabolism
| In Vitro Model | Key Findings | Reference |
| Primary human hepatocytes | Identification of four major metabolites: 3-hydroxy-4-oxo-β-ionol, 3-hydroxy-4-oxo-β-ionone, and their reduced forms. | [5] |
| Primary human hepatocytes | This compound significantly induced CYP3A4 and CYP2B6 expression. | [5] |
| HEK293T cells | Biosynthesis of free this compound from GGPP with a concentration of 41.86 µg/g dry weight (DW), representing 66.19% of total ketocarotenoids. | [6] |
Modulation of Cellular Signaling Pathways
This compound exerts its potent antioxidant and anti-inflammatory effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. This compound has been shown to activate Nrf2, leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[2][5][7][8][9][10]
Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][11][12][13][14] This inhibitory effect is often mediated through the suppression of IκB kinase (IKK) activity, which prevents the degradation of the NF-κB inhibitor, IκBα.
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and growth. This compound has been shown to modulate this pathway, although its effects can be context-dependent. In some cancer models, this compound inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and apoptosis.[11]
References
- 1. Production, physicochemical investigations, antioxidant effect, and cellular uptake in Caco-2 cells of the supersaturable this compound self-microemulsifying tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioaccessibility, Cellular Uptake, and Transport of this compound Isomers and their Antioxidative Effects in Human Intestinal Epithelial Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound Aggregation Pattern Greatly Influences Its Antioxidant Activity: A Comparative Study in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Production of this compound by Animal Cells via Introduction of an Entire this compound Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on expression of apoptosis and oxidative stress related genes in H2O2 induced oxidative stress BE(2)-C human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound-mediated Nrf2 activation ameliorates glucocorticoid-induced oxidative stress and mitochondrial dysfunction and impaired bone formation of glucocorticoid-induced osteonecrosis of the femoral head in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. storage.prod.researchhub.com [storage.prod.researchhub.com]
The Modulatory Role of Astaxanthin on Anti-inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin, a xanthophyll carotenoid naturally abundant in marine organisms, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the mechanisms of action, quantitative data from pertinent studies, and explicit experimental protocols to facilitate further investigation.
Core Anti-inflammatory Mechanisms of this compound
This compound modulates a sophisticated network of signaling pathways integral to the inflammatory response. Its multifaceted mechanism of action involves the direct inhibition of pro-inflammatory mediators and the activation of endogenous antioxidant and anti-inflammatory systems. The primary pathways influenced by this compound include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to potently inhibit this pathway at multiple key junctures.[1][2][3]
Molecular Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]
This compound intervenes in this cascade by:
-
Preventing IκBα Phosphorylation and Degradation: this compound inhibits the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[2] This stabilizes the NF-κB-IκBα complex in the cytoplasm, effectively blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[3]
-
Reducing Nuclear Translocation of p65: By preserving IκBα, this compound directly reduces the amount of the active p65 subunit of NF-κB that can enter the nucleus.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are critical mediators in the inflammatory response.[1] this compound has been shown to suppress the activation of these pathways.
Molecular Mechanism: Upon inflammatory stimulation, upstream kinases activate ERK, JNK, and p38 through phosphorylation. These activated MAPKs then phosphorylate various transcription factors, such as activator protein-1 (AP-1), which in turn promote the expression of pro-inflammatory genes.
This compound's inhibitory action on MAPK pathways involves:
-
Reduced Phosphorylation of ERK, JNK, and p38: this compound treatment has been observed to decrease the phosphorylation levels of ERK, JNK, and p38 in response to inflammatory stimuli, thereby attenuating their downstream signaling.
Attenuation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and plays a significant role in chronic inflammatory conditions. This compound has been found to inhibit this pathway, particularly the activation of STAT3.[4]
Molecular Mechanism: Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the expression of target genes involved in inflammation and cell proliferation.
This compound's inhibitory effects on the JAK/STAT pathway include:
-
Inhibition of STAT3 Phosphorylation: this compound has been shown to prevent the phosphorylation of STAT3, a key step in its activation.[4]
-
Reduced Nuclear Translocation of STAT3: By inhibiting its phosphorylation, this compound prevents the nuclear translocation of STAT3, thereby blocking the transcription of its target genes.[4]
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is the master regulator of the cellular antioxidant response. This compound is a potent activator of this protective pathway.[5][6]
Molecular Mechanism: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
This compound promotes Nrf2 activation by:
-
Facilitating Nrf2 Dissociation from Keap1: this compound promotes the dissociation of Nrf2 from Keap1, although the precise mechanism is still under investigation.
-
Enhancing Nrf2 Nuclear Translocation: By freeing Nrf2 from Keap1, this compound allows for its accumulation in the nucleus and subsequent activation of antioxidant gene expression.[6]
Modulation of PPARγ Activity
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation and lipid metabolism. This compound has been identified as a modulator of PPARγ activity.[7][8]
Molecular Mechanism: PPARγ can be activated by ligands, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, regulating their transcription. PPARγ activation can have both pro- and anti-inflammatory effects depending on the cellular context.
This compound's interaction with PPARγ is complex:
-
Selective PPARγ Modulation: this compound can act as both a PPARγ agonist and antagonist depending on the cell type and context.[9] In macrophages, it can act as an agonist, leading to the expression of genes involved in anti-inflammatory responses.[9] In other contexts, it can antagonize PPARγ activity.
Quantitative Data on this compound's Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on the reduction of major inflammatory markers.
Table 1: In Vitro Studies on the Effect of this compound on Inflammatory Markers
| Cell Line | Inflammatory Stimulus | This compound Concentration | Inflammatory Marker | % Reduction (approx.) | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | NO Production | 70% | [10] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | PGE2 Production | 60% | [10] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | TNF-α | 50% | [10] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | IL-1β | 45% | [10] |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 25 µM | iNOS Activity | 46% | [11] |
| BV2 Microglial Cells | LPS | Not Specified | COX-2 Expression | Significant Reduction | [12] |
| U937 Cells | H2O2 (100 µM) | 10 µM | IL-1β Secretion | 40% | [13] |
| U937 Cells | H2O2 (100 µM) | 10 µM | IL-6 Secretion | 50% | [13] |
| U937 Cells | H2O2 (100 µM) | 10 µM | TNF-α Secretion | 45% | [13] |
Table 2: In Vivo and Clinical Studies on the Effect of this compound on Inflammatory Markers
| Model/Subject | Condition | This compound Dosage | Inflammatory Marker | Result | Reference |
| Rats | Endotoxin-Induced Uveitis | 100 mg/kg | TNF-α in aqueous humor | Significant Reduction | [11] |
| Rats | Endotoxin-Induced Uveitis | 100 mg/kg | PGE2 in aqueous humor | Significant Reduction | [11] |
| Rats | Spinal Cord Injury | Not Specified | COX-2, TNF-α, IL-1β, IL-6 | Reduced Expression | [14] |
| Humans (Coronary Artery Disease) | Coronary Artery Disease | 12 mg/day for 8 weeks | TNF-α | No significant change | [15] |
| Humans (with PCOS) | Polycystic Ovary Syndrome | 12 mg/day for 8 weeks | TNF-α, IL-18, IL-6 | Significantly Lower | [16] |
| Firefighters | Occupational Stress | 12 mg/day for 4 weeks | IL-1β, Cortisol | Attenuated Increase | [17] |
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
This protocol describes the general procedure for culturing macrophages and inducing an inflammatory response with LPS.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration typically ≤ 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis of secreted cytokines).
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.
-
After the incubation period, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein (Western Blot) or RNA (qPCR) extraction.
-
Western Blot Analysis for Phosphorylated Proteins
This protocol outlines the steps for detecting the phosphorylation status of key signaling proteins like p65 (NF-κB) and MAPKs.
-
Materials:
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, etc.) at manufacturer's recommended dilutions.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometric analysis can be performed to quantify band intensities, normalizing phosphorylated protein levels to total protein levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is for measuring the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.
-
Materials:
-
Commercially available ELISA kits for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit, mouse IL-6 ELISA kit).
-
Microplate reader.
-
-
Protocol:
-
Collect cell culture supernatants after experimental treatments.
-
Centrifuge the supernatants to remove any detached cells or debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Adding streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of mRNA levels of pro-inflammatory genes like Cox-2 and iNos.
-
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Gene-specific primers for target genes (Cox-2, iNos) and a housekeeping gene (e.g., Gapdh, Actb).
-
Real-time PCR instrument.
-
-
Protocol:
-
Lyse cells and extract total RNA according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for each gene.
-
Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.
-
Conclusion
This compound demonstrates remarkable potential as a potent anti-inflammatory agent, modulating a wide array of signaling pathways central to the inflammatory response. Its ability to inhibit NF-κB, MAPK, and JAK/STAT signaling, while concurrently activating the protective Nrf2 pathway, underscores its multifaceted mechanism of action. The quantitative data presented in this guide provide a clear indication of its efficacy in reducing key inflammatory mediators. The detailed experimental protocols offer a foundation for researchers to further explore and validate the therapeutic applications of this compound in inflammatory diseases. This comprehensive technical guide is intended to empower scientists and drug development professionals in their efforts to harness the anti-inflammatory properties of this compound for the development of novel therapeutic strategies.
References
- 1. This compound and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications [mdpi.com]
- 4. This compound inhibits JAK/STAT-3 signaling to abrogate cell proliferation, invasion and angiogenesis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates oxidative stress and skeletal muscle damage by promoting mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyanotech.com [cyanotech.com]
- 7. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 8. This compound as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator: Its Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Effects of this compound on the production of NO and the expression of COX-2 and iNOS in LPS-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Co-encapsulated this compound and kaempferol nanoparticles: fabrication, characterization, and their potential synergistic effects on treating non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory and antioxidant effects of this compound following spinal cord injury in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Effects of this compound supplementation on selected metabolic parameters, anthropometric indices, Sirtuin1 and TNF-α levels in patients with coronary artery disease: A randomized, double-blind, placebo-controlled clinical trial [frontiersin.org]
- 16. Randomized clinical trial of this compound supplement on serum inflammatory markers and ER stress-apoptosis gene expression in PBMCs of women with PCOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Neuroprotective Mechanisms of Astaxanthin in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (AST), a xanthophyll carotenoid naturally synthesized by various microorganisms, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] Its unique molecular structure allows it to traverse the blood-brain barrier, making it a promising candidate for mitigating a spectrum of neurological disorders.[3] Preclinical evidence robustly suggests that this compound confers neuroprotection through a multi-faceted approach, primarily by attenuating oxidative stress, neuroinflammation, and apoptosis.[3][4] This technical guide provides an in-depth overview of the core neuroprotective mechanisms of this compound observed in preclinical models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Neuroprotective Mechanisms
This compound's neuroprotective effects are primarily attributed to three interconnected mechanisms:
-
Antioxidant Effects: this compound is a powerful antioxidant, capable of neutralizing reactive oxygen species (ROS) and reducing oxidative damage to neurons.[1][3] It upregulates endogenous antioxidant enzymes through the activation of key signaling pathways.
-
Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, and by reducing the production of pro-inflammatory cytokines.[5][6]
-
Anti-apoptotic Effects: this compound can prevent neuronal cell death by modulating apoptosis-related proteins and signaling cascades.[3]
These mechanisms are not mutually exclusive and often involve overlapping signaling pathways, highlighting the pleiotropic nature of this compound's neuroprotective actions.
Key Signaling Pathways Modulated by this compound
Several critical signaling pathways are modulated by this compound to exert its neuroprotective effects. The most well-documented include:
-
Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[7][8]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. This compound has been shown to activate this pathway, leading to the inhibition of apoptotic proteins and the promotion of cell survival.[4][9]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and mitigating neuroinflammation.[10]
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative outcomes of this compound treatment in various preclinical models of neurological disorders.
Table 1: Neuroprotective Effects of this compound in a Stroke Model (MCAO)
| Animal Model | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Male Wistar Rats | 25, 45, and 65 mg/kg (i.p.) | Single dose post-MCAO | Significantly reduced stroke volume and neurological deficits. Restored total oxidant status and caspase-3 levels. | [1][11][12] |
| Adult Rats | 80 mg/kg (i.g.) | Twice, 5h and 1h prior to ischemia | Dramatically diminished infarct volume and improved neurological deficit. | [9] |
| Adult Rats | Not specified | Pre-treatment | Reduced cerebral infarction and promoted locomotor function recovery. | [3] |
Table 2: Neuroprotective Effects of this compound in a Parkinson's Disease Model (MPTP)
| Animal Model | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Young Mice | Dietary supplementation | 4 weeks | Protected against the loss of tyrosine hydroxylase (TH) positive cells in the substantia nigra. Attenuated microglial activation. | [6] |
| Aged Mice | Dietary supplementation | Not specified | Preserved neurons in the substantia nigra, but was less efficacious in protecting against the loss of TH. | [13][14] |
| PD Model Mouse | 30 mg/kg | Pre-treatment | Markedly increased TH-positive neurons. | [6][15] |
| SH-SY5Y cells & PD model mouse | 50 µM (in vitro) & 30 mg/kg (in vivo) | Pre-incubation/Pre-treatment | Attenuated MPP+-induced oxidative damage. Increased TH-positive neurons. | [6] |
Table 3: Neuroprotective Effects of this compound in an Alzheimer's Disease Model (Aβ-induced)
| Animal Model | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| ICR Mice | Not specified | Not specified | Improved learning, memory, and cognitive function. | [16] |
| Wistar Rats | 10 mg/kg BW | 30 days | Improved performance in the Morris water maze. | [17] |
| AD-like Rats | 5, 10, and 15 mg/kg (oral) | 6 weeks | Significantly and dose-dependently improved performance in the Morris water maze. Suppressed the accumulation of amyloid β1-42. | [18] |
Table 4: Neuroprotective Effects of this compound in a Traumatic Brain Injury (TBI) Model
| Animal Model | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |
| Mice (sabra strain) | 100 mg/kg (gavage) | 2 weeks pre-TBI | Significant improvement in Neurological Severity Score (NSS) from 24h to 28 days post-CHI. | [7][19] |
| Mice | 100 mg/kg (i.p.) | Not specified | Significantly improved neurological status. | [10] |
| Male Adult ICR Mice | Not specified | Not specified | Improved sensorimotor performance on the NSS and rotarod test. Enhanced cognitive function recovery. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical studies of this compound.
Western Blot Analysis for Nrf2, HO-1, PI3K/Akt, and NF-κB Pathways
Objective: To quantify the protein expression levels of key components of the Nrf2/HO-1, PI3K/Akt, and NF-κB signaling pathways in brain tissue following this compound treatment.
Methodology:
-
Tissue Preparation: Brain tissues are homogenized in RIPA buffer containing protease inhibitors.[10] The protein concentration of the resulting lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: 20-40 µg of protein per sample is loaded onto a 10-12% sodium dodecyl sulfate-polyacrylamide gel. Following electrophoresis, proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature or overnight at 4°C.[13][16]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions are as follows:
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.
Morris Water Maze (MWM) for Cognitive Function Assessment
Objective: To assess spatial learning and memory in rodent models of neurodegenerative diseases treated with this compound.
Methodology:
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with water made opaque with non-toxic paint.[22] A hidden platform is submerged about 1-2 cm below the water surface in one of the four quadrants.
-
Acquisition Phase:
-
Rats are subjected to 4 trials per day for 5 consecutive days.
-
For each trial, the rat is placed into the water facing the wall at one of four randomly selected starting positions.
-
The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[23][24]
-
If the rat fails to find the platform within the allotted time, it is gently guided to it.
-
The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training trial, the platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location are recorded.
-
TUNEL Assay for Apoptosis Detection
Objective: To detect and quantify apoptotic cells in brain tissue sections from animals treated with this compound.
Methodology:
-
Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Permeabilization: Tissue sections are deparaffinized, rehydrated, and then permeabilized with proteinase K solution or 0.25% Triton X-100 in PBS to allow entry of the labeling enzyme.[3][25]
-
TUNEL Reaction:
-
The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP.[25][26]
-
TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[27]
-
The incubation is typically carried out for 1-2 hours at 37°C in a humidified chamber.[25]
-
-
Detection:
-
If a biotinylated nucleotide is used, the sections are incubated with streptavidin-HRP followed by a substrate like DAB to produce a colored precipitate.
-
If a fluorescently labeled nucleotide is used, the sections can be directly visualized under a fluorescence microscope.
-
-
Quantification: The number of TUNEL-positive cells is counted in several fields of view and expressed as a percentage of the total number of cells (often counterstained with DAPI or Hoechst to visualize all nuclei).
Mandatory Visualizations
Signaling Pathways
Caption: Core neuroprotective signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for preclinical this compound studies.
Conclusion
The preclinical data strongly support the neuroprotective potential of this compound across a range of neurological disorder models. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis underscores its therapeutic promise. This technical guide provides a comprehensive summary of the current evidence, including quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the further investigation and potential clinical translation of this compound for the treatment of neurodegenerative diseases. Further research should focus on optimizing dosage and delivery methods to maximize its efficacy in clinical settings.
References
- 1. Therapeutic and preventive effects of this compound in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. This compound improves cognitive performance in mice following mild traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventive treatment of this compound provides neuroprotection through suppression of reactive oxygen species and activation of antioxidant defense pathway after stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects against MPTP/MPP+-induced mitochondrial dysfunction and ROS production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cognitive Effects of this compound Pretreatment on Recovery From Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-loaded brain-permeable liposomes for Parkinson’s disease treatment via antioxidant and anti-inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of this compound on H(2)O(2)-induced neurotoxicity in vitro and on focal cerebral ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound provides neuroprotection in an experimental model of traumatic brain injury via the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose-Dependent Effects of this compound on Ischemia/Reperfusion Induced Brain Injury in MCAO Model Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. This compound is neuroprotective in an aged mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound protects against MPTP/MPP+-induced mitochondrial dysfunction and ROS production in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. researchgate.net [researchgate.net]
- 20. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. The Putative Role of this compound in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Astaxanthin: Sources, Bioavailability, and Research Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of astaxanthin, a keto-carotenoid with significant therapeutic potential owing to its potent antioxidant and anti-inflammatory properties. This document details its natural and synthetic sources, explores the critical aspects of its bioavailability, and presents established experimental protocols for its extraction, quantification, and biological assessment. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors.
Sources of this compound
This compound is sourced from both natural organisms and chemical synthesis. The primary natural source for commercial production is the microalga Haematococcus pluvialis, which can accumulate this compound up to 3-5% of its dry biomass under stress conditions.[1][2][3][4] Other natural sources include the yeast Phaffia rhodozyma (now known as Xanthophyllomyces dendrorhous), crustaceans such as krill and shrimp, and certain fish like salmon and trout.[5][6][7] Synthetic this compound, produced through chemical processes, is also widely available and predominantly used in the aquaculture industry.[5][8][9]
Table 1: Comparison of this compound Sources and Content
| Source | Type | Typical this compound Content | Predominant Isomer(s) | Form | Key Characteristics |
| Haematococcus pluvialis | Natural (Microalga) | 3-5% of dry weight[1][2][4] | (3S, 3'S)-isomer[1][7][8] | Mostly esterified (mono- and di-esters)[1][8][10] | Considered the "gold standard" for natural this compound; GRAS status by the FDA.[1][3] |
| Phaffia rhodozyma (X. dendrorhous) | Natural (Yeast) | 0.17–1.73 mg/g dry cell (wild type)[11]; can be enhanced through mutagenesis and optimized culture conditions.[12][13] | (3R, 3'R)-isomer[7][8][13] | Primarily free, non-esterified[6] | Promising microbial source for this compound production.[5] |
| Krill (Euphausia superba) | Natural (Crustacean) | 80.55 mg/kg (in krill oil)[14] | (3R, 3'R)-isomer[7] | Mainly esterified[7] | A significant source in the marine food chain.[15] |
| Wild Salmon (Oncorhynchus spp.) | Natural (Fish) | 26-38 mg/kg of flesh (Sockeye salmon)[7][14] | (3S, 3'S)-isomer[7] | Free form[7] | This compound is obtained through their diet. |
| Farmed Atlantic Salmon | Animal Feed Additive | 6-8 mg/kg of flesh[7][16] | Racemic mixture from synthetic source | Free form | Pigmentation is due to this compound added to their feed. |
| Synthetic | Chemical Synthesis | High purity | Racemic mixture of (3S,3'S), (3R,3'S), and (3R,3'R) in a 1:2:1 ratio[6][8] | Non-esterified (free form)[8] | Cost-effective; widely used in aquaculture.[5][14] |
Bioavailability of this compound
The therapeutic efficacy of this compound is intrinsically linked to its bioavailability, which is generally low due to its lipophilic nature.[17] Several factors influence the absorption of this compound, including the source, its molecular form (esterified vs. free), the presence of dietary fats, and the formulation of the supplement.
Natural this compound from H. pluvialis is predominantly esterified, which enhances its stability.[10] These esters are hydrolyzed to the free form in the intestine before absorption. While synthetic this compound is in the free form, some studies suggest that the natural esterified form may have better bioavailability.[18] The absorption of this compound is significantly enhanced when consumed with dietary fats, as this facilitates the formation of micelles necessary for its transport across the intestinal lining.[7][14][17]
Table 2: Factors Influencing this compound Bioavailability
| Factor | Influence on Bioavailability | Mechanism |
| Dietary Fats | Increases | This compound is fat-soluble; fats promote the formation of micelles which are necessary for absorption by intestinal cells.[7][17] |
| Esterification | Potentially Increases | Esterified forms are more stable. While they are hydrolyzed to free this compound before absorption, some research suggests they may have superior bioavailability compared to synthetic free forms.[10][18] |
| Isomeric Form | May Vary | Some studies indicate that Z-isomers of this compound may have higher bioavailability than the all-E-isomer, although they are less stable.[19] |
| Formulation | Can Significantly Increase | Sustained-release and micronized formulations can improve absorption and reduce inter-individual variations.[17] Lipid-based formulations also enhance bioavailability.[7] |
| Source | May Differ | Natural this compound from H. pluvialis has demonstrated greater biological activity in some studies compared to synthetic sources.[18][20][21] |
Experimental Protocols
Extraction of this compound from Haematococcus pluvialis
A common method for extracting this compound from the thick-walled cysts of H. pluvialis involves cell disruption followed by solvent extraction.
Methodology:
-
Cell Disruption (Acid Pretreatment):
-
Treat the dried biomass of H. pluvialis with hydrochloric acid. This step is crucial to break the thick cell wall, which otherwise hinders solvent penetration.[22]
-
-
Solvent Extraction:
-
Following acid pretreatment, extract the this compound using an organic solvent. Acetone (B3395972) is a commonly used and effective solvent.[22]
-
Alternatively, a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 6:4 v/v) can be used.[22]
-
Microwave-assisted extraction with acetone or ethanol (B145695) has also been shown to be efficient.[7][23]
-
Supercritical fluid extraction (SFE) with CO2, often with a co-solvent like ethanol, is a "green" alternative that can yield high recovery rates.[7][16]
-
-
Solvent Evaporation:
-
After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to obtain an this compound-rich oleoresin.
-
-
Saponification (Optional, for analysis of total this compound):
-
To quantify total this compound, the esterified forms in the extract are hydrolyzed to free this compound. This can be achieved through alkaline saponification (e.g., with NaOH or KOH) or, more gently, through enzymatic hydrolysis using cholesterol esterase to avoid degradation of the carotenoid.[24]
-
Purification of this compound
For obtaining high-purity this compound for research purposes, chromatographic techniques are employed.
Methodology:
-
Column Chromatography:
-
The crude extract can be partially purified using column chromatography with a silica (B1680970) gel stationary phase.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For high-purity isolation, semi-preparative reversed-phase HPLC is the method of choice.
-
Column: A C18 column is commonly used.[25]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of solvents like methanol, water, and dichloromethane (B109758) can be used to separate trans-astaxanthin from its cis-isomers and other carotenoids.[25]
-
The purified fractions are collected, and the solvent is evaporated.
-
Quantification of this compound
Accurate quantification of this compound is essential for research and quality control. HPLC is the gold standard method.
Methodology:
-
Sample Preparation:
-
Extract this compound from the biological matrix as described in section 3.1.
-
For total this compound quantification from natural sources like H. pluvialis, an enzymatic de-esterification step is required prior to HPLC analysis.[26]
-
-
UHPLC/HPLC Analysis:
-
System: A high-performance or ultra-high-performance liquid chromatography system equipped with a UV/VIS or diode array detector (DAD) is used.
-
Column: A C18 or C8 reversed-phase column is suitable for separation.[27]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 3 mM ammonium (B1175870) acetate) and an organic component (e.g., methanol) is effective.[27]
-
Detection: this compound is typically detected at its maximum absorbance wavelength, which is around 470-480 nm in the mobile phase.
-
-
Quantification:
-
A standard curve is generated using a certified this compound reference standard.
-
The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.
-
-
LC-MS/MS Analysis:
-
For highly sensitive and specific quantification, especially in complex biological samples like tissues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This method uses multiple reaction monitoring (MRM) for precise identification and quantification.[27]
-
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in oxidative stress, inflammation, and apoptosis.[[“]]
Nrf2 Signaling Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response.[29][30] By activating Nrf2, this compound upregulates the expression of various antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione.[[“]][31]
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway
This compound has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[[“]][29][32] By suppressing the activation of NF-κB, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[[“]][33]
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
MAPK and PI3K/Akt Signaling Pathways
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, which are involved in cell survival, proliferation, and apoptosis.[32][34][35] It can inhibit pro-apoptotic signals and promote cell survival by up-regulating the PI3K/Akt pathway.[[“]][34] Conversely, in some cancer models, this compound has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis of cancer cells.[34] Its effects on the MAPK pathways (ERK, JNK, p38) are context-dependent and contribute to its anti-inflammatory and anti-apoptotic actions.[[“]][35]
Caption: General experimental workflow for this compound research.
This guide provides a foundational understanding of this compound for research and development purposes. The provided data and protocols serve as a starting point for further investigation into the therapeutic applications of this promising natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound-Producing Green Microalga Haematococcus pluvialis: From Single Cell to High Value Commercial Products [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Haematococcus pluvialis as a Potential Source of this compound with Diverse Applications in Industrial Sectors: Current Research and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. This compound: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Synthetic this compound Production_Cactus Botanics [cactusbotanics.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Effectively Improve the this compound Production by Combined Additives Regulating Different Metabolic Nodes in Phaffia rhodozyma [frontiersin.org]
- 12. Frontiers | The enhancement of this compound production in Phaffia rhodozyma through a synergistic melatonin treatment and zinc finger transcription factor gene overexpression [frontiersin.org]
- 13. Advances and trends for this compound synthesis in Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wellnessextract.com [wellnessextract.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound and other Nutrients from Haematococcus pluvialis—Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ffhdj.com [ffhdj.com]
- 19. Recent Advances in this compound as an Antioxidant in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ffhdj.com [ffhdj.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Development and validation of reliable this compound quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. fujichemical.co.jp [fujichemical.co.jp]
- 27. Frontiers | Development of an LC-MS/MS method for this compound quantification in shrimp tissues and its application to detect this compound variations during ovary development stages [frontiersin.org]
- 28. consensus.app [consensus.app]
- 29. mdpi.com [mdpi.com]
- 30. benthamdirect.com [benthamdirect.com]
- 31. researchgate.net [researchgate.net]
- 32. Antioxidant and anti-inflammatory mechanisms of action of this compound in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. What is the mechanism of this compound? [synapse.patsnap.com]
- 34. This compound Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 35. This compound and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Astaxanthin's Modulation of Signaling Pathways in Oxidative Stress: A Technical Guide
Abstract
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of chronic and degenerative diseases. Astaxanthin (ASX), a xanthophyll carotenoid naturally synthesized by various microalgae, yeast, and bacteria, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties.[1][2] Its unique molecular structure, featuring conjugated double bonds and polar end groups, allows it to span cellular membranes, offering comprehensive protection against oxidative damage.[3][4] This technical guide provides an in-depth examination of the core signaling pathways modulated by this compound in the context of oxidative stress. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular mechanisms, quantitative effects, and relevant experimental methodologies. The primary pathways discussed include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and the inhibition of Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling cascades.
Core Signaling Pathways Modulated by this compound
This compound exerts its significant cytoprotective effects not merely by direct ROS scavenging but, more importantly, by modulating critical intracellular signaling pathways that govern the cellular response to oxidative stress.[5][6] This modulation allows for a more sustained and amplified antioxidant and anti-inflammatory effect.
The Nrf2/ARE Pathway: Upregulating Endogenous Antioxidant Defense
The Nrf2/Keap1 pathway is a central regulator of the cellular antioxidant defense system.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[7][8]
This compound is a potent activator of this pathway.[4][5] Evidence suggests that this compound can interact with Keap1, prompting the release and nuclear translocation of Nrf2.[9] This activation leads to the upregulated expression of Phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's intrinsic antioxidant capacity.[10][11][12]
The NF-κB Pathway: Attenuating the Inflammatory Response
The NF-κB pathway is a cornerstone of the inflammatory response.[13] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, including ROS, trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[14] This frees NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[1][13][15]
This compound effectively suppresses this pathway.[7] It has been shown to inhibit the degradation of IκBα and block the nuclear translocation of the NF-κB p65 subunit, which is likely due to its ability to inhibit IKK activity and scavenge intracellular ROS that act as upstream activators.[13][15] By downregulating NF-κB, this compound reduces the production of a wide array of inflammatory mediators.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. phcogrev.com [phcogrev.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Antioxidant and anti-inflammatory mechanisms of action of this compound in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Putative Role of this compound in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound-mediated Nrf2 activation ameliorates glucocorticoid-induced oxidative stress and mitochondrial dysfunction and impaired bone formation of glucocorticoid-induced osteonecrosis of the femoral head in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound protects ARPE-19 cells from oxidative stress via upregulation of Nrf2-regulated phase II enzymes through activation of PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyanotech.com [cyanotech.com]
- 15. khu.elsevierpure.com [khu.elsevierpure.com]
- 16. This compound improves cognitive deficits from oxidative stress, nitric oxide synthase and inflammation through upregulation of PI3K/Akt in diabetes rat - PMC [pmc.ncbi.nlm.nih.gov]
Astaxanthin's Role in Modulating Immune Responses: A Technical Guide
Executive Summary: Astaxanthin, a naturally occurring xanthophyll carotenoid, has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates the immune system. It is intended for researchers, scientists, and drug development professionals. The document details this compound's impact on key signaling pathways, including NF-κB, Nrf2, and MAPKs, its effects on various immune cell populations, and its role in regulating cytokine production.[1] Quantitative data from preclinical and clinical studies are summarized in tabular format, and detailed protocols for key experimental assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's immunomodulatory functions.
Introduction
This compound (3,3'-dihydroxy-β,β'-carotene-4,4'-dione) is a lipid-soluble pigment responsible for the reddish-orange color found in various marine organisms, such as microalgae, salmon, shrimp, and lobster.[3][4] Its primary natural source for commercial production is the microalga Haematococcus pluvialis.[4] The unique molecular structure of this compound, with its long conjugated double bond system and terminal hydroxyl and keto groups, allows it to span cellular membranes, conferring superior antioxidant capabilities compared to many other carotenoids.[5] Beyond its ability to neutralize reactive oxygen species (ROS), this compound actively modulates the immune system through various mechanisms.[1][6] It has been shown to influence both innate and adaptive immune responses by affecting immune cell function, regulating inflammatory signaling cascades, and modulating the secretion of cytokines and chemokines.[7][8] This guide synthesizes the current scientific evidence on these immunomodulatory effects.
Mechanisms of Immunomodulation
This compound exerts its effects on the immune system through a multi-targeted approach, primarily driven by its antioxidant and anti-inflammatory activities.
Modulation of Key Signaling Pathways
This compound's ability to regulate inflammation and immune responses stems from its interaction with several critical intracellular signaling pathways.
-
Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] this compound has been repeatedly shown to inhibit the activation of NF-κB.[1][4] It can block the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[4] This inhibition downregulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1][2][10]
-
Activation of the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. This compound can up-regulate the expression of Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE).[11][12] This action promotes the transcription of various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[6][13] By enhancing the cell's antioxidant capacity, this compound mitigates the oxidative stress that often triggers inflammatory responses.[13] There is also significant crosstalk between the Nrf2 and NF-κB pathways, with Nrf2 activation being shown to antagonize NF-κB activity, contributing further to this compound's anti-inflammatory effects.[11]
-
Modulation of MAPK Pathways: Mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, are crucial signaling molecules involved in cellular responses to external stimuli, including inflammation.[1] this compound has been shown to selectively modulate these pathways. For instance, in human neutrophils stimulated with lipopolysaccharide (LPS), this compound significantly inhibited the phosphorylation of ERK1/2 without affecting the p38 MAPK pathway.[14][15] In other models, it has demonstrated inhibitory effects on JNK and p38 activation, thereby reducing the inflammatory cascade.[1]
-
Other Signaling Pathways: Research also points to this compound's influence on other pathways, such as the PI3K/Akt and JAK-STAT signaling cascades, further highlighting its multi-target nature in dampening inflammatory processes.[1] In LPS-stimulated macrophages, this compound has also been found to regulate the SDH-HIF-1α axis, preserving mitochondrial homeostasis and preventing a metabolic shift towards glycolysis, which is characteristic of M1 macrophage polarization.[5][16]
Effects on Immune Cells
This compound modulates the function of both innate and adaptive immune cells.
-
Innate Immunity:
-
Macrophages: this compound can suppress the M1 polarization of macrophages, which are characterized by the production of pro-inflammatory cytokines. It achieves this by inhibiting pathways like NF-κB and regulating mitochondrial metabolism.[5][16]
-
Neutrophils: It reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β in neutrophils and can counteract the LPS-induced delay in apoptosis, thereby helping to resolve inflammation.[14][15]
-
Natural Killer (NK) Cells: Studies have shown that this compound supplementation can enhance the cytotoxic activity of NK cells, which are crucial for eliminating virally infected and cancerous cells.[8][17]
-
-
Adaptive Immunity:
-
T Cells and B Cells: this compound has been demonstrated to enhance both cell-mediated and humoral immunity. Human studies have shown that supplementation increases the populations of total T and B cells and stimulates mitogen-induced lymphoproliferation.[8][17] It can also enhance the production of cytokines like IFN-γ and IL-2 by lymphocytes, which are critical for coordinating the adaptive immune response.[18]
-
Regulation of Cytokine and Chemokine Production
A primary mechanism of this compound's immunomodulatory activity is its ability to suppress the production of pro-inflammatory cytokines and chemokines. Numerous in vitro and in vivo studies have confirmed that this compound significantly reduces the expression and/or secretion of TNF-α, IL-1β, IL-6, CCL2, and CXCL2.[1][2][13] Conversely, it can enhance the production of certain immunoregulatory cytokines like IFN-γ and IL-2 under specific conditions.[8][18] This balancing act—suppressing excessive pro-inflammatory signals while enhancing certain protective immune responses—is central to its therapeutic potential.[9]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies investigating the effects of this compound on immune parameters.
Table 1: In Vitro Studies on this compound's Immunomodulatory Effects
| Cell Type | Stimulant | This compound Conc. | Key Findings | Reference |
| Human Neutrophils | LPS | 10, 50, 100 µM | TNF-α reduction from 892.7 to ~450 pg/mL. Significant inhibition of ERK1/2 phosphorylation. | [14] |
| U937 Mononuclear Cells | H₂O₂ (100 µM) | 10 µM | Significant reduction in IL-1β, IL-6, and TNF-α secretion. Reduced NF-κB (p65) nuclear expression. | [2] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 10 µM | Downregulated mRNA expression and secretion of IL-1β. Preserved mitochondrial homeostasis. | [5] |
| LPS-induced Dendritic Cells | LPS (100 ng/mL) | Dose-dependent | Significantly inhibited the secretion of IL-1β, IL-17, and TGF-β. | [13] |
| Murine Lymphocytes | LPS (100 µg/mL) | 70-300 nM | Enhanced LPS-induced IFN-γ production. At 300 nM, induced lymphocyte proliferation. | [18] |
Table 2: In Vivo and Human Studies on this compound's Immunomodulatory Effects
| Subject | Study Design | Dosage | Duration | Key Findings | Reference |
| Healthy Young Women (n=42) | Randomized, double-blind, placebo-controlled | 2 mg/day or 8 mg/day | 8 weeks | 2 mg group: Lowered plasma C-reactive protein (CRP). Increased NK cell cytotoxic activity. Increased total T and B cells. | [8][17] |
| 8 mg group: Increased plasma IFN-γ and IL-6. | [8] | ||||
| D-galactose-induced aging rats | Animal Study | - | - | Upregulated Nrf2 expression by 117.95%; Downregulated Keap1 by 51.22%. Significantly reduced IL-1β and IL-6 levels. | [12] |
| Mice | Animal Study | 4.2, 8.35, 16.70 mg/kg BW | 30 days | Medium/high doses significantly increased spleen lymphocyte proliferation, antibody-producing cells, and serum hemolysin levels. | [19] |
| Mice | Animal Study | 0.28, 1.4, 7 mg/kg/day | 14 days | Significantly enhanced IFN-γ production in response to LPS and Con A stimulation. | [18] |
Key Experimental Protocols
The following sections describe generalized methodologies for key experiments cited in this compound research.
Cell Culture and Inflammatory Stimulation
-
Objective: To assess the effect of this compound on immune cells in a controlled in vitro environment.
-
Methodology:
-
Cell Lines: Immune cell lines such as RAW264.7 (murine macrophages) or U937 (human monocytes, differentiated into macrophages) are commonly used.[2][5] Primary cells like human neutrophils can also be isolated from whole blood.[14]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
This compound Pre-treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 1-100 µM) for a specified period (e.g., 2-24 hours) before inflammatory stimulation.[14] A vehicle control (e.g., DMSO) is run in parallel.
-
Stimulation: Inflammation is induced by adding a stimulant such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL - 1 µg/mL) or hydrogen peroxide (H₂O₂) (e.g., 100 µM) to the culture medium for a defined duration (e.g., 6-24 hours).[2][13]
-
Sample Collection: After incubation, the cell culture supernatant is collected for cytokine analysis, and cell lysates are prepared for protein or RNA analysis.
-
Cytokine Measurement (ELISA)
-
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.[2][13]
-
Methodology:
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) uses a specific capture antibody coated onto a 96-well plate to bind the target cytokine.
-
Procedure:
-
Culture supernatants or serum samples are added to the wells and incubated.
-
After washing, a biotinylated detection antibody specific to a different epitope on the cytokine is added.
-
Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification: The concentration of the cytokine is determined by comparing the sample absorbance to a standard curve generated from known concentrations of the recombinant cytokine.
-
Western Blotting for Signaling Proteins
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., NF-κB p65, Nrf2, phospho-ERK1/2).[2][13]
-
Methodology:
-
Protein Extraction: Cells are lysed using a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein.
-
Quantification: Protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to HRP.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the light signal is captured using an imaging system. The band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
-
Oxidative Stress Assessment
-
Objective: To measure markers of oxidative stress and antioxidant enzyme activity.[13][20]
-
Methodology:
-
Reactive Oxygen Species (ROS): Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA, with fluorescence quantified by flow cytometry or a fluorescence plate reader.[20]
-
Lipid Peroxidation: Malondialdehyde (MDA), a product of lipid peroxidation, is measured using a TBARS (Thiobarbituric Acid Reactive Substances) assay.[13][20]
-
Antioxidant Enzymes: The activity of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured using commercially available colorimetric assay kits.[13]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams were created using the DOT language to visualize key concepts.
Diagram 1: this compound's Inhibition of the NF-κB Pathway
Caption: this compound inhibits the NF-κB pathway, preventing pro-inflammatory gene transcription.
Diagram 2: this compound's Activation of the Nrf2 Pathway
Caption: this compound promotes the Nrf2 antioxidant response pathway to combat oxidative stress.
Diagram 3: General In Vitro Experimental Workflow
Caption: A typical workflow for studying this compound's effects on immune cells in vitro.
Conclusion and Future Directions
This compound is a multifaceted immunomodulatory agent with well-documented anti-inflammatory and antioxidant activities. Its ability to concurrently inhibit pro-inflammatory pathways like NF-κB while promoting protective antioxidant responses via Nrf2 makes it a compound of significant interest for managing inflammation-associated diseases.[1][11] The evidence clearly shows its capacity to modulate cytokine profiles and enhance the function of key immune cells, including NK cells and lymphocytes.[8]
For drug development professionals, this compound presents a compelling lead compound or supplementary therapeutic. Future research should focus on:
-
Clinical Trials: More large-scale, placebo-controlled human trials are needed to confirm the efficacy of this compound in specific inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease.[10][21]
-
Bioavailability and Formulation: Developing formulations that enhance the bioavailability of this lipophilic compound is crucial for maximizing its therapeutic potential.
-
Synergistic Effects: Investigating the synergistic effects of this compound with conventional anti-inflammatory drugs could lead to more effective combination therapies with reduced side effects.
-
Specific Pathway Targeting: Deeper mechanistic studies to elucidate its precise interactions with upstream and downstream components of immune signaling pathways could reveal novel targets for drug design.
References
- 1. This compound and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Treatment Reduced Oxidative Induced Pro-Inflammatory Cytokines Secretion in U937: SHP-1 as a Novel Biological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Health Benefits, Uses, Risks and Side Effects [webmd.com]
- 4. This compound inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Immunomodulatory Effect by Regulating SDH-HIF-1α Axis and Reprogramming Mitochondrial Metabolism in LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Oxidant and Anti-Inflammatory Effects of this compound on Gastrointestinal Diseases [mdpi.com]
- 7. The Role of this compound in Immune System Enhancement_Cactus Botanics [cactusbotanics.com]
- 8. This compound decreased oxidative stress and inflammation and enhanced immune response in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.axabio.com [knowledge.axabio.com]
- 10. This compound protective barrier and its ability to improve the health in patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound attenuates oxidative stress and immune impairment in d-galactose-induced aging in rats by activating the Nrf2/Keap1 pathway and suppressing the NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 13. This compound Provides Antioxidant Protection in LPS-Induced Dendritic Cells for Inflammatory Control - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Protective Role of this compound in Regulating Lipopolysaccharide-Induced Inflammation and Apoptosis in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Exerts Immunomodulatory Effect by Regulating SDH-HIF-1α Axis and Reprogramming Mitochondrial Metabolism in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Study supports this compound’s immune boosting power [nutraingredients.com]
- 18. researchgate.net [researchgate.net]
- 19. Study on the Enhancement of Immune Function of this compound from Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound targets IL-6 and alleviates the LPS-induced adverse inflammatory response of macrophages - Food & Function (RSC Publishing) DOI:10.1039/D4FO00610K [pubs.rsc.org]
- 21. biospherenutrition.co.nz [biospherenutrition.co.nz]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Astaxanthin for Research Laboratories
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astaxanthin is a naturally occurring carotenoid pigment found in a variety of living organisms, including microalgae, yeast, salmon, trout, krill, shrimp, and crayfish.[1][2] It is a potent antioxidant with various reported health benefits, including anti-inflammatory effects, and is of significant interest in the pharmaceutical, nutraceutical, and food industries.[2][3] Accurate and reliable quantification of this compound in different matrices is crucial for research, quality control, and product development. High-Performance Liquid Chromatography (HPLC) is the most widely accepted and accurate method for the determination of this compound content.[4] This is because it can separate this compound from other carotenoids and its degradation products, ensuring precise measurement.[4] This application note provides a detailed protocol for the analysis of this compound using reverse-phase HPLC.
Principle of the Method
This protocol describes the extraction and quantification of this compound from various sample matrices. The method involves the extraction of this compound using organic solvents, followed by saponification (enzymatic or alkaline hydrolysis) to convert this compound esters to the free form.[5] The free this compound is then separated and quantified by reverse-phase HPLC with UV-Vis detection. The chromatographic separation is typically achieved on a C18 column using a mobile phase consisting of a mixture of organic solvents and water.[1][6] Quantification is performed by comparing the peak area of the analyte with that of a certified reference standard.
Materials and Reagents
-
Standards: this compound reference standard (Sigma-Aldrich or equivalent)[1], trans-beta-apo-8'-carotenal (internal standard, optional)[7]
-
Solvents (HPLC grade):
-
Reagents (Analytical grade):
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (for alkaline saponification)[5]
-
Sodium sulfate (B86663) (anhydrous)[7]
-
Tris-HCl buffer[7]
-
Phosphoric acid[3]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector[1]
-
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Sonicator[9]
-
Rotary evaporator or nitrogen evaporator
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm or 0.45 µm PTFE)[9]
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (approx. 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetone (B3395972) or dichloromethane) in a volumetric flask. Store this solution at -20°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 50 µg/mL.[10] These solutions should be prepared fresh daily.
Sample Preparation
The extraction procedure may need to be optimized depending on the sample matrix. Below are general guidelines for different sample types.
4.2.1. Microalgae (e.g., Haematococcus pluvialis)
-
Homogenize the fresh or dried biomass.
-
For dried biomass, weigh approximately 10-20 mg of the homogenized sample into a centrifuge tube.
-
Add 5 mL of acetone and vortex for 1 minute.[6]
-
Sonicate the sample for 15 minutes in a bath sonicator.[9]
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.[9]
-
Repeat the extraction process two more times with fresh solvent.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
4.2.2. Animal Tissues (e.g., Salmon, Shrimp)
-
Homogenize approximately 1 g of the tissue sample.[9]
-
Add 5 mL of a solvent mixture such as methanol (B129727):dichloromethane (1:1 v/v) and vortex for 1 minute.
-
Sonicate for 15 minutes.[9]
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.[9]
-
Repeat the extraction twice.
-
Pool the extracts and evaporate to dryness.
4.2.3. Dietary Supplements (Capsules)
-
Accurately weigh the contents of a representative number of capsules.
-
Transfer a portion of the homogenized powder equivalent to a single dose into a volumetric flask.
-
Dissolve in a suitable solvent (e.g., acetone) and sonicate to ensure complete dissolution.[7]
Saponification (Hydrolysis of this compound Esters)
Naturally derived this compound is often present as a mixture of fatty acid esters.[11] To quantify the total this compound content, these esters must be hydrolyzed to free this compound.
4.3.1. Enzymatic Hydrolysis (Recommended)
-
Redissolve the dried extract in 3 mL of acetone.[5]
-
Add 2 mL of 50 mM Tris-HCl buffer (pH 7.0) and 600 µL of cholesterol esterase solution (3.3 U/mL in the same buffer).[5]
-
Incubate the mixture at 37°C for 30 minutes.[12]
-
Stop the reaction by adding 5 mL of a hexane:diethyl ether (1:1 v/v) mixture and vortexing.
-
Centrifuge to separate the phases and collect the upper organic layer.
-
Repeat the extraction of the aqueous phase twice.
-
Pool the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
4.3.2. Alkaline Saponification
Note: This method can be harsher and may lead to degradation of this compound.[5]
-
Redissolve the dried extract in 5 mL of ethanol.
-
Add 0.5 mL of 10% (w/v) potassium hydroxide in methanol.
-
Incubate at room temperature in the dark for 2 hours or until the reaction is complete.
-
Neutralize the solution with an appropriate acid (e.g., 1 M HCl).
-
Proceed with liquid-liquid extraction as described in the enzymatic hydrolysis method.
HPLC Analysis
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A variety of mobile phases can be used. A common isocratic system consists of acetonitrile (B52724) and methanol (70:30 v/v).[1] A gradient system may also be employed for better separation of isomers and other carotenoids.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[1]
-
Run Time: 10-20 minutes, depending on the mobile phase and column.
Data Presentation
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Instrument | HPLC with UV-Vis or PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase | Acetonitrile:Methanol (70:30 v/v)[1] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C[1] |
| Injection Volume | 20 µL[9] |
| Detection Wavelength | 478 nm[1] |
| Run Time | Approximately 15 minutes |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 µg/mL[10] |
| Correlation Coefficient (r²) | > 0.99[9] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 2.00 ng/g⁻¹[9] |
| Precision (RSD%) | < 5%[6] |
| Accuracy (Recovery %) | 82.4% - 100%[10] |
Visualization
Experimental Workflow
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in various matrices. Proper sample preparation, including the hydrolysis of this compound esters, is critical for obtaining accurate results. The use of a C18 column with a UV-Vis detector set at approximately 478 nm is a robust approach for routine analysis. This protocol can be adapted and validated for specific research and quality control applications.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. This compound: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. nutritionaloutlook.com [nutritionaloutlook.com]
- 5. Development and validation of reliable this compound quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Astaxanthin in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (AX), a lipid-soluble xanthophyll carotenoid, is a potent antioxidant and anti-inflammatory agent.[1][2] It is responsible for the red-pink pigmentation in many aquatic organisms, such as salmon, shrimp, and lobster.[1][3] In biomedical and pharmaceutical research, this compound is investigated for its potential therapeutic effects in a range of diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5] Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic studies, understanding its bioavailability, determining its physiological effects, and for overall drug development and efficacy testing.[6] This application note provides detailed protocols for the extraction and quantification of this compound from tissue samples using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Principle
The quantification of this compound from complex biological matrices like tissue involves two primary stages:
-
Extraction: As a lipophilic compound, this compound must first be isolated from the tissue matrix.[6] This is typically achieved by tissue homogenization followed by solid-liquid extraction using organic solvents. Since this compound in natural sources often exists in an esterified form, a saponification (alkaline hydrolysis) or enzymatic hydrolysis step may be required to convert this compound esters to the free form for accurate total quantification.[7][8]
-
Quantification: The concentration of this compound in the resulting extract is then determined using an analytical instrument. HPLC with UV-Vis detection is the most common and reliable method.[9] LC-MS/MS offers superior sensitivity and selectivity, especially for low-concentration samples.[10][11] A simpler, though less specific, spectrophotometric method can also be used for preliminary or high-concentration screening.[9][12]
Experimental Workflow
The overall process for quantifying this compound in tissue samples is outlined in the workflow diagram below.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol describes a general method for extracting this compound from animal tissues such as the liver, spleen, kidney, muscle, and plasma.[13]
Materials and Reagents:
-
Tissue of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Organic solvents (HPLC grade): Acetone, Hexane, Methanol, Dichloromethane
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Sodium sulfate (B86663) (anhydrous)
-
Potassium hydroxide (B78521) (KOH) for saponification (optional)
-
Cholesterol esterase for enzymatic hydrolysis (optional)[8][14]
-
Nitrogen gas supply
-
Homogenizer (e.g., Potter-Elvehjem or bead beater)
-
Centrifuge
-
Rotary evaporator or sample concentrator
Procedure:
-
Homogenization: Weigh approximately 0.5-1.0 g of the frozen tissue sample. Mince the tissue and place it in a homogenizer tube with 5-10 mL of ice-cold PBS. Homogenize until a uniform consistency is achieved. All steps should be performed on ice and protected from direct light to prevent this compound degradation.
-
Extraction: To the homogenate, add 10 mL of acetone containing 0.1% BHT. Vortex vigorously for 2 minutes. Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully collect the acetone supernatant. Repeat the extraction process on the remaining pellet two more times. Pool all the supernatants.
-
Phase Separation: Add an equal volume of hexane to the pooled acetone extract in a separatory funnel. Add distilled water to facilitate phase separation. Shake gently and allow the layers to separate.
-
Collect the upper hexane layer, which contains the this compound. Pass the hexane extract through a column of anhydrous sodium sulfate to remove any residual water.
-
(Optional) Saponification for Total this compound: To hydrolyze this compound esters, add an equal volume of 10% methanolic KOH to the hexane extract. Incubate in the dark at room temperature for 4-6 hours or overnight. After incubation, neutralize the solution with PBS and re-extract the free this compound into hexane as described in step 4.
-
Drying and Reconstitution: Evaporate the final hexane extract to complete dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a known, precise volume (e.g., 1 mL) of the initial mobile phase for HPLC/LC-MS analysis or a suitable solvent (e.g., acetone) for spectrophotometry.[6]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before instrumental analysis.
Protocol 2: Quantification by HPLC-UV/VIS
This method is considered the standard for accurate this compound quantification.[9][15]
Instrumentation:
-
HPLC system with a UV/VIS or Photodiode Array (PDA) detector.
-
C18 or C8 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of methanol, acetonitrile, and dichloromethane. A common ratio is 85:5:5 (v/v/v).[16] Another option is a gradient elution for better separation of isomers.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[3]
Procedure:
-
Calibration: Prepare a series of standard solutions of pure this compound (trans-isomer) in the mobile phase at known concentrations (e.g., 0.5 to 50 µg/mL).
-
Inject the standards into the HPLC system and record the peak area for each concentration.
-
Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared tissue extract (from Protocol 1) into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final concentration in the tissue is reported as µg of this compound per gram of tissue weight after accounting for all dilution factors.
Protocol 3: Quantification by LC-MS/MS
This method provides the highest sensitivity and specificity and is ideal for samples with very low this compound concentrations.[11]
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
C8 or C18 UPLC/HPLC column (e.g., BEH C8, 1.7 µm, 2.1 × 50 mm).[10][11]
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water with 3 mM ammonium (B1175870) acetate.[11]
-
Mobile Phase B: Methanol.[11]
-
Flow Rate: 0.20 mL/min.[11]
-
Gradient: A typical gradient might start at 85% B, increase to 100% B, hold, and then return to initial conditions.
MS/MS Conditions (MRM Mode):
-
Ionization Mode: Positive ESI or APCI.
-
Precursor Ion (m/z): 597.4 [M+H]+ for free this compound.
-
Product Ions (m/z): Monitor specific fragments for quantification and qualification (e.g., 105.1, 491.3). The exact transitions should be optimized on the specific instrument.
-
Calibration: Use a calibration curve prepared with a pure this compound standard, similar to the HPLC method.
Protocol 4: Quantification by UV-Vis Spectrophotometry
This is a rapid but less accurate method suitable for screening. Its main drawback is the lack of specificity, as other carotenoids and compounds can absorb light at the same wavelength, leading to overestimation.[9]
Procedure:
-
Use the reconstituted sample from Protocol 1 (in acetone or ethanol).
-
Use the pure solvent as a blank to zero the spectrophotometer.[12]
-
Measure the absorbance (A) of the sample at the wavelength of maximum absorption for this compound (approx. 478 nm in acetone).[12]
-
Calculate the concentration using the Beer-Lambert law: C = A / (ε × l)
-
C: Concentration (mol/L)
-
A: Absorbance
-
ε: Molar extinction coefficient (For this compound in acetone, ε ≈ 140,000 L·mol⁻¹·cm⁻¹).[12]
-
l: Path length of the cuvette (typically 1 cm).
-
-
Convert the concentration from mol/L to µg/mL using the molar mass of this compound (~596.84 g/mol ) and account for dilution factors to report as µg/g tissue.[12]
Data Presentation: this compound Distribution
The concentration of this compound varies significantly among different species and tissues. The following table summarizes representative data from published studies.
| Animal Model | Tissue | This compound Concentration | Notes |
| Shrimp (L. vannamei) | Ventral Nerve Cord | 351 µg/g | Highest concentration found in this study.[17] |
| Hepatopancreas | 116 µg/g | High concentration, serves as a storage organ.[17] | |
| Ovary (developed) | 7.47 µg/g | Accumulates during ovarian development.[11][17] | |
| Muscle | Low concentration | - | |
| Rat | Spleen | ~15 µg/g | Highest accumulation observed after 14 days of feeding.[13] |
| Kidney | ~12 µg/g | Significant accumulation.[13] | |
| Liver | ~5-6 ng/g | Unexpectedly low concentration.[13] | |
| Plasma | Variable | Depends on formulation and time post-administration.[6] | |
| Rainbow Trout | Muscle | 3.6 - 12 mg/kg (µg/g) | Increases significantly with dietary supplementation.[18] |
| Plasma | 4 - 13 mg/L (µg/mL) | Dependent on administration route (diet vs. injection).[18] | |
| Liver | High concentration | Higher with injection vs. dietary intake.[18] | |
| Salmon | Flesh | 6 - 38 mg/kg (µg/g) | Varies between farmed and wild species.[5] |
This compound's Role in Cellular Signaling
This compound exerts its biological effects by modulating key intracellular signaling pathways involved in oxidative stress and inflammation.[19] Two of the most critical pathways are the Nrf2 and NF-κB pathways.
Nrf2 Antioxidant Response Pathway
This compound is known to activate the Nrf2 signaling pathway, which is the master regulator of the cellular antioxidant response.[20][21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or electrophiles (like this compound) disrupt this interaction, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes, including antioxidant enzymes like SOD and CAT.[22]
Caption: this compound activates the Nrf2 antioxidant pathway.
NF-κB Inflammatory Pathway
This compound can suppress inflammation by inhibiting the NF-κB pathway.[19][22] In resting cells, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and degradation of IκBα, releasing NF-κB to move into the nucleus. There, it promotes the expression of inflammatory genes like TNF-α and IL-6. This compound can prevent the degradation of IκBα, thereby blocking NF-κB activation.[19]
Caption: this compound inhibits the NF-κB inflammatory pathway.
References
- 1. This compound: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Features and Biological Effects of this compound Extracted from Haematococcus pluvialis Flotow: Focus on Gastrointestinal System | MDPI [mdpi.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. This compound Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. [PDF] Development and validation of reliable this compound quantification from natural sources | Semantic Scholar [semanticscholar.org]
- 9. nutritionaloutlook.com [nutritionaloutlook.com]
- 10. Development of an LC-MS/MS method for this compound quantification in shrimp tissues and its application to detect this compound variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Development of an LC-MS/MS method for this compound quantification in shrimp tissues and its application to detect this compound variations during ovary development stages [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of reliable this compound quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Astaxanthin Extraction from Microalgae for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin, a keto-carotenoid pigment, is a potent antioxidant with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries. The microalga Haematococcus pluvialis is a primary natural source of this compound, accumulating it to high levels (up to 3-5% of its dry biomass) under stress conditions.[1] However, the robust, three-layered cell wall of H. pluvialis in its encysted state presents a significant challenge for efficient this compound extraction.[2] These application notes provide detailed protocols for the extraction of this compound from microalgae for experimental purposes, covering cell disruption, various extraction methods, and quantification, along with data on expected yields and stability.
This compound Biosynthesis and Accumulation
The biosynthesis of this compound in H. pluvialis is a multi-step process that occurs in the chloroplast. It begins with the synthesis of β-carotene via the MEP pathway.[1] Subsequently, β-carotene is converted to this compound through a series of oxygenation reactions catalyzed by the enzymes β-carotene ketolase (BKT) and β-carotene hydroxylase (CrtR-b).[1][3] In H. pluvialis, the preferred pathway involves the ketolation of β-carotene to canthaxanthin, which is then hydroxylated to form this compound.[1][4][5]
The accumulation of this compound is a protective mechanism triggered by various environmental stressors, including high light intensity, nutrient deprivation (nitrogen or phosphate), and increased salinity.[6][7][8][9] These stressors induce the microalgae to transition into a dormant cyst stage, during which they produce and store large quantities of this compound.[2] In its natural form within the microalgae, this compound is predominantly found as the (3S,3'S) stereoisomer, primarily in its esterified form, which enhances its stability.[1][6]
Experimental Protocols
Cell Wall Disruption
Effective cell wall disruption is a critical first step to release the intracellular this compound. The choice of method can significantly impact the extraction efficiency.
Protocol 1.1: Acid Pretreatment
This method utilizes acid to hydrolyze the cell wall, making it more permeable to solvents.
-
Materials: Dried H. pluvialis biomass, 4 M Hydrochloric acid (HCl), distilled water, centrifuge, water bath or magnetic stirrer with heating.
-
Procedure:
-
To 10 mg of dried H. pluvialis powder, add 1 ml of 4 M HCl.
-
Incubate the mixture in a water bath at 70°C for 1 hour, or on a heated magnetic stirrer.[10]
-
After incubation, centrifuge the suspension to pellet the cell debris.
-
Carefully decant the acidic supernatant.
-
Wash the pellet with distilled water to remove residual acid and centrifuge again. Repeat this step twice.[10]
-
The resulting pellet is now ready for solvent extraction.
-
Protocol 1.2: Mechanical Disruption (Bead Beating)
This physical method uses abrasive force to break the cell walls.
-
Materials: Dried H. pluvialis biomass, glass beads (0.25 mm diameter), vortex agitator, extraction solvent (e.g., acetone).
-
Procedure:
-
In a suitable tube, add 0.5 g of dried biomass and 0.2 g of glass beads.
-
Add 6 ml of acetone (B3395972).
-
Agitate the mixture vigorously on a vortex mixer for 10 minutes.[11]
-
Centrifuge to separate the cell debris from the this compound-rich solvent.
-
Collect the supernatant for further analysis.
-
This compound Extraction
Following cell disruption, various extraction methods can be employed.
Protocol 2.1: Solvent Extraction
This is a common and straightforward method for laboratory-scale extraction.
-
Materials: Pre-treated H. pluvialis biomass, acetone, centrifuge.
-
Procedure:
-
To the pre-treated cell pellet, add a suitable volume of acetone (e.g., 10 ml for 10 mg of starting biomass).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge to pellet the cell debris.
-
Carefully collect the acetone supernatant containing the extracted this compound.
-
Repeat the extraction process with fresh acetone on the remaining pellet until the pellet is colorless to ensure complete extraction.[12]
-
Pool the supernatants for quantification or further purification.
-
Protocol 2.2: Supercritical Fluid Extraction (SFE) with CO₂ (Conceptual Overview for Experimental Consideration)
SFE is a "green" extraction technique that uses supercritical CO₂ as the solvent. While requiring specialized equipment, it offers high purity extracts.
-
Principle: Supercritical CO₂ has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.
-
Typical Parameters:
-
General Workflow:
-
Dried and disrupted microalgal biomass is packed into an extraction vessel.
-
CO₂ is pressurized and heated to a supercritical state.
-
The supercritical CO₂ (with or without a co-solvent) is passed through the biomass, dissolving the this compound.
-
The pressure is then reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate and be collected.
-
This compound Quantification
Accurate quantification is essential for experimental purposes. High-Performance Liquid Chromatography (HPLC) is the most accurate and widely accepted method.[17][18]
Protocol 3.1: Quantification by HPLC
-
Sample Preparation:
-
HPLC System and Conditions (Example):
-
Column: C18 column (e.g., Cortecs C18 2.7 μm, 90 Å, 3.0 x 100 mm).[19]
-
Mobile Phase: A gradient of methanol (B129727), water, and dichloromethane (B109758) is often used. For example, a gradient starting with a higher proportion of methanol and water, moving towards a higher proportion of dichloromethane.[21] Another example uses a gradient of acetonitrile (B52724) and water.[19]
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Detection: UV/Vis detector at the absorbance maximum of this compound, which is around 474-480 nm.[17][19]
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard curve prepared with a pure this compound standard.
-
Data Presentation
Table 1: Comparison of Different this compound Extraction Methods from H. pluvialis
| Extraction Method | Key Parameters | This compound Yield/Recovery | Reference |
| HCl Pretreatment + Acetone Extraction | 4M HCl, 70°C, 1 hr pretreatment | Highest oil yield (33.3%) and this compound content (19.8%) among the four methods tested. | [22] |
| Supercritical CO₂ Extraction (with ethanol) | 65°C, 550 bar, 80 min | ~18.5 mg/g dry weight (~92% recovery) | [13] |
| Microwave-Assisted Extraction (MAE) | Ethanol and ethyl acetate (B1210297) (2:1 v/v), 141 W, 83 s | 594 µg/g | [23] |
| Ultrasound-Assisted Extraction (UAE) | 80 W, 15 min sonication with 3M lactic acid pretreatment | Up to 93% yield | [23] |
| Direct Extraction with Ethyl Acetate | From germinated zoospores | Up to 85% yield in shake-flask | [24] |
Table 2: Stability of this compound from H. pluvialis under Different Storage Conditions
| Drying Method | Storage Temperature | Packaging | This compound Degradation (after 20 weeks) | Reference |
| Freeze-drying | -20°C | Vacuum-packed | As little as 12.3 ± 3.1% | [25] |
| Freeze-drying | 4°C | Vacuum-packed | As little as 12.3 ± 3.1% | [25] |
| Spray-drying | -20°C | Air | Higher degradation than freeze-drying | [25] |
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Cell disruption and this compound extraction from Haematococcus pluvialis: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcrr.com [ijcrr.com]
- 9. This compound-Producing Green Microalga Haematococcus pluvialis: From Single Cell to High Value Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sid.ir [sid.ir]
- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 12. Direct extraction of this compound from the microalgae Haematococcus pluvialis using liquid–liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Extraction of this compound and Lutein from Microalga Haematococcus pluvialis in the Red Phase Using CO2 Supercritical Fluid Extraction Technology with Ethanol as Co-Solvent: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. Supercritical Carbon Dioxide Extraction of this compound, Lutein, and Fatty Acids from Haematococcus pluvialis Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nutritionaloutlook.com [nutritionaloutlook.com]
- 18. fujichemical.co.jp [fujichemical.co.jp]
- 19. Development and validation of reliable this compound quantification from natural sources | PLOS One [journals.plos.org]
- 20. Development and validation of reliable this compound quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Four Different Methods Comparison for Extraction of this compound from Green Alga Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Direct extraction of this compound from the microalgae Haematococcus pluvialis using liquid–liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Effect of drying, storage temperature and air exposure on this compound stability from Haematococcus pluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applying Astaxanthin in Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (AST), a xanthophyll carotenoid, is a potent antioxidant pigment found in various marine organisms and microorganisms.[1][2][3][4] Its unique molecular structure allows it to quench free radicals and protect cells from oxidative damage.[5][6] In recent years, this compound has garnered significant attention in cell culture research for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[7][8][9] This document provides detailed application notes and protocols for utilizing this compound in cell culture studies, aimed at researchers, scientists, and professionals in drug development.
Key Applications in Cell Culture
This compound has been demonstrated to be effective in a variety of cell culture models, with applications spanning several research areas:
-
Neuroprotection: this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer's and Parkinson's.[8][10][11][12] It can cross the blood-brain barrier, making it a viable candidate for neurological research.[5]
-
Anti-Cancer Research: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor invasion and metastasis.[1][2][7][13]
-
Antioxidant and Anti-inflammatory Studies: As a powerful antioxidant, this compound is frequently used to study and mitigate oxidative stress in cell cultures.[5][6][14][15][16] It also exhibits significant anti-inflammatory properties by modulating key signaling pathways.[9][17][18]
-
Stem Cell Research: this compound has been shown to promote the proliferation and survival of stem cells, potentially by alleviating oxidative stress and activating specific signaling pathways.[19][20][21]
Data Presentation: Efficacy of this compound in Various Cell Lines
The following tables summarize quantitative data from various cell culture studies, providing a reference for effective concentrations and observed effects.
Table 1: Anti-Cancer Effects of this compound
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Key Findings | Reference |
| MCF-7 | Breast Cancer | 50 µg/mL | 48 hours | Increased apoptosis, increased expression of p53 and p21. | [22][23] |
| SKBR3 | Breast Cancer | 80 µM | 48 hours | Inhibited cell proliferation, induced apoptosis, blocked cell cycle at G0/G1. | [24] |
| LS-180 | Colorectal Cancer | 50, 100, 150 µM | 24 hours | Induced apoptosis, increased expression of Bax and Caspase-3, decreased Bcl-2. | [25] |
| T-47D, MDA-MB-231 | Breast Cancer | 1, 10, 50, 100 µM | 24 hours | Decreased cell viability in a dose-dependent manner, increased apoptosis at 50 µM. | [4][26] |
| Oral Cancer Cells | Oral Cancer | Not specified | Not specified | Inhibited NF-κB and Wnt/β-catenin signaling pathways. | [13] |
| CBRH-7919 | Liver Cancer | Not specified | Not specified | Inhibited JAK1/STAT3 signaling pathway. | [13] |
Table 2: Neuroprotective Effects of this compound
| Cell Line | Cell Type | Stressor | This compound Concentration | Key Findings | Reference |
| SH-SY5Y | Human Neuroblastoma | MPP+ | Not specified | Ameliorated ROS production, decreased α-synuclein and caspase-3. | [10] |
| SH-SY5Y | Human Neuroblastoma | 6-OHDA or DHA-OOH | Not specified | Inhibited apoptosis, intracellular ROS generation, and mitochondrial dysfunction. | [10] |
| HT22 | Mouse Hippocampal | Glutamate | Not specified | Induced Nrf2-dependent HO-1 expression. | [10] |
| PC-12 | Pheochromocytoma | Aβ1-42 | Not specified | Exhibited multi-neuroprotective effects. | [27] |
Table 3: Antioxidant and Anti-inflammatory Effects of this compound
| Cell Line | Cell Type | Stimulus | this compound Concentration | Incubation Time | Key Findings | Reference | |---|---|---|---|---|---| | RAW 264.7 | Mouse Macrophage | LPS | Not specified | Decreased production of NO, PGE2, and TNF-α. |[17] | | RAW 264.7, BMDM | Mouse Macrophage | Ethanol (80 mM) | 25 µM | 72 hours | Decreased mRNA expression of IL-6, IL-1β, and TNFα; attenuated ROS levels. |[18] | | Human Granulosa Cells | Granulosa Cells | H2O2 (200 µM) | 5 µM | 24 hours (pretreatment) | Suppressed ROS generation and cell death, upregulated NRF2. |[28] | | U937 | Human Monocyte | LPS (10 µg/mL) | 10 µM | Not specified | Reduced O2- production. |[29] | | SW-1353 | Human Chondrosarcoma | IL-1β (10 ng/mL) | 0.01, 0.1, 1.0 µmol/L | 48 hours (pre-incubation) | Decreased ROS, MMP-13, IL-6, and TNF-α. |[30] |
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[28]
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM).[26][28] Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[18][22]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[28]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere.[28]
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) for the specified duration (e.g., 24 hours).[28]
-
If inducing apoptosis with a stressor, add the stressor (e.g., 200 µM H2O2) for a shorter period (e.g., 2 hours) after this compound pretreatment.[28]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15-20 minutes in the dark at room temperature.[22]
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the level of intracellular ROS using the fluorescent probe DCFH-DA.
Materials:
-
Cells of interest
-
This compound stock solution
-
Oxidative stress inducer (e.g., H2O2)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 6-well plate or 96-well black plate).
-
Pre-treat the cells with this compound (e.g., 5 µM) for 24 hours.[28]
-
Induce oxidative stress by adding an agent like H2O2 (e.g., 200 µM) for a specified time (e.g., 2 hours).[28]
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA solution (typically 10 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression of specific proteins in response to this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, Bcl-2, Bax, Nrf2, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations (e.g., 4, 8, 10, 20, 40 µM) for a specified time (e.g., 24 hours).[31]
-
Lyse the cells in RIPA buffer and collect the protein lysate.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the protein of interest to a loading control like actin or GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its application in cell culture.
Signaling pathways modulated by this compound.
General experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Cancer: A Comprehensive Review of Research | International Journal of New Findings in Health and Educational Sciences (IJHES) [ijhespub.org]
- 3. Nano this compound enhances cellular uptake, antioxidant and hypoglycemic activity in multiple cell lines - [nanocmm.tech]
- 4. Effect of this compound on cell viability in T-47D and MDA-MB-231 Breast Cancer Cell Lines - Multidisciplinary Cancer Investigation [mcijournal.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Multiple Mechanisms of Anti-Cancer Effects Exerted by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective and Neurotrophic Effects of this compound on the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. New Research on this compound and Cancer - - Life Extension [lifeextension.com]
- 14. Antioxidant and anti-inflammatory mechanisms of action of this compound in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. mdpi.com [mdpi.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. This compound Inhibits Alcohol-induced Inflammation and Oxidative Stress in Macrophages (P02-014-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Influence of this compound on the Proliferation of Adipose-derived Mesenchymal Stem Cells in Gelatin-Methacryloyl (GelMA) Hydrogels | MDPI [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. This compound Improves Stem Cell Potency via an Increase in the Proliferation of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Induces Apoptosis in MCF-7 Cells through a p53-Dependent Pathway | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound Modulates Apoptotic Molecules to Induce Death of SKBR3 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. mcijournal.com [mcijournal.com]
- 27. In vitro studies of the neuroprotective activities of this compound and fucoxanthin against amyloid beta (Aβ1-42) toxicity and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound Treatment Confers Protection against Oxidative Stress in U937 Cells Stimulated with Lipopolysaccharide Reducing O2 − Production - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin, a xanthophyll carotenoid, is renowned for its potent antioxidant properties, far exceeding those of many other well-known antioxidants.[1][2] Its unique molecular structure, featuring a long polyene chain with conjugated double bonds and terminal ionone (B8125255) rings, enables it to effectively quench singlet oxygen and scavenge a wide array of free radicals.[3] This document provides detailed application notes and experimental protocols for several common in vitro assays used to characterize the antioxidant capacity of this compound. These assays are crucial for researchers in natural product chemistry, pharmacology, and drug development for quantifying and comparing the antioxidant potential of this compound from various sources or in different formulations.
Key In Vitro Antioxidant Capacity Assays for this compound
Several assays are employed to evaluate the antioxidant capacity of this compound, each with its own mechanism and specific application. The most common assays include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Assesses the capacity of an antioxidant to scavenge the pre-generated ABTS radical cation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Singlet Oxygen Quenching Assay: Determines the efficacy of an antioxidant in quenching singlet oxygen, a highly reactive oxygen species.
-
Lipid Peroxidation Inhibition Assay: Measures the ability of an antioxidant to inhibit the oxidative degradation of lipids.
Data Presentation: Quantitative Antioxidant Capacity of this compound
The following tables summarize the quantitative data on the antioxidant capacity of this compound obtained from various in vitro assays as reported in the literature. These values can vary depending on the this compound source (natural vs. synthetic), extraction method, and specific assay conditions.
Table 1: DPPH Radical Scavenging Activity of this compound (IC50 Values)
| This compound Source/Form | IC50 (µg/mL) | Reference |
| This compound Extract (from shrimp shells) | 17.5 ± 3.6 | [4] |
| This compound (HCl extraction from H. pluvialis) | 15.39 | [5] |
| This compound (Ionic liquid extraction from H. pluvialis) | 43.81 | [5] |
| This compound (High-pressure micro fluidization from H. pluvialis) | 52.76 | [5] |
| This compound (Multi-enzyme extraction from H. pluvialis) | 56.25 | [5] |
| Ascorbic Acid (Positive Control) | 19.7 ± 0.2 | [4] |
| BHT (Butylated Hydroxytoluene) (Positive Control) | 17.2 ± 0.1 | [4] |
Table 2: ABTS Radical Scavenging Activity of this compound (IC50/EC50 Values)
| This compound Source/Form | IC50/EC50 (µg/mL) | Reference |
| This compound Extract (from shrimp shells) | 7.7 ± 0.6 | [4] |
| This compound (HCl extraction from H. pluvialis) | 20.32 | [5] |
| This compound (Ionic liquid extraction from H. pluvialis) | 21.73 | [5] |
| This compound (High-pressure micro fluidization from H. pluvialis) | 22.09 | [5] |
| This compound (Multi-enzyme extraction from H. pluvialis) | 25.53 | [5] |
| Ascorbic Acid (Positive Control) | 20.8 ± 1.1 | [4] |
| BHT (Butylated Hydroxytoluene) (Positive Control) | 15.1 ± 0.7 | [4] |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| This compound Source/Form | Concentration (µg/mL) | Relative ORAC Value (µM Trolox Equivalents) | Reference |
| This compound (Ionic liquid extraction from H. pluvialis) | 1 | 35.6 ± 0.81 | [5] |
| This compound (Ionic liquid extraction from H. pluvialis) | 4 | 110.4 ± 1.02 | [5] |
Table 4: Singlet Oxygen Quenching and Other Antioxidant Activities of this compound
| Assay | Result | Reference |
| Singlet Oxygen Quenching | EC50: 9.2 ± 0.5 µg/mL | [4] |
| β-Carotene Bleaching | EC50: 15.1 ± 1.9 µg/mL | [4] |
| Inhibition of LDL Oxidation (in vitro) | Prolonged lag time from 19.9 min (control) to 65.0 min at 50.0 µg/mL | [6] |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•) by an antioxidant. In its radical form, DPPH has a deep purple color with an absorption maximum at 517 nm. When reduced by an antioxidant, it becomes a pale yellow color, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[5][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
This compound standard or extract
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in an amber bottle and in the dark at 4°C. Prepare fresh daily.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of each this compound dilution or standard to triplicate wells.
-
For the blank, add 20 µL of the solvent used for dilution.
-
Add 200 µL of the 0.1 mM DPPH working solution to each well.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.[5][7]
-
Measure the absorbance at 517 nm using a microplate reader.[5]
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the this compound sample or standard.
-
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS is oxidized to its radical cation by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color with absorption maxima at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the absorbance at 734 nm decreases. The extent of decolorization is proportional to the antioxidant's activity.[8]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)
-
This compound standard or extract
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions to obtain a range of concentrations.
-
Prepare a similar dilution series for the positive control (Trolox).
-
-
Assay Protocol:
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:
Where:
-
A_control is the absorbance of the ABTS•+ working solution without the sample.
-
A_sample is the absorbance of the ABTS•+ working solution with the this compound sample or standard.
-
-
Determination of TEAC (Trolox Equivalent Antioxidant Capacity): The antioxidant capacity can also be expressed as Trolox Equivalents (TEAC). A standard curve is generated by plotting the percentage of inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.
Workflow Diagram:
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence of the probe. The fluorescence decay is monitored over time, and the area under the fluorescence decay curve (AUC) is calculated. The net AUC, which is the AUC of the sample minus the AUC of the blank, is proportional to the antioxidant capacity.[11][12]
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound standard or extract
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Fluorescein Working Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4). Just before the assay, dilute the stock solution with the same buffer.[11]
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).[11]
-
Trolox Standard Solutions: Prepare a stock solution of Trolox and a series of dilutions in 75 mM phosphate buffer.
-
-
Preparation of this compound Samples:
-
Dissolve this compound in a suitable solvent and then dilute with 75 mM phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well black microplate, add 25 µL of each this compound dilution, Trolox standard, or blank (phosphate buffer) to triplicate wells.[13]
-
Add 150 µL of the fluorescein working solution to all wells.[13]
-
Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[13]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[13]
-
Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with the plate maintained at 37°C.[13]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC for each sample and standard by subtracting the AUC of the blank.
-
Generate a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the this compound samples in Trolox Equivalents (TE) from the standard curve.
-
Workflow Diagram:
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Singlet Oxygen Quenching Assay
Principle: This assay evaluates the ability of this compound to quench singlet oxygen (¹O₂), a high-energy form of oxygen. Singlet oxygen is generated in the assay system, often by a photosensitizer like methylene (B1212753) blue upon exposure to light. A probe, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with singlet oxygen, is used. The reaction between DPBF and ¹O₂ leads to a decrease in the absorbance of DPBF at around 410-415 nm. The presence of a singlet oxygen quencher like this compound will inhibit the degradation of DPBF, and the rate of absorbance decrease will be slower.[14][15]
Materials:
-
1,3-diphenylisobenzofuran (DPBF)
-
Methylene blue (as a photosensitizer)
-
Solvent (e.g., ethanol, chloroform)
-
This compound standard or extract
-
Light source (e.g., halogen lamp)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPBF in the chosen solvent.
-
Prepare a stock solution of methylene blue in the same solvent.
-
Prepare a series of dilutions of this compound.
-
-
Assay Protocol:
-
In a quartz cuvette, mix the DPBF solution, the methylene blue solution, and the this compound sample (or solvent for the control).
-
Place the cuvette in the spectrophotometer and expose it to a constant light source to initiate the generation of singlet oxygen.
-
Monitor the decrease in absorbance of DPBF at its maximum wavelength (around 410 nm) at regular time intervals.
-
-
Data Analysis:
-
The rate of DPBF degradation is determined from the slope of the absorbance vs. time plot.
-
The quenching rate constant for this compound can be calculated by comparing the rate of DPBF degradation in the presence and absence of this compound.
-
Lipid Peroxidation Inhibition Assay
Principle: This assay assesses the ability of this compound to inhibit the oxidation of lipids, a key process in cellular damage. Lipid peroxidation can be induced in a lipid-rich system (e.g., linoleic acid emulsion, liposomes, or biological membranes) by various pro-oxidants like free radicals or metal ions. The extent of peroxidation is measured by quantifying the formation of secondary products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex (TBARS - Thiobarbituric Acid Reactive Substances) that can be measured spectrophotometrically.
Materials:
-
Linoleic acid or a source of polyunsaturated fatty acids
-
Tween 20 or other emulsifier
-
Phosphate buffer
-
Free radical initiator (e.g., AAPH or Fe²⁺)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
This compound standard or extract
-
Water bath
-
Spectrophotometer
Procedure (Generalized):
-
Preparation of Lipid Emulsion:
-
Prepare an emulsion of linoleic acid in phosphate buffer using an emulsifier like Tween 20.
-
-
Induction of Peroxidation:
-
Add the this compound sample at different concentrations to the lipid emulsion.
-
Initiate lipid peroxidation by adding a pro-oxidant (e.g., FeSO₄).
-
Incubate the mixture at 37°C for a specific period.
-
-
Measurement of Peroxidation (TBARS method):
-
Stop the reaction by adding TCA.
-
Add TBA solution and heat the mixture in a boiling water bath to develop the color.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at ~532 nm.
-
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated using the following formula:
Where:
-
A_control is the absorbance of the control reaction (without this compound).
-
A_sample is the absorbance of the reaction with this compound.
-
Conclusion
The in vitro antioxidant capacity assays described in these application notes provide a robust framework for the evaluation of this compound's antioxidant properties. The choice of assay depends on the specific research question and the antioxidant mechanism being investigated. For a comprehensive assessment, it is recommended to use a battery of tests that measure different aspects of antioxidant activity. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals working with this powerful natural antioxidant.
References
- 1. This compound - an antioxidant 6000 times more powerful than vitamin C | OstroVit [ostrovit.com]
- 2. nanu-skincare.com [nanu-skincare.com]
- 3. The Role of this compound as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of this compound from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Different Methods for Extracting the this compound from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of low-density lipoprotein oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. agilent.com [agilent.com]
- 12. biotesys.de [biotesys.de]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. Chinese Academy of Sciences [english.cas.cn]
- 15. Differences found in antioxidant activities of this compound isomers against singlet oxygen evaluated using a spectroscopic method | EurekAlert! [eurekalert.org]
Application Notes and Protocols for Astaxanthin Gene Expression Analysis using qRT-PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin is a high-value keto-carotenoid pigment with potent antioxidant properties, making it a molecule of significant interest in the pharmaceutical, nutraceutical, and aquaculture industries.[1] The unicellular green alga Haematococcus pluvialis is a primary natural source of this compound, accumulating it to high levels under stress conditions such as high light, salinity, and nutrient deprivation.[2][3] This accumulation is a result of the upregulation of specific genes within the this compound biosynthesis pathway.
Quantitative real-time reverse transcription PCR (qRT-PCR) is a highly sensitive and specific technique for measuring gene expression levels.[4] It works by reverse transcribing RNA into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction.[5] The amplification is monitored in real time using fluorescent dyes, allowing for the quantification of the initial amount of RNA.[4] This application note provides a detailed protocol for the analysis of this compound biosynthesis gene expression in organisms like Haematococcus pluvialis using qRT-PCR, enabling researchers to investigate the molecular mechanisms of this compound production and to develop strategies for its enhanced synthesis.
This compound Biosynthesis Pathway
The biosynthesis of this compound from β-carotene involves a two-step process catalyzed by β-carotene ketolase (BKT) and β-carotene hydroxylase (CrtR-b). The key genes involved in the pathway leading to this compound are:
-
PSY (Phytoene synthase): Catalyzes the first committed step in carotenoid biosynthesis.
-
PDS (Phytoene desaturase): Involved in the desaturation of phytoene.
-
LCYb (Lycopene β-cyclase): Catalyzes the cyclization of lycopene (B16060) to β-carotene.
-
BKT (β-carotene ketolase): Introduces keto groups onto the β-ionone rings of β-carotene. This is a key gene for this compound synthesis.[6]
-
CrtR-b (β-carotene hydroxylase): Adds hydroxyl groups to the β-ionone rings.
The expression of these genes is often upregulated under stress conditions, leading to the accumulation of this compound.[2]
Figure 1: Simplified this compound biosynthesis pathway highlighting key enzymes and genes.
Experimental Protocols
This section provides a detailed two-step qRT-PCR protocol for analyzing the expression of this compound biosynthesis genes.
Materials
-
Haematococcus pluvialis culture (or other this compound-producing organism)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
DNase I, RNase-free
-
cDNA synthesis kit (with reverse transcriptase, dNTPs, and primers)
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Nuclease-free water
-
Specific primers for target and reference genes (see Table 2)
-
qRT-PCR instrument
-
Microcentrifuge
-
Spectrophotometer (for RNA quantification)
Experimental Workflow
Figure 2: Experimental workflow for qRT-PCR analysis of gene expression.
Step-by-Step Protocol
Step 1: Cell Culture and Stress Induction
-
Culture Haematococcus pluvialis under optimal growth conditions (e.g., appropriate light, temperature, and media).
-
To induce this compound synthesis, expose the culture to stress conditions. This could include high light intensity, nitrogen deprivation, or the addition of an inducer like salicylic (B10762653) acid.
-
Collect samples at different time points after stress induction to analyze the temporal gene expression profile. A control group under normal conditions should be maintained.
Step 2: Total RNA Extraction
-
Harvest cells by centrifugation.
-
Extract total RNA using a commercial RNA extraction kit or a standard protocol like TRIzol, following the manufacturer's instructions.
-
It is crucial to work in an RNase-free environment to prevent RNA degradation.
Step 3: DNase Treatment and RNA Quantification
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer. An A260/A280 ratio of 1.8-2.0 is considered pure.
-
Verify RNA integrity by running a sample on an agarose (B213101) gel.
Step 4: cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit. A two-step protocol is often preferred for gene expression analysis as it allows for the creation of a cDNA library that can be used for multiple qPCR reactions.[5]
-
A typical 20 µL reaction mixture includes:
-
Total RNA: 1 µg
-
Oligo(dT) or random hexamer primers
-
Reverse Transcriptase
-
dNTPs
-
Reaction Buffer
-
Nuclease-free water to 20 µL
-
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 65°C for 5 min, followed by 42°C for 60 min, and then 70°C for 5 min to inactivate the enzyme).
-
The synthesized cDNA can be stored at -20°C.
Step 5: Quantitative Real-Time PCR (qPCR)
-
Prepare the qPCR reaction mix. A typical 20 µL reaction includes:
-
qPCR Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Diluted cDNA template: 2 µL
-
Nuclease-free water: 7 µL
-
-
Set up the reactions in a qPCR plate, including no-template controls (NTC) to check for contamination.
-
Perform the qPCR in a real-time PCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis (for SYBR Green-based assays)
-
Data Analysis
The most common method for relative quantification of gene expression is the 2-ΔΔCt (delta-delta Ct) method.[7][8] This method calculates the fold change in the expression of a target gene in a treated sample relative to a control sample, normalized to a reference (housekeeping) gene.
Step 1: Data Collection The qRT-PCR instrument will provide the cycle threshold (Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a certain threshold.
Step 2: Calculation of ΔCt For each sample (both control and treated), calculate the ΔCt value: ΔCt = Ct (target gene) - Ct (reference gene)
Step 3: Calculation of ΔΔCt Calculate the ΔΔCt value: ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
Step 4: Calculation of Fold Change Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt
A fold change greater than 1 indicates upregulation of the gene, while a value less than 1 indicates downregulation.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables.
Table 1: Primer Sequences for qRT-PCR of this compound Biosynthesis Genes in Haematococcus pluvialis
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| PSY | GCTCTCTTCATCGCCGTCTT | CCGTTGTAGTCGGCCTTGAT | [6] |
| LYC | TCCAAGGACGGCTTTTACTC | GGCATAGTTGGCCTTGATGT | [6] |
| BKT | GCATCACAACTTCACTGGGT | AGGAAGAAGGGGTATGCG | [9] |
| CrtZ (CrtR-b) | GCTGCTCTTCATCGCCGTCT | CGGTTGTAGTCGGCCTTGAT | [6] |
| Actin (Reference) | GGCGACGATCTTGATTCTCA | TGGATTCCAGCAGCTTCCAT | [6] |
| GAPDH (Reference) | AGAAGGCTGGGGCTCATTTG | AGGGGCCATCCACAGTCTTC | [9] |
Table 2: Example of Relative Gene Expression Data for this compound Biosynthesis Genes in H. pluvialis under Blue Light and Salicylic Acid (SA) Stress
| Gene | Treatment | Mean Ct (Target) | Mean Ct (Actin) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| PSY | Control | 25.3 | 21.1 | 4.2 | 0.0 | 1.0 |
| Blue Light | 23.1 | 21.0 | 2.1 | -2.1 | 4.3 | |
| Blue Light + SA | 22.5 | 21.2 | 1.3 | -2.9 | 7.5 | |
| LYC | Control | 26.8 | 21.1 | 5.7 | 0.0 | 1.0 |
| Blue Light | 24.9 | 21.0 | 3.9 | -1.8 | 3.5 | |
| Blue Light + SA | 24.1 | 21.2 | 2.9 | -2.8 | 6.9 | |
| BKT | Control | 28.1 | 21.1 | 7.0 | 0.0 | 1.0 |
| Blue Light | 24.5 | 21.0 | 3.5 | -3.5 | 11.3 | |
| Blue Light + SA | 23.2 | 21.2 | 2.0 | -5.0 | 32.0 | |
| CrtZ | Control | 27.5 | 21.1 | 6.4 | 0.0 | 1.0 |
| Blue Light | 25.8 | 21.0 | 4.8 | -1.6 | 3.0 | |
| Blue Light + SA | 24.9 | 21.2 | 3.7 | -2.7 | 6.5 |
Note: The data in Table 2 is hypothetical and for illustrative purposes, based on trends observed in published research.[6]
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification or low signal | Poor RNA quality or quantity | Use high-quality RNA; check integrity on a gel. |
| Inefficient cDNA synthesis | Optimize reverse transcription reaction. | |
| qPCR inhibitors present | Purify RNA and cDNA samples. | |
| Primer/probe degradation | Store primers/probes properly; use fresh aliquots. | |
| High Ct values | Low target gene expression | Increase the amount of cDNA template. |
| Inefficient primers | Design and validate new primers. | |
| Non-specific amplification | Primer-dimers | Optimize primer concentration and annealing temperature. |
| (in SYBR Green assays) | Genomic DNA contamination | Perform DNase treatment of RNA samples. |
| High variability between replicates | Pipetting errors | Use a master mix; be careful with pipetting. |
| Inconsistent sample quality | Ensure uniform RNA extraction and cDNA synthesis. |
Conclusion
The qRT-PCR protocol detailed in this application note provides a robust and reliable method for quantifying the expression of genes involved in this compound biosynthesis. By following these guidelines, researchers can gain valuable insights into the molecular regulation of this compound production, which can be applied to the development of enhanced production strategies in commercially important microorganisms. This will aid in meeting the growing demand for natural this compound in various industries.
References
- 1. Transcriptome Analysis in Haematococcus pluvialis: this compound Induction by High Light with Acetate and Fe2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Transcription Factors From Haematococcus pluvialis Involved in the Regulation of this compound Biosynthesis Under High Light-Sodium Acetate Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. elearning.unite.it [elearning.unite.it]
- 6. Transcriptome Analysis of the Accumulation of this compound in Haematococcus pluvialis Treated with White and Blue Lights as well as Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic Improvement to Obtain Specialized Haematococcus pluvialis Genotypes for the Production of Carotenoids, with Particular Reference to this compound | MDPI [mdpi.com]
Astaxanthin Delivery Systems for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin, a xanthophyll carotenoid, is a potent antioxidant with significant therapeutic potential in a range of diseases driven by oxidative stress and inflammation.[1][2] Its applications in cancer, cardiovascular disease, neurodegenerative disorders, and diabetes are subjects of ongoing research.[1][2] However, the clinical translation of this compound is hindered by its poor water solubility, low oral bioavailability, and instability to light, oxygen, and high temperatures.[3][4] To overcome these limitations, various advanced delivery systems have been developed to enhance the stability, solubility, and bioavailability of this compound for in vivo research.[1][5]
This document provides detailed application notes and protocols for the preparation and in vivo evaluation of common this compound delivery systems, including liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions.
This compound Delivery Systems: A Comparative Overview
A variety of nanocarriers have been engineered to improve the delivery of this compound. These systems protect this compound from degradation, enhance its absorption, and can even facilitate targeted delivery.[1][5] The choice of delivery system often depends on the specific research application, desired release profile, and route of administration.
Data Summary
The following tables summarize the key physicochemical characteristics and in vivo bioavailability data for different this compound delivery systems as reported in the literature.
Table 1: Physicochemical Properties of this compound Delivery Systems
| Delivery System | Composition Highlights | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference(s) |
| Liposomes | Soybean Phosphatidylcholine, Cholesterol | 80 - 134 | 0.20 - 0.24 | 29 - 97.68 | -21 to -31.8 | [4][6] |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid, Poloxamer 188, Lecithin | ~213 | ~0.367 | N/A | N/A | [7] |
| Nanostructured Lipid Carriers (NLCs) | Cetyl Palmitate, Soybean Oil, Tween 80 | 114.4 - 294 | 0.137 - 0.152 | 58 - 94.1 | -28.8 to -34.1 | [8][9][10] |
| Nanoemulsions | Corn Oil, Marine Phospholipids | ~247 | ~0.215 | N/A | N/A | [2] |
| Nanoemulsions | Krill Oil, Polysorbate 20, Phospholipon 85G | 24 - 150 | Low | N/A | N/A | [11] |
Table 2: In Vivo Bioavailability of this compound Delivery Systems in Animal Models
| Delivery System | Animal Model | Dosage | Key Findings | Reference(s) |
| Free this compound (in oil) | Rats | 100 mg/kg (oral) | Low bioavailability, high first-pass metabolism. | [12][13] |
| Nanoemulsion | Rats | 80 mg/kg (oral) | 110-140% increase in AUC vs. macrosized emulsion. | [14][15] |
| Potato Protein + Olive Oil Encapsulation | Humans | N/A | 4.8-fold higher median plasma AUC compared to raw this compound oleoresin. | [16] |
| Dual-Targeted Nanoparticles | Mice | N/A | Enhanced this compound utilization by 28.18 ± 11.69%. | [17] |
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in oxidative stress and inflammation. Understanding these pathways is crucial for designing and interpreting in vivo studies.
Key Signaling Pathways
-
Nrf2 Signaling Pathway: this compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[19] By activating Nrf2, this compound enhances the endogenous antioxidant defense system.[18]
-
NF-κB Signaling Pathway: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[8][18] Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines.[5]
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is involved in cell survival and proliferation. This compound has been shown to modulate this pathway, which can influence Nrf2 activation and apoptosis.[20][21]
Signaling Pathway Diagrams
Experimental Protocols
The following section provides detailed protocols for the preparation of various this compound delivery systems and a general protocol for in vivo bioavailability studies.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication for size reduction.[6][22][23]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Vortex mixer
-
Probe sonicator or bath sonicator
-
Syringe filters (0.45 µm and 0.22 µm)
Protocol:
-
Lipid Film Formation:
-
Dissolve a specific amount of this compound, phospholipid (e.g., 200 mg SPC), and cholesterol (e.g., 50 mg) in chloroform in a round-bottom flask.[6] The ratio of phospholipid to cholesterol can be optimized, for example, 5:1 (w/w).[6]
-
Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a controlled temperature (e.g., 50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.[6]
-
-
Hydration:
-
Size Reduction (Sonication):
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the liposome (B1194612) suspension. This can be done using a probe sonicator on an ice bath (e.g., 300W, 2s on, 2s off for 2 minutes) or a bath sonicator.[1][23]
-
-
Sterilization and Storage:
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol details the preparation of SLNs using a high-pressure homogenization (HPH) method.[24]
Materials:
-
This compound
-
Solid lipid (e.g., Stearic acid)
-
Soybean oil (optional, as a liquid lipid)
-
Surfactant (e.g., Tween 20)
-
Deionized water
-
High-speed stirrer
-
High-pressure homogenizer
Protocol:
-
Preparation of Oil Phase:
-
Preparation of Aqueous Phase:
-
Disperse the surfactant (e.g., 10% w/w Tween 20) in deionized water and heat to the same temperature as the oil phase.[24]
-
-
Pre-emulsion Formation:
-
Add the hot oil phase to the hot aqueous phase under high-speed stirring (e.g., 10,000-12,000 rpm for 1-3 minutes) to form a coarse pre-emulsion.[25]
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles and pressure (e.g., 40-120 MPa).[25]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting hot nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.[7]
-
-
Storage:
-
Store the SLN dispersion at 4°C.
-
Preparation of this compound-Loaded Nanoemulsions
This protocol describes the preparation of oil-in-water (O/W) nanoemulsions using high-pressure homogenization.[2][14]
Materials:
-
This compound oil
-
Carrier oil (e.g., corn oil, krill oil)
-
Emulsifier (e.g., Tween 80, lecithin, marine phospholipids)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer
Protocol:
-
Preparation of Oil Phase:
-
Dissolve this compound in the carrier oil.[2]
-
-
Preparation of Aqueous Phase:
-
Disperse the emulsifier(s) in purified water.[2]
-
-
Coarse Emulsion Formation:
-
Add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.[2]
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at an optimized pressure and number of cycles (e.g., 60 MPa for 9 cycles) to reduce the droplet size and form a nanoemulsion.[2]
-
-
Storage:
-
Store the nanoemulsion at 4°C in the dark.
-
In Vivo Bioavailability Study Protocol (General)
This protocol provides a general framework for conducting an in vivo bioavailability study of an this compound delivery system in a rodent model.[12][14][26]
Materials and Animals:
-
Male Sprague-Dawley rats or other suitable rodent model
-
This compound delivery system formulation
-
Control formulation (e.g., this compound in oil)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for this compound quantification (e.g., HPLC)
Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the animals into groups (e.g., control group, experimental group).
-
Administer the this compound formulation orally via gavage at a specific dose (e.g., 100 mg/kg).[12]
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
This compound Extraction from Plasma:
-
Extract this compound from the plasma samples using a suitable organic solvent (e.g., hexane).[26]
-
-
Quantification and Pharmacokinetic Analysis:
-
Quantify the concentration of this compound in the plasma extracts using a validated analytical method (e.g., HPLC).
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) to determine the bioavailability.
-
Conclusion
The delivery systems outlined in these application notes and protocols offer promising strategies to enhance the in vivo efficacy of this compound. By improving its stability, solubility, and bioavailability, these advanced formulations enable researchers to more accurately investigate the therapeutic potential of this potent antioxidant. The provided protocols serve as a detailed guide for the preparation and evaluation of these delivery systems, facilitating further research and development in this field. Careful characterization of the delivery system and adherence to rigorous in vivo experimental design are critical for obtaining reliable and reproducible results.
References
- 1. CN112791001A - A kind of preparation method of this compound liposome - Google Patents [patents.google.com]
- 2. itjfs.com [itjfs.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Preparation and Characterization of this compound-loaded Liposomes Stabilized by Sea Cucumber Sulfated Sterols Instead of Cholesterol. (2022) | Nattha Srihera | 17 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Characterization of this compound Nanoemulsions Produced by Intense Fluid Shear through a Self-Throttling Nanometer Range Annular Orifice Valve-Based High-Pressure Homogenizer | MDPI [mdpi.com]
- 12. cambridge.org [cambridge.org]
- 13. Pharmacokinetics and first-pass metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluating this compound Bioavailability, and a New Technology for Improving it, Using Natural Food Materials Only [ctv.veeva.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of this compound-Loaded Nanosized Liposomal Formulation to Improve Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iris.cnr.it [iris.cnr.it]
- 24. researchgate.net [researchgate.net]
- 25. CN111248433A - this compound nanoemulsion with good stability and preparation method thereof - Google Patents [patents.google.com]
- 26. Absorption characteristics and in vivo behavior of this compound isomers: insights from the administration of highly purified (all-E)-, (9Z)-, and (13Z)-astaxanthin in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral HPLC Separation of Astaxanthin Stereoisomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astaxanthin is a naturally occurring carotenoid pigment responsible for the red-pink coloration in various marine organisms like salmon, shrimp, and microalgae.[1] It is a potent antioxidant with significant commercial interest in the nutraceutical, cosmetic, and pharmaceutical industries for its health-promoting benefits, including anti-inflammatory and immune-boosting properties.[2][3]
This compound's molecular structure contains two chiral centers at the C3 and C3' positions, leading to the existence of three possible stereoisomers: two enantiomers, (3S,3'S) and (3R,3'R), and a meso form, (3R,3'S).[2][4] The distribution of these isomers varies significantly depending on the source:
-
Haematococcus pluvialis (microalga): Primarily produces the (3S,3'S) isomer.[2][3]
-
Phaffia rhodozyma (yeast): Predominantly synthesizes the (3R,3'R) isomer.[1][2]
-
Synthetic this compound: Typically consists of a racemic mixture of all three isomers in a ratio of approximately 1:2:1 for (3S,3'S), (3R,3'S), and (3R,3'R), respectively.[2][5]
The distinct biological activities and bioavailability of each stereoisomer necessitate a reliable analytical method for their separation and quantification.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for resolving these isomers, enabling quality control, source verification, and detailed research into their specific physiological effects. This application note provides a detailed protocol for the separation of this compound stereoisomers using an immobilized polysaccharide-based chiral stationary phase.
Visualized Relationships and Workflow
Caption: Relationship between this compound sources and their typical stereoisomer profiles.
Caption: General experimental workflow for chiral HPLC analysis of this compound.
Experimental Protocols
This section details a robust and widely cited method for the separation of all-trans-astaxanthin stereoisomers.
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chiral Column: Chiralpak IC (4.6 mm × 250 mm, 5 µm) is highly recommended for baseline separation.[5][6][7] Other columns like Sumichiral OA-2000 or Chiralcel OD-RH can also be used.[1][8]
-
Reagents: HPLC-grade solvents are required.
-
Acetonitrile (ACN)
-
Methyl tert-butyl ether (MTBE)
-
Methanol (MeOH)
-
-
Standards: Certified reference standards of (3S,3'S)-, (3R,3'R)-, and (3R,3'S)-astaxanthin.
2. Sample Preparation
-
Standard Preparation: Accurately weigh and dissolve this compound isomer standards in a suitable solvent (e.g., a mixture of mobile phase components) to achieve a final concentration within the linear range of the method (e.g., 0.1–50 mg/L).[6]
-
Extract Preparation: For biological samples like H. pluvialis or yeast extracts, dissolve the extract in the solvent. Saponification may be required if this compound is present in its esterified form.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter and prevent column blockage.
3. Chromatographic Conditions
Two effective mobile phase systems for the Chiralpak IC column are presented below. Method 1 is particularly effective for resolving the three common stereoisomers.
| Parameter | Method 1 | Method 2 (Semi-preparative) |
| Column | Chiralpak IC (4.6 x 250 mm, 5 µm)[5][6] | Chiralpak IC[9] |
| Mobile Phase | Acetonitrile (ACN) / Methyl tert-butyl ether (MTBE) (60:40, v/v)[5] | Methanol (MeOH) / Methyl tert-butyl ether (MTBE) (90:10, v/v)[9] |
| Elution Mode | Isocratic[5] | Isocratic[9] |
| Flow Rate | 1.0 mL/min[5][6] | 3.06 mL/min[9] |
| Column Temp. | 25 °C[5] | Not specified |
| Detection | DAD at 476 nm[5][6] | Not specified, typically ~475 nm |
| Injection Vol. | 10 µL[5] | Up to 0.32 mg for preparative scale[9] |
Data Presentation and Expected Results
Chromatographic Performance
The described methods provide excellent performance characteristics, ensuring reliable and accurate quantification.
| Performance Metric | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [6][9] |
| Average Recovery | 86.2% – 98.3% | [6] |
| Reproducibility (RSD) | < 3.8% | [9] |
Elution Order and Isomer Distribution
Using the Chiralpak IC column with an ACN/MTBE mobile phase, the three stereoisomers are baseline separated.[2][5] The typical elution order is (3S,3'S), followed by the meso form (3R,3'S), and finally (3R,3'R).[2][5]
| Isomer | Elution Order | Source: H. pluvialis | Source: P. rhodozyma | Source: Synthetic |
| (3S,3'S)-astaxanthin | 1 | Major Peak (~75%)[2] | Not Detected | Minor Peak (~25%)[2] |
| (3R,3'S)-astaxanthin (meso) | 2 | Minor Peak (~25%)[2] | Minor Peak (~6%)[2] | Major Peak (~50%)[2] |
| (3R,3'R)-astaxanthin | 3 | Not Detected | Major Peak (~94%)[2] | Minor Peak (~25%)[2] |
Note: Ratios are approximate and can vary between specific strains and synthesis batches. The presence of the meso-form in H. pluvialis and P. rhodozyma samples has been noted in some analyses.[2]
The chiral HPLC method detailed in this application note, particularly utilizing a Chiralpak IC column, offers a robust, reproducible, and highly effective solution for the separation and quantification of this compound stereoisomers.[5][6][9] This protocol enables researchers and industry professionals to accurately determine the stereoisomeric profile of this compound from various sources, which is critical for quality assurance, authenticity testing, and advancing research into the specific bioactivities of each isomer. The clear separation of the (3S,3'S), (3R,3'S), and (3R,3'R) forms allows for unambiguous identification of natural versus synthetic this compound, ensuring product integrity and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Antioxidants | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Quantitative Analysis Model Established to Determine the Concentration of Each Source in Mixed this compound from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Separation and Analysis of this compound Stereoisomers in Biological Organisms by High-Performance Liquid Chromatography [spkx.net.cn]
- 7. Rapid baseline separation of enantiomers and a mesoform of all-trans-astaxanthin, 13-cis-astaxanthin, adonirubin, and adonixanthin in standards and commercial supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A chiral HPLC method for the simultaneous separation of configurational isomers of the predominant cis/trans forms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized separation of this compound stereoisomers from microbial sources using chiral HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Spectrophotometric Quantification of Astaxanthin
Introduction
Astaxanthin is a red, fat-soluble xanthophyll carotenoid found in various microorganisms and marine animals, such as Haematococcus pluvialis, salmon, and krill.[1] Renowned for its potent antioxidant properties, it is a subject of great interest in the pharmaceutical, nutraceutical, and cosmetic industries. A rapid, straightforward, and cost-effective method for its quantification is essential for research and quality control. This application note details a spectrophotometric method for the determination of this compound concentration in various solvent extracts. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[2]
While High-Performance Liquid Chromatography (HPLC) is a more accurate and specific method, spectrophotometry is highly suitable for rapid screening and routine analysis where interfering substances are minimal.[3][4]
Key Spectrophotometric Parameters
The choice of solvent is critical as it affects the absorption maximum (λmax) and the molar extinction coefficient (ε) of this compound.[5][6] The following table summarizes these key parameters in commonly used solvents.
| Solvent | Absorption Maximum (λmax) (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Specific Absorbance (A 1% 1cm) | Reference |
| Acetone | ~478 - 480 | ~140,000 | ~2500 | [2][7][8] |
| Ethanol | ~472 - 476 | ~125,000 | - | [2][8] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~482 - 492 | ~125,000 | - | [7][9] |
| Hexane | ~468 - 470 | ~125,000 | ~2100 | [8] |
| Petroleum Ether | ~468 | - | - | [8] |
| Aqueous 1% SLS | ~486 | - | ~2000 | [4][10] |
Note: The molar mass of this compound is approximately 596.84 g/mol .[1][2] Values for extinction coefficients can vary slightly in literature.
Experimental Workflow Diagram
Caption: General workflow for this compound quantification.
Detailed Experimental Protocol
This protocol provides a general methodology. Specific parameters such as solvent choice and sample weight should be optimized based on the sample matrix and expected this compound concentration.
1. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Matched quartz or glass cuvettes (1 cm path length)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks and pipettes
-
This compound standard (for calibration, if needed)
-
Solvents (e.g., HPLC-grade Acetone, Ethanol, DMSO)
2. Preparation of Standard Solution (Optional but Recommended)
-
Accurately weigh a small amount of pure this compound standard.
-
Dissolve it in a known volume of the chosen solvent to prepare a stock solution.
-
From the stock solution, prepare a series of dilutions to create a calibration curve. This helps validate the extinction coefficient and ensures linearity.
3. Sample Preparation (Example: Haematococcus pluvialis biomass)
-
Accurately weigh an appropriate amount of dried biomass (e.g., 10-20 mg).
-
Add a known volume of solvent (e.g., 10 mL of acetone). For efficient extraction from microalgae, cell disruption using methods like sonication or bead beating may be required.[1][11]
-
Vortex the mixture vigorously for 1-2 minutes until the biomass is fully suspended and the solvent becomes colored.
-
Centrifuge the suspension (e.g., at 4000 rpm for 5 minutes) to pellet the cell debris.[12]
-
Carefully transfer the supernatant to a clean tube.
-
If the absorbance is expected to be high (typically >1.5), dilute the supernatant with a known factor using the same solvent to ensure the reading falls within the linear range of the spectrophotometer.[13]
4. Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the appropriate λmax for the solvent being used (see table above).
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and zero the absorbance.[2][13]
-
Remove the blank and replace it with a cuvette containing the sample extract.
-
Record the absorbance reading (A).
5. Calculations
The concentration of this compound is calculated using the Beer-Lambert Law: A = εcl [2]
Where:
-
A is the measured absorbance (unitless)
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
c is the concentration (mol/L)
-
l is the path length of the cuvette (typically 1 cm)
Step 1: Calculate Concentration in mol/L c (mol/L) = A / (ε * l)
Step 2: Convert Concentration to mg/L Concentration (mg/L) = c (mol/L) * Molar Mass of this compound (596.84 g/mol) * 1000 (mg/g)
Step 3: Account for Dilution and Sample Weight Total this compound (mg) = Concentration (mg/L) * Volume of Extract (L) * Dilution Factor
This compound Content (mg/g of sample) = Total this compound (mg) / Initial Sample Weight (g)
Method Selection and Considerations
The spectrophotometric method is powerful but requires careful consideration of potential interferences.
Caption: Decision logic for this compound quantification method.
Key Considerations:
-
Interference: The primary limitation of this method is interference from other pigments that absorb light in the same region (470-480 nm), such as β-carotene, canthaxanthin, and chlorophyll.[3] This can lead to an overestimation of the this compound concentration by more than 20%.[3]
-
Crude Extracts: For crude extracts, especially from algae, chlorophyll can be a significant interferent. Some studies suggest measuring absorbance at 530 nm, where this compound still absorbs light but the interference from other pigments is minimized.[7][12][14][15]
-
Derivative Spectrophotometry: First-order derivative spectrophotometry can also be employed to eliminate the effects of interfering substances and provide a more accurate measurement in complex mixtures.[16]
-
Sample Turbidity: Extracts must be clear and free of particulate matter to avoid errors from light scattering.[2] Centrifugation or filtration should be sufficient to clarify the solution.
-
This compound Stability: this compound is sensitive to light, heat, and oxidation.[1][17] Samples should be processed quickly, protected from direct light, and stored at low temperatures if analysis is not performed immediately.
-
Solvent Choice: The polarity of the solvent can affect extraction efficiency. Acetone is effective for a wide range of samples.[11] For aqueous-based systems or dissolution testing, surfactants like sodium lauryl sulfate (B86663) (SLS) can be used to solubilize this compound.[4][10]
References
- 1. This compound: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nutritionaloutlook.com [nutritionaloutlook.com]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Smart Method for Carotenoids Characterization in Haematococcus pluvialis Red Phase and Evaluation of this compound Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epic.awi.de [epic.awi.de]
- 9. researchgate.net [researchgate.net]
- 10. Dissolution and spectrophotometric determination of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction Methods, Encapsulation Techniques, and Health Benefits of this compound [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. UV-VIS this compound Content [myskinrecipes.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of this compound in Haematococcus pluvialis by first-order derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Astaxanthin to Induce an In Vitro Antioxidant Response
Audience: Researchers, scientists, and drug development professionals.
Introduction: Astaxanthin (AST) is a naturally occurring carotenoid pigment renowned for its potent antioxidant properties.[1] Unlike many other antioxidants, this compound's unique molecular structure allows it to span the entire cell membrane, providing protection against oxidative stress in both the aqueous and lipid layers.[1] Its primary mechanism for inducing a cellular antioxidant response is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] This pathway is a master regulator of cellular redox homeostasis, controlling the expression of a wide array of antioxidant and detoxification enzymes.[2] These application notes provide a comprehensive overview and detailed protocols for studying the antioxidant effects of this compound in in vitro cell culture models.
Mechanism of Action: The Nrf2 Signaling Pathway
Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm by being bound to its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[4] When cells are exposed to oxidative stress or electrophiles, this bond is disrupted. Similarly, this compound can induce the dissociation of Nrf2 from Keap1.[3][4] Once freed, Nrf2 translocates into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of numerous Phase II detoxifying and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx).[3][5] This upregulation of the cell's endogenous antioxidant machinery forms the basis of this compound's protective effects against oxidative damage.[3][6]
Experimental Design & Workflow
A typical in vitro experiment to assess the antioxidant effects of this compound involves several key stages. The general workflow begins with cell culture, followed by pre-treatment with this compound, induction of oxidative stress, and finally, evaluation using various endpoint assays.
Detailed Experimental Protocols
Protocol 3.1: Cell Culture, this compound Treatment, and Oxidative Stress Induction
This protocol provides a general guideline. Optimal cell densities, this compound concentrations, and stressor concentrations/durations should be determined empirically for each cell line.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., human granulosa cells, SH-SY5Y neuroblastoma, HK-2 renal cells) in the appropriate complete medium.[6][7][8]
-
Seed cells in multi-well plates at a density that will ensure they are approximately 70-80% confluent at the time of the experiment. For example, seed 1x10⁴ cells/well in a 96-well plate for viability assays or 2x10⁵ cells/well in a 6-well plate for molecular assays.[9]
-
-
This compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.
-
Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 5, 10, 25, 50 µM).[9][10] A vehicle control containing the same final concentration of DMSO should always be included.
-
Remove the culture medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for a pre-treatment period, typically 24 hours, at 37°C and 5% CO₂.[7][9]
-
-
Induction of Oxidative Stress:
-
Prepare a fresh solution of hydrogen peroxide (H₂O₂) in a serum-free medium or phosphate-buffered saline (PBS).
-
After the this compound pre-treatment, remove the medium, wash the cells once with PBS, and add the H₂O₂ solution (e.g., 200 µM).[9]
-
Incubate for the desired duration to induce oxidative stress (e.g., 2-4 hours).[9]
-
Protocol 3.2: Cell Viability Assessment (MTT Assay)
The MTT assay measures cell metabolic activity, which is an indicator of cell viability.
-
Reagent Addition: After the oxidative stress incubation period, remove the treatment medium. Add 100 µL of fresh medium and 10-20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[11][12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7][11]
-
Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol 3.3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[13][14]
-
Cell Treatment: Perform cell seeding, this compound pre-treatment, and oxidative stress induction in a black, clear-bottom 96-well plate or other appropriate culture vessel.
-
Probe Loading: After treatment, remove the medium and wash the cells twice with warm PBS or Hank's Balanced Salt Solution (HBSS).[15]
-
Add 100 µL of a 10 µM DCFH-DA working solution (prepared in serum-free medium or HBSS) to each well.[7][16]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[7][14]
-
Measurement: Wash the cells twice with PBS or HBSS to remove excess probe.[15] Add 100 µL of PBS or HBSS to each well. Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with an excitation wavelength of ~485-495 nm and an emission wavelength of ~520-530 nm.[13][17]
Protocol 3.4: Analysis of Antioxidant Gene Expression (qRT-PCR)
-
RNA Isolation: Following treatment in 6-well plates, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Quantify the extracted RNA and assess its purity. Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.[18]
-
Real-Time PCR: Perform quantitative real-time PCR (qRT-PCR) using a qPCR instrument and a SYBR Green-based master mix.[19]
Protocol 3.5: Analysis of Antioxidant Protein Expression (Western Blot)
-
Protein Extraction: After treatment in 6-well plates, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1) overnight at 4°C.[9][21]
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize band densities to a loading control like β-actin or GAPDH.[19]
Data Presentation & Interpretation
Quantitative data from the described experiments should be summarized for clear comparison. The following tables provide a template for presenting typical results based on published literature.
Table 1: Summary of this compound's Effects on Cell Viability and ROS Levels
| Cell Line | Oxidative Stressor (Concentration, Duration) | This compound Conc. | Effect on Cell Viability (vs. Stressor alone) | Effect on ROS Levels (vs. Stressor alone) | Reference |
| Human Granulosa Cells | 200 µM H₂O₂, 2h | 5 µM | Increased (Protective) | Significantly Decreased | [6][9] |
| PC12 Cells | MPP+ | 5, 10, 20 µM | Not specified | Dose-dependently Decreased | [22] |
| Human Lymphocytes | Mitogen-induced | 5 µM | Maintained | Decreased H₂O₂ production | [23] |
| HK-2 Renal Cells | Indoxyl Sulfate | Not Specified | Improved | Alleviated | [8] |
Table 2: Summary of this compound's Effects on Antioxidant Gene and Protein Expression
| Cell Line | This compound Conc. | Target Gene/Protein | Method | Result (vs. Control/Stressor) | Reference |
| Human Granulosa Cells | 5 µM | Nrf2 | Western Blot, qRT-PCR | Increased Expression & Nuclear Localization | [6][9] |
| Human Granulosa Cells | 5 µM | Keap1 | Western Blot | Decreased Protein Levels | [6][9] |
| Human Granulosa Cells | 5 µM | HO-1, NQO1 | qRT-PCR | Increased mRNA Expression | [9] |
| ARPE-19 Cells | 5, 10, 20 µM | HO-1, NQO1, GCLM, GCLC | qRT-PCR | Dose-dependently Increased mRNA Expression | [20] |
| BE(2)-C Neuroblastoma | 25, 50, 100 µM | NRF2, CAT, GPX | qRT-PCR | Upregulated mRNA Expression | [10] |
| Adipose-Derived Stem Cells | 10 µM | Nrf2, HO-1, NQO1, GPX4 | Western Blot | Increased Protein Expression | [4] |
| Mouse Sperm | 0.5 µM | Nrf2, HO-1 | qRT-PCR, Western Blot | Increased mRNA and Protein Expression | [19] |
References
- 1. dovepress.com [dovepress.com]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. This compound as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes [celljournal.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | this compound Activates the Nrf2/HO-1 Pathway to Attenuate Indoxyl Sulfate-Induced Oxidative Stress and DNA Damage in Renal Tubular Epithelial Cells [frontiersin.org]
- 9. This compound Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on expression of apoptosis and oxidative stress related genes in H2O2 induced oxidative stress BE(2)-C human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.2. MTT Assay [bio-protocol.org]
- 12. atcc.org [atcc.org]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROS Assay Kit -Photo-oxidation Resistant DCFH-DA- R253 manual | DOJINDO [dojindo.com]
- 16. bioquochem.com [bioquochem.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound protects ARPE-19 cells from oxidative stress via upregulation of Nrf2-regulated phase II enzymes through activation of PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound-mediated Nrf2 activation ameliorates glucocorticoid-induced oxidative stress and mitochondrial dysfunction and impaired bone formation of glucocorticoid-induced osteonecrosis of the femoral head in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound protects against MPP+-induced oxidative stress in PC12 cells via the HO-1/NOX2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound prevents in vitro auto-oxidative injury in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Cellular Delivery of Astaxanthin-Loaded Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction Astaxanthin (AST) is a potent, naturally occurring carotenoid with significant antioxidant and anti-inflammatory properties.[1][2] However, its therapeutic application is often hindered by its poor water solubility, low bioavailability, and susceptibility to degradation from light, heat, and oxidation.[3][] Encapsulating this compound within liposomes—microscopic vesicles composed of a lipid bilayer—presents a robust strategy to overcome these limitations.[] Liposomal formulations protect the this compound core, enhance its stability, improve its bioavailability, and facilitate its delivery across cellular membranes for improved therapeutic efficacy.[][5][6] This document provides a detailed overview, experimental protocols, and key characterization data for the preparation and cellular application of this compound-loaded liposomes.
Physicochemical Characterization of this compound Liposomes
The efficacy of liposomal delivery systems is largely dependent on their physicochemical properties. Key parameters include particle size, which influences cellular uptake and biodistribution; Polydispersity Index (PDI), which indicates the uniformity of the liposome (B1194612) population; zeta potential, which relates to the stability of the colloidal suspension; and Encapsulation Efficiency (EE), which measures the percentage of the active compound successfully entrapped within the liposome.
Table 1: Summary of Physicochemical Properties of this compound-Loaded Liposomes
| Formulation Components | Preparation Method | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Soybean Phosphatidylcholine (SPC), Cholesterol (5:1 w/w) | Thin-film dispersion & Ultrasound | 80.62 ± 4.52 | 0.20 ± 0.03 | -31.80 ± 1.85 | 97.68 ± 0.34 | [7][8][9] |
| Soybean Phosphatidylcholine (SPC) | Thin-film hydration | 109 - 134 | Narrow (unspecified) | Not specified | 89% (at 0.05 µg/mL AST) to 29% (at 1.02 µg/mL AST) | [10][11] |
| Soybean Lecithin, Cholesterol | Thin-film dispersion | >98% | Multilamellar structure | Not specified | > 98 | [12] |
| Lecithin | Ethanol (B145695) Injection | 105.8 ± 1.2 | Not specified | -38.0 ± 1.7 | 88.83 | [13] |
| Egg Yolk Lecithin, Sea Cucumber Sulfated Sterols (3:1 w/w) | Thin-film hydration | 109.53 ± 0.30 | 0.241 ± 0.005 | -21.13 ± 1.01 | Not specified |[14][15] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation, characterization, and cellular application of this compound-loaded liposomes.
Protocol 2.1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration with Sonication)
This method is widely used for its high encapsulation efficiency and the formation of well-defined vesicles.[7][8]
Materials:
-
This compound (AST)
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol (optional, for membrane stability)
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Lipid Film Formation: a. Dissolve this compound, SPC, and cholesterol (a common ratio is 5:1 SPC to cholesterol) in chloroform in a round-bottom flask.[3] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 50°C) until a thin, uniform lipid film forms on the inner wall of the flask.[7] d. Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: a. Add pre-warmed (e.g., 50°C) PBS (pH 7.4) to the flask containing the lipid film.[3] b. Agitate the flask by vortexing or gentle shaking for 30-60 minutes.[3] The temperature should be maintained above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): a. To produce smaller, more uniform vesicles (SUVs), the MLV suspension must be downsized. b. Submerge the flask in an ice-water bath to prevent overheating. c. Homogenize the suspension using a probe sonicator (e.g., 100 W for 4 minutes) or a bath sonicator until the suspension becomes clear.[3][7]
-
Purification and Sterilization: a. To remove unencapsulated this compound, the liposome suspension can be centrifuged or passed through a size-exclusion chromatography column. b. For cell culture applications, sterilize the final liposome preparation by filtering it through a 0.22 µm syringe filter.
-
Storage: a. Store the prepared this compound-loaded liposomes in a brown bottle filled with nitrogen at 4°C, protected from light.[3][7] Stability studies show a retention rate of over 82% after 15 days at 4°C.[7][8][9]
Protocol 2.2: Characterization of Liposomes
1. Particle Size, PDI, and Zeta Potential: a. Dilute the liposome suspension with deionized water or PBS. b. Analyze the sample using Dynamic Light Scattering (DLS) with a Zetasizer instrument.[3] c. The instrument will report the average particle size (Z-average), the Polydispersity Index (PDI), and the zeta potential. An absolute zeta potential value greater than 30 mV is generally considered indicative of a stable suspension.[8]
2. Encapsulation Efficiency (EE): a. Separate the liposomes from the unencapsulated ("free") this compound using centrifugation or dialysis. b. Disrupt the separated liposomes by adding a suitable solvent (e.g., ethanol or methanol) to release the encapsulated this compound. c. Quantify the amount of this compound in the liposomal fraction and the total amount of this compound used initially using UV-Vis spectrophotometry at its maximum absorbance wavelength (approx. 470-480 nm). d. Calculate EE using the following formula: EE (%) = (Amount of encapsulated this compound / Total amount of initial this compound) x 100
Protocol 2.3: In Vitro Cellular Uptake Assay
This protocol uses a fluorescent dye to visualize the uptake of liposomes into cells.
Materials:
-
This compound-loaded liposomes
-
Lipophilic fluorescent dye (e.g., DiI)
-
Cell culture medium, plates, and incubator
-
Fluorescence microscope
-
DAPI (for nuclear counterstaining)
Procedure:
-
Labeling Liposomes: a. Prepare DiI-labeled liposomes by adding the dye to the lipid mixture during the film formation step (Protocol 2.1).
-
Cell Seeding: a. Seed the target cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight in a CO2 incubator.
-
Incubation: a. Remove the culture medium and replace it with a fresh medium containing the DiI-labeled this compound liposomes at the desired concentration. b. Incubate the cells for a specified period (e.g., 4 hours).[11]
-
Washing and Staining: a. After incubation, wash the cells three times with PBS to remove non-internalized liposomes. b. Fix the cells if required (e.g., with 4% paraformaldehyde). c. Counterstain the cell nuclei with DAPI for visualization.
-
Imaging: a. Visualize the cells using a fluorescence microscope. The red fluorescence from DiI will indicate the location of the liposomes within the cells, confirming cellular uptake.[10]
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz DOT language illustrate the experimental workflow and the key signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound liposome preparation and cell delivery.
This compound exerts its protective effects by modulating key cellular signaling pathways involved in oxidative stress and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 5. Uptake and anti-inflammatory effects of liposomal this compound on endothelial cells tracked by Raman and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Encapsulation Techniques to Enhance this compound Utilization as Functional Feed Ingredient | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Development of this compound-Loaded Nanosized Liposomal Formulation to Improve Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and physicochemical characterization of this compound-loaded liposomes: A comparative study of free and ester forms with different E/Z-isomer ratios of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. Preparation and Characterization of this compound-loaded Liposomes Stabilized by Sea Cucumber Sulfated Sterols Instead of Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Astaxanthin Nanoemulsion Formulation for Enhanced Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin (ASX) is a potent, naturally occurring carotenoid pigment with significant antioxidant and anti-inflammatory properties.[1][2] Its therapeutic potential is vast, spanning applications in cancer, diabetes, and cardiovascular disease.[2][3] However, the clinical applicability of this compound is hindered by its lipophilic nature, which leads to poor water solubility, low oral bioavailability, and instability.[1][2][3][4][5]
Nanoemulsion technology offers a promising solution to overcome these limitations.[5] By encapsulating this compound in nano-sized oil-in-water (O/W) droplets, typically ranging from 20 to 500 nm, it is possible to significantly enhance its solubility, stability, and oral bioavailability.[3][4][] These formulations protect the bioactive compound from degradation, increase its surface area for absorption, and can facilitate transport through the lymphatic system.[3][] Studies have demonstrated that nano-emulsified this compound can increase plasma concentrations by up to 7.5-fold compared to conventional forms.[1] This document provides detailed protocols for the formulation, characterization, and bioavailability assessment of this compound nanoemulsions, along with an overview of its molecular mechanisms of action.
Data Summary: this compound Nanoemulsion Formulations
The following table summarizes key quantitative data from various studies on this compound nanoemulsions, offering a comparative overview of different formulation strategies and their physicochemical characteristics.
| Formulation Components | Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Finding |
| Oil: Corn Oil Emulsifier: Marine Phospholipids (B1166683) (LYCRPLs) | High-Pressure Homogenization (60 MPa, 9 cycles) | 247 ± 4.5 | 0.215 ± 0.019 | Not Reported | Marine phospholipids can serve as effective natural emulsifiers for creating stable this compound nanoemulsions.[7] |
| Oil: Soybean Oil Emulsifier: Modified Lecithin (ML) | High-Pressure Homogenization (100 MPa, 4 passes) | 163 ± 5 | Not Reported | Not Reported | ML-stabilized nanoemulsions showed higher bioaccessibility (33%) compared to sodium caseinate-stabilized ones.[8] |
| Oil: Soybean Oil Emulsifier: Sodium Caseinate (SC) | High-Pressure Homogenization (100 MPa, 4 passes) | 144 ± 12 | Not Reported | Not Reported | SC-stabilized nanoemulsions demonstrated good physical and chemical stability over 30 days.[8] |
| Oil: Peanut Oil Emulsifier: TPGS | Ultrasonication & High-Speed Homogenization | ~150 | Not Reported | Not Reported | Nanoemulsion was stable across a wide range of pH (2.0-8.0) and thermal treatments (30-90°C).[9] |
| Oil: Argan Oil / Krill Oil Emulsifier: Not Specified | Ultra Shear Technology™ (UST™) High-Pressure Homogenizer | 24 - 60 | Low (Specifics Not Reported) | Not Reported | UST method produced very small and stable nanoemulsions, reaching down to 24 nm after multiple passes.[10][11] |
| Oil Phase: Not specified Emulsifier: Ether choline (B1196258) palmitic acid ester | High-Speed Homogenization (15,000 rpm) & Sonication | 220.5 | 0.202 | +61.2 to +69.5 | The high positive zeta potential indicates a highly stable system.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion via High-Pressure Homogenization
This protocol describes a common high-energy method for producing fine and stable this compound nanoemulsions.
Materials:
-
This compound (as oleoresin or pure compound)
-
Carrier Oil (e.g., Corn oil, Soybean oil, Olive oil)
-
Emulsifier (e.g., Modified Lecithin, Sodium Caseinate, Tween 80)
-
Purified Water (Milli-Q or equivalent)
-
Magnetic stirrer and stir bar
-
High-speed shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (HPH)
Methodology:
-
Oil Phase Preparation: Dissolve a specified concentration of this compound (e.g., 1% w/w) into the carrier oil.[7] Stir the mixture continuously using a magnetic stirrer at ambient temperature for at least 2 hours or until the this compound is fully dissolved and the solution is homogenous.
-
Aqueous Phase Preparation: Disperse the chosen emulsifier (e.g., 4.7% w/w) in purified water.[7] Stir until a uniform dispersion is achieved.
-
Coarse Emulsion Formation: While stirring the aqueous phase, slowly add the oil phase. Homogenize this mixture using a high-speed shear homogenizer at 10,000 - 15,000 rpm for 10-15 minutes to form a coarse pre-emulsion.[4]
-
Nano-emulsification: Pass the coarse emulsion through a high-pressure homogenizer. The specific pressure and number of passes are critical parameters that must be optimized. A typical starting point is 60-100 MPa for 4-9 passes.[7][8]
-
Cooling and Storage: Immediately cool the resulting nanoemulsion in an ice bath to prevent overheating and degradation. Store the final product in a light-protected container at 4°C.
Protocol 2: Characterization of this compound Nanoemulsion
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to 25°C.
-
Measure the particle size (Z-average diameter), PDI, and zeta potential.
-
Perform measurements in triplicate and report the mean ± standard deviation. A PDI value below 0.3 is generally considered indicative of a homogenous and narrow size distribution. A high absolute zeta potential value (> |30| mV) suggests good colloidal stability.[4]
-
2. Encapsulation Efficiency (EE) and Loading Capacity (LC):
-
Principle: This involves separating the free, unencapsulated this compound from the nanoemulsion and quantifying both the free and total this compound.
-
Procedure:
-
Total this compound: Disrupt a known amount of nanoemulsion using a suitable solvent (e.g., acetone (B3395972) or a chloroform-methanol mixture) to release the encapsulated this compound.
-
Free this compound: Centrifuge the nanoemulsion sample using an ultracentrifuge or filter it through a size-exclusion membrane to separate the oily phase (containing encapsulated this compound) from the aqueous phase (containing free this compound).
-
Quantification: Measure the concentration of this compound in the extracts using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~470-474 nm).[1]
-
Calculation:
-
EE (%) = [(Total this compound - Free this compound) / Total this compound] x 100
-
LC (%) = [Mass of Encapsulated this compound / Total Mass of Nanoemulsion] x 100
-
-
Protocol 3: In Vitro Bioavailability Assessment (Simulated Digestion Model)
This protocol simulates the digestion process in the gastrointestinal tract to estimate the bioaccessibility of this compound from the nanoemulsion.
Materials:
-
Simulated Gastric Fluid (SGF): Pepsin solution in 0.9% NaCl, pH adjusted to ~2.0.
-
Simulated Intestinal Fluid (SIF): Pancreatin and bile salt solution in a suitable buffer, pH adjusted to ~7.0.
-
pH-stat or automatic titrator.
-
Shaking water bath at 37°C.
Methodology:
-
Gastric Phase:
-
Mix a known amount of the this compound nanoemulsion with SGF.
-
Incubate at 37°C in a shaking water bath for 1-2 hours.
-
-
Intestinal Phase:
-
Transfer the gastric digest to a new vessel and add SIF.
-
Adjust the pH to 7.0 and maintain it using a pH-stat with NaOH solution.
-
Incubate at 37°C in a shaking water bath for 2 hours. The release of free fatty acids from the digestion of the oil phase is monitored by the consumption of NaOH.
-
-
Micelle Fraction Collection: After digestion, centrifuge the sample to separate the digested components. The clear supernatant represents the micellar fraction containing the bioaccessible this compound.
-
Quantification: Extract and quantify the this compound concentration in the micellar fraction using spectrophotometry or HPLC.
-
Bioaccessibility Calculation:
-
Bioaccessibility (%) = (Mass of this compound in Micellar Fraction / Initial Mass of this compound in Nanoemulsion) x 100
-
Visualizations: Workflows and Signaling Pathways
// Nodes ASX [label="this compound\n(Enhanced Bioavailability)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Oxidative Stress\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Antioxidant Enzymes\n(HO-1, SOD)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ASX -> ROS [arrowhead=T, color="#EA4335", style=bold]; ASX -> NFkB [arrowhead=T, color="#EA4335", style=bold]; ASX -> Nrf2 [arrowhead=normal, color="#34A853", style=bold];
ROS -> NFkB [arrowhead=normal, color="#5F6368"]; NFkB -> Inflammation [arrowhead=normal, color="#5F6368"]; Nrf2 -> Antioxidant [arrowhead=normal, color="#5F6368"];
// Invisible nodes for layout subgraph { rank = same; ROS; NFkB; Nrf2; } } .dot Caption: Key signaling pathways modulated by this compound.
Mechanism of Action: How Enhanced Bioavailability Impacts Cellular Pathways
By increasing the systemic concentration of this compound, nanoemulsions enhance its ability to modulate key cellular signaling pathways involved in oxidative stress and inflammation.[[“]][13]
-
Antioxidant Effects via Nrf2 Pathway: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15] By promoting Nrf2 activation, this compound upregulates the production of crucial antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), thereby bolstering the cell's defense against reactive oxygen species (ROS).[[“]][15]
-
Anti-inflammatory Effects via NF-κB Pathway: Chronic inflammation is often driven by the overactivation of the Nuclear Factor-kappa B (NF-κB) pathway.[13] This pathway controls the expression of many pro-inflammatory genes, including cytokines like TNF-α and IL-6.[[“]] this compound has been shown to inhibit the NF-κB signaling pathway, which suppresses the production of these inflammatory mediators and helps to attenuate the inflammatory response.[[“]][13]
The enhanced bioavailability achieved through nanoemulsion delivery ensures that a greater concentration of this compound reaches target tissues, leading to a more robust modulation of these protective pathways.
References
- 1. scispace.com [scispace.com]
- 2. Research progress of this compound nano-based drug delivery system: Applications, prospects and challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrpub.org [hrpub.org]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. Research Progress on Oral Nano-formulation to Deliver this compound [agris.fao.org]
- 7. itjfs.com [itjfs.com]
- 8. Formulation and characterization of O/W nanoemulsions encapsulating high concentration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Oral this compound Nanoemulsion from Haematococcus pluvialis Induces Apoptosis in Lung Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of this compound Nanoemulsions Produced by Intense Fluid Shear through a Self-Throttling Nanometer Range Annular Orifice Valve-Based High-Pressure Homogenizer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Antioxidant and anti-inflammatory mechanisms of action of this compound in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Putative Role of this compound in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantification of Astaxanthin in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Astaxanthin is a potent antioxidant carotenoid with significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits. Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic, bioavailability, and clinical studies. This application note provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The described method is based on established principles and validated procedures from the scientific literature.
Experimental Protocols
1. Materials and Reagents
-
This compound (≥98% purity)
-
β-carotene (Internal Standard, IS, ≥98% purity)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Dichloromethane (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ultrapure water
-
Human plasma (blank)
2. Standard and Internal Standard Preparation
Stock solutions of this compound (1 mg/mL) and the internal standard (β-carotene, 1 mg/mL) are prepared in DMSO and dichloromethane, respectively.[1][2] These stock solutions are then diluted with methanol to create a series of working solutions. Calibration standards are prepared by spiking blank human plasma with the working solutions to achieve a concentration range of 20 to 10,000 ng/mL.[1][3]
3. Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[1]
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add a protein precipitating agent, such as a 1:9 mixture of ethanol-tetrahydrofuran or acetonitrile.[4]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 20 minutes to pellet the precipitated proteins.[4]
-
Transfer the clear supernatant to a new tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent like methanol or a methanol/MTBE mixture.[5][6]
4. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][5][6]
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C8 (1.7 µm, 2.1 × 50 mm)[1] |
| Mobile Phase A | 0.1% Formic acid and 3 mM Ammonium acetate in water[1] |
| Mobile Phase B | Methanol[1] |
| Gradient | Initial: 15% A, 85% B. At 1.0 min, increase to 100% B. Re-equilibrate at 3.0 min.[1] |
| Flow Rate | 0.20 mL/min, increased to 0.40 mL/min at 1.0 min.[1] |
| Injection Volume | 5-20 µL[5][6] |
| Column Temperature | Room Temperature |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+[1][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (this compound) | m/z 597.385 → 147.117 [M+H]⁺[1] |
| MRM Transition (β-carotene, IS) | m/z 536.557 → 444.508 [M+H]⁺[1] |
Method Validation Data
The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for this compound quantification.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 20 - 10,000 ng/mL[1][3] |
| Correlation Coefficient (r²) | ≥ 0.999[3] |
| Limit of Detection (LOD) | 0.001 µg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[1][3] |
Table 2: Accuracy and Precision
| Nominal Concentration (ng/mL) | Mean Measured Concentration ± SD (ng/mL) | Accuracy (RE %) | Precision (RSD %) |
| Intra-Day (n=6) | |||
| 60 | 60.6 ± 2.1 | 1.0 | 3.5 |
| 500 | 504 ± 2 | 0.8 | 0.4 |
| 7,500 | 7,507 ± 26 | 0.1 | 0.3 |
| Inter-Day (n=18) | |||
| 60 | 62.1 ± 1.9 | 3.5 | 3.1 |
| 500 | 507 ± 5 | 1.4 | 1.0 |
| 7,500 | 7,526 ± 23 | 0.3 | 0.3 |
Data adapted from a similar validated method.[1]
Table 3: Recovery and Matrix Effect
| Concentration Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (60) | 100.3 ± 0.9 | 13.8 |
| High (7,500) | 100.8 ± 0.5 | 1.4 |
Data adapted from a similar validated method.[1]
Table 4: Stability
| Stability Condition | Low Concentration (60 ng/mL) | High Concentration (7,500 ng/mL) |
| Short-Term (Room Temp, 4h) | Stable (RSD < 3.4%) | Stable (RSD < 3.4%) |
| Long-Term (-20°C, 30 days) | Stable (RSD < 3.4%) | Stable (RSD < 3.4%) |
| Freeze-Thaw Cycles (3 cycles) | Stable (RSD < 3.4%) | Stable (RSD < 3.4%) |
| Post-Preparative (Autosampler, 24h) | Stable (RSD < 3.4%) | Stable (RSD < 3.4%) |
Data indicates that this compound is stable under various storage and handling conditions.[1]
Visualizations
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Caption: Logical flow of the LC-MS/MS analysis for this compound.
References
- 1. Development of an LC-MS/MS method for this compound quantification in shrimp tissues and its application to detect this compound variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an LC-MS/MS method for this compound quantification in shrimp tissues and its application to detect this compound variations during ovary development stages [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Astaxanthin Stability Testing in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astaxanthin, a keto-carotenoid pigment, is a potent antioxidant with significant potential in the pharmaceutical, nutraceutical, and cosmetic industries.[1][2] Its strong antioxidant activity is superior to that of β-carotene and Vitamin C.[3] However, this compound is susceptible to degradation when exposed to various environmental factors, including light, heat, and oxygen, which can compromise its therapeutic efficacy.[4][5] Understanding the stability of this compound in solution is therefore critical for formulation development, quality control, and ensuring product shelf-life.
This document provides a comprehensive protocol for testing the stability of this compound in solution. It outlines the necessary materials, equipment, and a step-by-step procedure for evaluating the impact of key environmental factors on this compound degradation. Additionally, it includes methods for data analysis and visualization to support robust scientific investigation.
Factors Affecting this compound Stability
The stability of this compound in solution is influenced by several key factors:
-
Temperature: Higher temperatures accelerate the degradation of this compound.[6][7] Storage at lower temperatures, such as 4°C or -20°C, significantly enhances its stability.[1][8]
-
Light: Exposure to light, particularly UV irradiation, is a major cause of this compound degradation through photodegradation.[5][9] Storing solutions in the dark or in amber vials is crucial.
-
pH: this compound is more stable in neutral or slightly alkaline conditions. Acidic conditions can lead to increased degradation.[8][10] Some studies show greater stability at pH 3 and 12 in nanoemulsions.[11][12]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.[13] Storing solutions under an inert atmosphere (e.g., nitrogen) can minimize this effect.[13]
-
Solvent: The choice of solvent can impact this compound's stability. It is highly soluble in organic solvents like acetone, ethanol, and dichloromethane (B109758) but has poor solubility in water.[10][14][15]
Experimental Protocol: this compound Stability Testing
This protocol describes a systematic approach to evaluate the stability of this compound under various stress conditions.
Materials and Equipment
-
This compound Standard: High-purity crystalline this compound.
-
Solvents: HPLC-grade acetone, ethanol, methanol, dichloromethane, or other relevant solvents.
-
Buffers: Buffer solutions of various pH values (e.g., pH 4, 7, 9).
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.[16][17]
-
UV-Vis Spectrophotometer.[16]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Amber glass vials.
-
Temperature-controlled incubator or water bath.
-
Light source (for photostability testing).
-
pH meter.
-
Stock Solution Preparation
-
Accurately weigh a known amount of this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., acetone) to prepare a concentrated stock solution.[3]
-
Protect the stock solution from light by using an amber volumetric flask and wrapping it in aluminum foil. Store at -20°C when not in use.
Working Solution Preparation
-
Dilute the stock solution with the desired solvent or buffer to a known concentration suitable for analysis by HPLC or UV-Vis spectrophotometry.
-
Prepare separate sets of working solutions for each stability condition to be tested.
Stability Study Design
Design the study to evaluate the impact of different factors. Here is a sample design:
-
Temperature: Store this compound solutions at various temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
Light: Expose this compound solutions to a controlled light source (e.g., UV lamp or daylight-simulating lamp) at a constant temperature. A control group should be kept in the dark at the same temperature.
-
pH: Prepare this compound solutions in buffers of different pH values and store them at a constant temperature in the dark.
Sample Analysis
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analyze the concentration of this compound in each aliquot using a validated analytical method.
-
HPLC Method: HPLC is the most accurate method for quantifying this compound as it can separate it from other carotenoids and degradation products.[16][17] A typical method would involve a C18 or C30 column and a mobile phase gradient of methanol, methyl tert-butyl ether, and water.[3][18] Detection is typically performed at around 474 nm.[19]
-
UV-Vis Spectrophotometry: This is a quicker but less specific method. The absorbance of the this compound solution is measured at its maximum absorbance wavelength (λmax), typically around 474-480 nm in organic solvents.[13][16] The concentration is calculated using a standard curve.
-
Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order, or second-order) by fitting the data to the respective kinetic models.[5][20] The degradation of this compound often follows first-order kinetics.[20]
Data Presentation
Summarize the quantitative data from the stability studies in clearly structured tables for easy comparison.
Table 1: Effect of Temperature on this compound Stability in Acetone Solution (in the dark)
| Time (hours) | % this compound Remaining (4°C) | % this compound Remaining (25°C) | % this compound Remaining (40°C) |
| 0 | 100 | 100 | 100 |
| 8 | 98.5 | 92.1 | 85.3 |
| 24 | 96.2 | 81.5 | 68.7 |
| 48 | 93.8 | 69.3 | 51.2 |
| 72 | 91.5 | 58.1 | 39.8 |
Table 2: Effect of Light on this compound Stability in Acetone Solution at 25°C
| Time (hours) | % this compound Remaining (Dark) | % this compound Remaining (Light Exposure) |
| 0 | 100 | 100 |
| 2 | 98.8 | 85.2 |
| 4 | 97.5 | 72.1 |
| 8 | 95.1 | 53.6 |
| 24 | 81.5 | 21.4 |
Table 3: Effect of pH on this compound Stability in Aqueous Buffer at 25°C (in the dark)
| Time (hours) | % this compound Remaining (pH 4.0) | % this compound Remaining (pH 7.0) | % this compound Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 8 | 89.7 | 96.5 | 97.2 |
| 24 | 75.3 | 91.2 | 92.8 |
| 48 | 58.1 | 84.6 | 86.1 |
| 72 | 45.2 | 78.9 | 80.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound stability testing.
This compound Antioxidant Signaling Pathway
This compound exerts its antioxidant effects in part through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[21][22][23] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[21][23]
Caption: this compound's role in the Nrf2 antioxidant signaling pathway.
References
- 1. Effect of drying, storage temperature and air exposure on this compound stability from Haematococcus pluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Engineering Microalgae for Enhanced this compound Production: Integrating Metabolic Pathways and Nano-Biotechnologies [mdpi.com]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. Smart Method for Carotenoids Characterization in Haematococcus pluvialis Red Phase and Evaluation of this compound Thermal Stability [mdpi.com]
- 7. Evaluation of this compound stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of temperature, pH, and time factors on the stability and antioxidant activity of the extracted this compound from haematococcus microalgae (Haematococcus pluvialis) [isfj.areeo.ac.ir]
- 9. Light Increases this compound Absorbance in Acetone Solution through Isomerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Stability and pH-Dependent Mechanism of this compound-Loaded Nanoemulsions Stabilized by Almond Protein Isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. [PDF] Solubility and Storage Stability of this compound | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. nutritionaloutlook.com [nutritionaloutlook.com]
- 17. fujichemical.co.jp [fujichemical.co.jp]
- 18. fda.gov.tw [fda.gov.tw]
- 19. Development and validation of reliable this compound quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound: A promising nutraceutical for cardiovascular health - Journal of King Saud University - Science [jksus.org]
- 22. researchgate.net [researchgate.net]
- 23. This compound as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Astaxanthin for Studying Oxidative Stress in C. elegans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caenorhabditis elegans (C. elegans) is a powerful model organism for studying the molecular mechanisms of aging and oxidative stress due to its short lifespan, genetic tractability, and highly conserved stress response pathways. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in a variety of age-related diseases. Astaxanthin, a potent carotenoid antioxidant, has demonstrated significant protective effects against oxidative stress in C. elegans, making it a valuable compound for investigating the pathways that govern stress resistance and longevity.[1][[“]][3] These application notes provide detailed protocols for utilizing this compound to study oxidative stress in C. elegans, including methods for stress induction, measurement of key endpoints, and analysis of underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters related to oxidative stress in C. elegans.
Table 1: Effect of this compound on Survival of C. elegans Under Oxidative Stress
| This compound Concentration | Stressor | % Increase in Mean Lifespan | % Survival Increase (at specific time point) | Reference |
| 5-20 µg/mL | Normal lifespan | 12.3% (at 20 µg/mL) | Not Applicable | [4][5] |
| 0.16 mM | Normal lifespan | 31.68% | Not Applicable | [6] |
| Not Specified | Paraquat (B189505) | Significantly enhanced survival rate | Not Specified | [1] |
| Not Specified | Juglone | Alleviated juglone-induced toxicity | Not Specified | [7][8] |
| 1 mg/mL (Nanoparticles) | Heat and Oxidative Stress | Effectively extended lifespan | 46.13% survival at 10h under oxidative stress (vs. 18.84% in control) | [9] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels in C. elegans
| This compound Stereoisomer | % Reduction in ROS Levels (Paraquat-induced) | Reference |
| 3S,3´S (S) AST | 40.12% | [1] |
| 3R,3´R (R) AST | 30.05% | [1] |
| Statistical Mixture (M) AST | 22.04% | [1] |
Table 3: Effect of this compound on Gene Expression in C. elegans
| Gene | Pathway | Effect of this compound Treatment | Reference |
| sod-3 | DAF-16/FOXO | Upregulated | [1][10][11] |
| ctl-1 | DAF-16/FOXO | Upregulated | [12] |
| gst-4 | SKN-1/Nrf2 | Upregulated | [10][11] |
| skn-1 | SKN-1/Nrf2 | Induced expression | [7][8][13][14] |
| age-1 | Insulin/IGF-1 Signaling | Decreased expression | [7][8] |
| let-363 (TOR) | mTOR Signaling | Decreased expression | [7][8] |
| pha-4 | Autophagy | Increased expression | [7][8] |
| lgg-1, atg-5, vps-34 | Autophagy | Upregulated | [7][8] |
| daf-16 | Insulin/IGF-1 Signaling | Increased nuclear localization | [3][10][11] |
Experimental Protocols
Protocol 1: C. elegans Synchronization
A synchronized population of worms is crucial for obtaining reproducible results.
Materials:
-
Nematode Growth Medium (NGM) plates
-
E. coli OP50
-
M9 buffer
-
Bleaching solution (4 mL NaClO, 5 mL 1 M NaOH)
Procedure:
-
Culture wild-type (N2) or other desired C. elegans strains on NGM plates seeded with E. coli OP50 at 20°C.
-
Wash gravid adult worms from the plates using M9 buffer and collect them in a centrifuge tube.
-
Pellet the worms by centrifugation and remove the supernatant.
-
Add bleaching solution to the worm pellet and vortex for 5-10 minutes to dissolve the adult worms, leaving the eggs.
-
Quickly pellet the eggs by centrifugation, remove the bleaching solution, and wash the eggs three times with M9 buffer.
-
Allow the eggs to hatch overnight in M9 buffer at 20°C with gentle shaking. This will result in a synchronized population of L1 larvae.
-
Plate the synchronized L1 larvae onto NGM plates seeded with E. coli OP50 and grow them to the desired developmental stage (e.g., L4 or young adult) for subsequent experiments.[9][15]
Protocol 2: this compound Administration
This compound can be administered to C. elegans by incorporating it into the NGM plates.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
NGM agar (B569324), cooled to ~55°C
-
E. coli OP50 culture
Procedure:
-
Prepare NGM agar and autoclave. Allow it to cool to approximately 55°C.
-
Add the this compound stock solution to the molten NGM to achieve the desired final concentration (e.g., 5-80 µg/mL).[4][5][16] Ensure the solvent concentration is kept low (typically ≤0.1%) to avoid toxicity.
-
Pour the this compound-containing NGM into petri plates and allow them to solidify.
-
Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow for 1-2 days at room temperature.
-
Transfer synchronized worms to the this compound-containing plates for the duration of the experiment.
Protocol 3: Oxidative Stress Induction and Survival Assay
This protocol describes the induction of oxidative stress using paraquat and the subsequent measurement of worm survival.[17][18][19]
Materials:
-
Synchronized L4/young adult worms
-
M9 buffer
-
Paraquat (methyl viologen) stock solution (e.g., 1 M)
-
96-well microtiter plates
-
Dissecting microscope
Procedure:
-
Prepare a fresh working solution of paraquat in M9 buffer at the desired concentration (e.g., 100 mM).[15][18] CAUTION: Paraquat is highly toxic and should be handled with appropriate safety precautions.
-
Pipette 40 µL of the paraquat solution into the wells of a 96-well plate.[15][18] Use multiple wells as technical replicates for each condition.
-
Transfer 5-8 synchronized L4/young adult worms into each well.[15][17][18][19]
-
Incubate the plate at 20°C.
-
Score the number of live and dead worms every hour using a dissecting microscope. Worms that do not respond to a gentle touch with a platinum wire are considered dead.[15][17][18]
-
Calculate the percentage of survival at each time point for each condition.
Protocol 4: Measurement of Intracellular ROS Levels
Intracellular ROS levels can be quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Synchronized worms (treated with or without this compound)
-
M9 buffer
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Paraquat or other ROS inducer
-
Fluorometer or fluorescence microscope
Procedure:
-
After this compound treatment, wash the worms from the NGM plates with M9 buffer.
-
Incubate the worms in M9 buffer containing 10 µM DCFH-DA for 1-2 hours at 20°C.
-
Wash the worms three times with M9 buffer to remove excess DCFH-DA.
-
(Optional) Induce acute oxidative stress by exposing the worms to a stressor like paraquat.
-
Mount the worms on an agarose (B213101) pad on a microscope slide.
-
Measure the fluorescence intensity of individual worms using a fluorescence microscope equipped with appropriate filters (excitation ~485 nm, emission ~530 nm). Alternatively, measure the fluorescence of a population of worms in a 96-well plate using a fluorometer.
-
Quantify and compare the fluorescence intensity between different treatment groups. A reduction in fluorescence indicates lower ROS levels.[20]
Signaling Pathways and Visualizations
This compound confers resistance to oxidative stress in C. elegans primarily through the modulation of two key transcription factors: DAF-16 (the ortholog of mammalian FOXO) and SKN-1 (the ortholog of mammalian Nrf2).
DAF-16/FOXO Pathway
Under normal conditions, the insulin/IGF-1 signaling (IIS) pathway is active, leading to the phosphorylation and cytoplasmic retention of DAF-16, thereby inhibiting its activity. This compound has been shown to downregulate components of the IIS pathway, such as age-1.[7][8] This leads to the dephosphorylation of DAF-16 and its translocation into the nucleus, where it activates the transcription of downstream target genes involved in stress resistance and longevity, such as the superoxide (B77818) dismutase sod-3 and the catalase ctl-1.[3][10][11][12]
References
- 1. Mechanism of Different Stereoisomeric this compound in Resistance to Oxidative Stress in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. This compound as a Putative Geroprotector: Molecular Basis and Focus on Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Transcriptomic Responses Associated with Lifespan Extension in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of this compound on Caenorhabditis elegans Aging and Its Underlying Mechanisms | Semantic Scholar [semanticscholar.org]
- 7. This compound promotes the longevity of Caenorhabditis elegans via modulation of the intracellular redox status and PHA-4-mediated autophagy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. This compound promotes the longevity of Caenorhabditis elegans via modulation of the intracellular redox status and PHA-4-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-Lowering and Antioxidant Effects of Self-Assembled this compound–Anthocyanin Nanoparticles on High-Fat Caenorhabditis elegans [mdpi.com]
- 10. DAF-16 acts as the "hub" of this compound's anti-aging mechanism to improve aging-related physiological functions in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Regulates ROS-mediated Autophagy to Prolong Lifespan of Caenorhabditis elegans [agris.fao.org]
- 13. This compound Suppresses Amyloid-Beta-Induced Toxicity in AD Transgenic Caenorhabditis elegans via Promoting Skn-1-Dependent Proteasomal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Video: Measuring Oxidative Stress Resistance of Caenorhabditis elegans in 96-well Microtiter Plates [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Measuring oxidative stress resistance of Caenorhabditis elegans in 96-well microtiter plates. | Semantic Scholar [semanticscholar.org]
- 18. Measuring Oxidative Stress Resistance of Caenorhabditis elegans in 96-well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Astaxanthin Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of astaxanthin in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution losing its red-orange color?
This compound is highly susceptible to degradation, which is visually indicated by the fading of its characteristic red-orange color. The primary factors contributing to this degradation in aqueous solutions are exposure to light, heat, and oxygen.[1][2][3] The polyene backbone in this compound's structure is prone to oxidation, leading to a loss of its chromophore and, consequently, its biological activity.[2][4]
Q2: What are the main degradation products of this compound?
The degradation of this compound can result in the formation of several smaller compounds, including 13-apoastaxanthinone, 11-apoastaxanthinal, 9-apoastaxanthinone, and 10-apoastaxanthinal.[2] The formation of these byproducts signifies a reduction in the concentration of active this compound in your experimental solution.
Q3: How can I improve the solubility of this compound in my aqueous experimental medium?
This compound is a lipophilic molecule with very poor solubility in water, which can lead to precipitation and inaccurate concentrations in experiments.[4][5] To enhance its solubility, consider the following approaches:
-
Use of Surfactants: Incorporating surfactants like sodium lauryl sulfate (B86663) (SLS), polysorbate 80 (PS 80), or macrogolglycerol hydroxystearate (Cremophor RH 40) can significantly improve the dissolution of this compound in aqueous media.[6]
-
Co-solvents: While this compound is poorly soluble in water, it is more soluble in organic solvents such as acetone (B3395972) and acetic acid.[5] Using a small, permissible amount of a co-solvent may aid in initial dissolution before further dilution in your aqueous medium, though solvent compatibility with your experimental system is crucial.
-
Encapsulation: Encapsulating this compound in carrier systems like liposomes, nanoparticles, or emulsions can greatly enhance its dispersibility and stability in aqueous solutions.[7][8][9]
Q4: What is encapsulation and how does it protect this compound?
Encapsulation is a process where this compound is coated with a protective biocompatible material.[1] This creates a barrier that shields the this compound from environmental factors like light, oxygen, and unfavorable pH, thereby improving its stability and bioavailability.[1][4] Common encapsulation techniques include spray drying, liposome (B1194612) formation, and coacervation.[1]
Troubleshooting Guide
Issue: Rapid degradation of this compound in solution.
| Potential Cause | Troubleshooting Steps |
| Exposure to Light | Prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect from light.[2][10] |
| High Temperature | Store stock solutions and experimental samples at low temperatures. Refrigeration (4°C) or freezing (-20°C or -80°C) can significantly extend the half-life of this compound.[2][10][11] Avoid repeated freeze-thaw cycles. |
| Presence of Oxygen | De-gas your aqueous solutions before dissolving this compound. Purging the solution and the headspace of the storage container with an inert gas like nitrogen can minimize oxidative degradation.[10] |
| Inappropriate pH | This compound is more stable at a neutral pH. Acidic conditions can accelerate its degradation.[5] Ensure the pH of your aqueous solution is suitable for your experiment and for this compound stability. |
Issue: Precipitation of this compound in the aqueous medium.
| Potential Cause | Troubleshooting Steps |
| Poor Water Solubility | Prepare a stock solution in a suitable organic solvent (e.g., acetone) and then dilute it into the aqueous medium.[5] Be mindful of the final solvent concentration in your experiment. |
| Concentration Exceeds Solubility Limit | Determine the optimal concentration range for this compound in your specific medium. Exceeding the solubility limit will lead to precipitation.[11] |
| Interaction with Medium Components | Some components in complex media (e.g., cell culture media) may interact with this compound and reduce its solubility. Consider using an encapsulated form of this compound for better compatibility. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound stability under various conditions and the efficiency of different encapsulation methods.
Table 1: Effect of Storage Conditions on this compound Degradation
| Storage Condition | Duration | This compound Degradation (%) | Reference |
| Room Temperature with Light | 5 days | 23.59% | [2] |
| Room Temperature in Dark | 5 days | 20.77% | [2] |
| 4°C in Dark | 5 days | 19.59% | [2] |
| 25°C | 16 days | 37.7% | [12] |
| -30°C with Nitrogen | 16 days | 0.53% | [12] |
Table 2: Efficacy of Different Encapsulation Techniques
| Encapsulation Method | Wall Material(s) | Encapsulation Efficiency (%) | Reference |
| Spray Drying | Milk proteins and soluble corn fiber | 95% | [1] |
| Spray Drying | Maltodextrin and gelatin | 71.76% | [1] |
| Complex Coacervation | Gelatin-gum arabic | 93.5% | [1] |
| Liposome Formation | Soybean phosphatidylcholine | 97.68% | [1] |
| Spray-Drying | N/A | 73-89% | [13] |
| Liposome Entrapment | N/A | 73-89% | [13] |
Experimental Protocols
Protocol 1: Quantification of this compound using UHPLC
This protocol is a summary of the method described for the reliable determination of this compound.[11][14]
-
Sample Preparation and Extraction:
-
For biological samples like H. pluvialis biomass, weigh 0.2–4.0 mg of dry mass into a lysis tube containing ceramic beads.
-
Add 500 µL of acetone for this compound extraction.
-
Disrupt the cells using a bead mill.
-
-
Enzymatic Hydrolysis (for esterified this compound):
-
To the acetone extract, add 2 mL of 50 mM TRIS buffer (pH 7.0) and 600 µL of cholesterol esterase solution (3.3 U/mL in the same buffer).
-
Incubate at 37°C in a water bath and mix gently every 10 minutes to hydrolyze the this compound esters.
-
-
Liquid-Liquid Extraction:
-
Recover the free this compound by adding 2 mL of petroleum ether and performing a liquid-liquid extraction.
-
-
UHPLC Analysis:
-
Process the resulting extract for injection into the UHPLC system.
-
Use a suitable C18 column.
-
Employ a gradient elution with acetonitrile (B52724) and water. For example, start with a lower concentration of acetonitrile and linearly increase it to 90% over four minutes.
-
Maintain the flow rate at 0.5 mL/min.
-
Detect and quantify this compound at its absorbance maximum, which is approximately 474 nm.
-
Protocol 2: Preparation of this compound-Loaded Alginate Beads
This protocol is based on the microencapsulation method to improve this compound stability.[10][12][15]
-
Preparation of Alginate Solution:
-
Prepare a sodium alginate solution (concentration may need optimization, e.g., 2% w/v) in deionized water.
-
-
Incorporation of this compound:
-
Dissolve this compound in a minimal amount of a suitable solvent (e.g., acetone) and then disperse it into the alginate solution with continuous stirring to form a homogenous mixture.
-
-
Extrusion and Bead Formation:
-
Load the this compound-alginate mixture into a syringe fitted with a needle.
-
Extrude the mixture dropwise into a calcium chloride solution (e.g., 2% w/v) with gentle stirring.
-
The droplets will instantly form beads upon contact with the calcium chloride solution due to ionotropic gelation.
-
-
Curing and Washing:
-
Allow the beads to cure in the calcium chloride solution for a specified time (e.g., 30 minutes) to ensure complete gelation.
-
Collect the beads by filtration and wash them with deionized water to remove excess calcium chloride.
-
-
Drying and Storage:
-
Dry the beads (e.g., by air-drying or freeze-drying) and store them in a cool, dark, and dry place.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Solubility and Storage Stability of this compound | Semantic Scholar [semanticscholar.org]
- 6. Dissolution and spectrophotometric determination of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of Critical review of encapsulation methods for stabilization and delivery of this compound | Journal of Food Bioactives [isnff-jfb.com]
- 9. Recent Advances in this compound Micro/Nanoencapsulation to Improve Its Stability and Functionality as a Food Ingredient - ProQuest [proquest.com]
- 10. Improving the Stability of this compound by Microencapsulation in Calcium Alginate Beads | PLOS One [journals.plos.org]
- 11. Development and validation of reliable this compound quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving the Stability of this compound by Microencapsulation in Calcium Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Encapsulation Techniques to Enhance this compound Utilization as Functional Feed Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of reliable this compound quantification from natural sources [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Astaxanthin Solvent Extraction
Welcome to the technical support center for astaxanthin solvent extraction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their extraction protocols. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the extraction process, particularly focusing on resolving low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significantly lower this compound yield than expected.
Question: My this compound yield is much lower than reported in the literature for my biomass. What are the most likely causes and how can I troubleshoot this?
Answer: Low this compound yield is a common issue that can stem from several factors throughout the extraction workflow. The most critical factors to investigate are the efficiency of cell disruption, the choice of extraction solvent, and the potential for this compound degradation during the process.
Troubleshooting Steps:
-
Verify Cell Disruption: The robust cell wall of this compound-producing microorganisms like Haematococcus pluvialis is a primary barrier to efficient extraction.[1][2][3] Inadequate cell lysis will result in poor solvent penetration and, consequently, low yields.
-
Microscopic Examination: Before and after your disruption procedure, examine a sample of the biomass under a microscope. Look for a high percentage of ruptured cells.
-
Method Optimization: If cell disruption is incomplete, consider intensifying your current method or trying an alternative. Common methods include:
-
Mechanical: Bead milling, high-pressure homogenization, and ultrasonication are effective for physically breaking the cell walls.[1][2]
-
Chemical: Acid treatment (e.g., with hydrochloric acid) can be used to weaken the cell wall prior to solvent extraction.[4][5][6]
-
Enzymatic: Specific enzymes can be used to digest the cell wall, though this can be a more costly approach.[7]
-
-
-
Evaluate Your Solvent System: The choice of solvent and its properties are critical for solubilizing this compound.
-
Solvent Selection: Acetone (B3395972) and ethanol (B145695) are frequently reported as effective solvents for this compound extraction.[8][9][10] Mixtures of solvents, such as ethyl acetate (B1210297) and ethanol, have also been shown to be highly effective.[11][12] If your yield is low, consider testing a different solvent or solvent combination.
-
Solvent-to-Biomass Ratio: An insufficient volume of solvent can become saturated before all the this compound is extracted. Experiment with increasing the solvent-to-solid ratio. A common starting point is a 1:100 (g/mL) ratio.[11]
-
-
Check for this compound Degradation: this compound is a sensitive molecule and can be degraded by exposure to heat, light, and oxygen.[8][13][14]
-
Temperature Control: While moderate heat can improve extraction efficiency, excessive temperatures can lead to degradation. Optimal temperatures are often cited around 60°C.[8][11] Avoid temperatures above 70°C.[8]
-
Light Exposure: Conduct the extraction process in a dark or low-light environment. Use amber-colored glassware or wrap your containers in aluminum foil to minimize light exposure.[15]
-
Oxygen Exposure: To prevent oxidation, consider purging your extraction vessel and storage containers with an inert gas like nitrogen or argon.
-
Issue 2: Inconsistent yields between extraction batches.
Question: I am observing significant variability in my this compound yield from one extraction to the next, even though I am using the same protocol. What could be causing this inconsistency?
Answer: Inconsistent yields are often due to subtle variations in experimental conditions or the starting material. Key areas to investigate include the homogeneity of your biomass, the precise control of extraction parameters, and the freshness of your solvents.
Troubleshooting Steps:
-
Homogenize Your Biomass: Ensure that the biomass used for each extraction is well-mixed and representative of the entire batch. Inhomogeneity in the starting material can lead to variations in this compound content per unit of weight.
-
Standardize Operating Procedures (SOPs):
-
Precise Parameter Control: Carefully control and monitor the extraction time, temperature, and agitation speed for each run. Small deviations in these parameters can impact the final yield.
-
Solvent Quality: Use solvents of the same grade for each extraction. The water content in solvents can affect their polarity and extraction efficiency. For instance, 90% ethanol has been shown to be optimal in some cases.[8]
-
-
Biomass Water Content: If you are not using dried biomass, variations in the water content of the cell pellet can affect the final concentration calculation and the efficiency of some organic solvents.[8] Consider drying the biomass to a consistent weight before extraction or accurately measuring the water content of each batch.
Data on Extraction Parameters
To assist in your optimization efforts, the following tables summarize quantitative data from various studies on the impact of different solvents and temperatures on this compound yield.
Table 1: Comparison of Solvent Efficiency for this compound Extraction
| Solvent/Solvent System | Source Organism | Relative Extraction Efficiency/Yield | Reference |
| Acetone | Haematococcus pluvialis | Highest recovery rate (100%) | [13] |
| Acetone | Haematococcus pluvialis | Optimal solvent among those tested | [9] |
| Ethanol (90%) | Corynebacterium glutamicum | 98.9% extraction efficiency | [8] |
| Ethyl Acetate:Ethanol (1:6 v/v) | Haematococcus pluvialis | Highest extraction amount (9095.238 µg/g) | [12] |
| Methylene (B1212753) chloride:Methanol (3:1 v/v) | Haematococcus pluvialis | Less efficient than acetone | [9] |
| Methanol | Haematococcus pluvialis | Less efficient than acetone and methylene chloride:methanol | [9] |
| Hexane:Isopropanol | Crustacean Shell Waste | Higher yield than pure acetone or isopropanol | [13] |
Table 2: Effect of Temperature on this compound Extraction Efficiency
| Temperature | Solvent | Source Organism | Observation | Reference |
| 60°C | Ethanol (90%) | Corynebacterium glutamicum | Optimal temperature for extraction | [8] |
| 70°C | Ethanol | Corynebacterium glutamicum | Decreased extraction efficiency, potential degradation | [8] |
| 60°C | Ethyl Acetate:Ethanol (1:6 v/v) | Haematococcus pluvialis | Optimal extraction temperature | [11] |
| 75°C | Acetone | Haematococcus pluvialis | Best this compound recovery in a short time | [5][13] |
| 70-90°C | Edible Oils | Haematococcus pluvialis | This compound is stable within this range | [16] |
| >90°C | Edible Oils | Haematococcus pluvialis | Reduction in this compound content | [16] |
Experimental Protocols
Below are generalized methodologies for common this compound extraction techniques. These should be adapted and optimized for your specific laboratory conditions and biomass.
Protocol 1: Standard Solvent Extraction
-
Biomass Preparation:
-
Harvest the biomass (e.g., Haematococcus pluvialis cells) by centrifugation.
-
Wash the cell pellet with distilled water to remove salts and other media components.
-
Dry the biomass to a constant weight using a freeze-dryer or a low-temperature oven (e.g., 40-50°C).
-
Grind the dried biomass into a fine, homogenous powder using a mortar and pestle or a mechanical grinder.
-
-
Cell Disruption (if necessary):
-
For robust cells like H. pluvialis, mechanical disruption is recommended.
-
Bead Milling: Resuspend the powdered biomass in the chosen extraction solvent and add an equal volume of glass or zirconia beads. Agitate vigorously for a specified time.
-
Sonication: Resuspend the biomass in the solvent and sonicate using an ultrasonic bath or probe sonicator. Maintain a low temperature by placing the sample in an ice bath.[15]
-
-
Extraction:
-
Recovery:
-
Quantification:
-
Redissolve the dried extract in a known volume of a suitable solvent.
-
Determine the this compound concentration using spectrophotometry or HPLC.
-
Visual Troubleshooting Guides
The following diagrams illustrate the logical workflow for troubleshooting low this compound yield and the relationships between key experimental parameters.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key parameters influencing this compound extraction yield.
References
- 1. library.csbe-scgab.ca [library.csbe-scgab.ca]
- 2. Optimization of this compound Recovery in the Downstream Process of Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Haematococcus pluvialis and Chromochloris zofingiensis: Biosynthetic Pathways, Engineering Strategies, and Industrial Prospects [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Optimised Production and Extraction of this compound from the Yeast Xanthophyllomyces dendrorhous - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Purification of Highly Active this compound from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of extracting process of this compound from Haematcoccus pluvialis [swxzz.com]
- 10. Optimization of acidic extraction of this compound from Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Extraction of this compound from Haematococcus pluvialis and Preparation of this compound Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction Methods, Encapsulation Techniques, and Health Benefits of this compound [mdpi.com]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Astaxanthin In Vivo Antioxidant Effect Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize astaxanthin dosage for its in vivo antioxidant effects.
Frequently Asked Questions (FAQs)
Q1: What is the typical dose range for this compound to elicit an antioxidant effect in vivo?
A1: The recommended daily dosage of this compound for general antioxidant support in humans typically ranges from 4 to 12 mg.[1][2] For specific health benefits, such as skin protection or exercise recovery, doses of 8-12 mg daily are often suggested.[1] While some clinical studies have used higher doses (up to 40 mg) for short durations without significant adverse effects, the upper limit for long-term use is generally considered to be around 12 mg daily.[1] In animal models, such as mice, doses can range from 5 to 30 mg/kg of body weight.[3][4]
Q2: What are the known side effects of this compound supplementation at effective doses?
A2: this compound is generally considered safe and well-tolerated.[1] Doses of 4-18 mg daily have been used for up to 12 weeks with minimal side effects.[5] Potential side effects, particularly at higher doses, may include increased bowel movements, red stool color, and stomach pain.[5]
Q3: How does this compound exert its antioxidant effects?
A3: this compound is a potent antioxidant that can neutralize free radicals and reactive oxygen species (ROS).[6][7] Its unique molecular structure allows it to span the cell membrane, providing protection against oxidative stress on both the inner and outer layers.[8] this compound's antioxidant mechanisms include:
-
Direct scavenging of free radicals.[8]
-
Activation of the Nrf2/HO-1 signaling pathway , which upregulates the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[7][9]
-
Modulation of inflammatory pathways , such as NF-κB and MAPK, which are often linked to oxidative stress.[6][9]
Q4: How can the bioavailability of this compound be improved in experimental settings?
A4: this compound is a lipid-soluble molecule with low oral bioavailability, which can limit its therapeutic potential.[10][11] To enhance its absorption, it is recommended to administer this compound with a meal containing healthy fats. In preclinical studies, lipid-based formulations have been shown to significantly improve bioavailability.[12] Sustained-release formulations may also increase absorption.[10]
Q5: Which biomarkers are commonly used to assess the in vivo antioxidant effect of this compound?
A5: Several biomarkers can be measured to evaluate the antioxidant effects of this compound. These include:
-
Markers of lipid peroxidation: Malondialdehyde (MDA) and isoprostanes (ISP).[6][13]
-
Antioxidant enzymes: Superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[3][7]
-
Total Antioxidant Capacity (TAC): A measure of the overall antioxidant status in a biological sample.[13]
-
Markers of DNA damage: Such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).[14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant change in antioxidant markers observed. | Insufficient Dosage: The administered dose of this compound may be too low to elicit a measurable effect. A meta-analysis suggested that doses lower than 20 mg/day might not show a significant effect on some markers.[13] | Dose-Ranging Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your specific model and endpoint. |
| Poor Bioavailability: this compound is fat-soluble and its absorption can be limited.[10][11] | Administration with Lipids: Co-administer this compound with a source of fat. For animal studies, consider formulating it in an oil-based vehicle. | |
| Short Study Duration: The antioxidant effects of this compound may take time to become apparent. | Increase Duration: Some studies suggest that effects are more pronounced after several weeks of supplementation.[6][13] | |
| Choice of Biomarker: The selected antioxidant marker may not be the most sensitive to this compound's effects in your experimental model. | Use a Panel of Markers: Measure multiple biomarkers of oxidative stress and antioxidant defense to get a more comprehensive picture. | |
| High variability in results between subjects. | Inter-individual differences in absorption: The uptake of this compound can vary significantly between individuals.[10] | Use a Bio-enhanced Formulation: Consider using a commercially available, bio-enhanced this compound formulation designed for better absorption. |
| Inconsistent administration: Inconsistent timing or method of administration can lead to variable results. | Standardize Protocol: Ensure a consistent and standardized protocol for administration, including the time of day and relation to feeding. | |
| Unexpected pro-oxidant effects observed. | Excessively high dosage: While rare, very high doses of some antioxidants can potentially have pro-oxidant effects, though this is not well-documented for this compound. High doses have been shown to blunt the expression of antioxidant enzymes in some contexts.[3] | Reduce Dosage: Re-evaluate the dosage and consider testing lower concentrations. |
Quantitative Data Summary
Table 1: Human Clinical Trials on this compound's Antioxidant Effects
| Dosage | Duration | Study Population | Key Findings | Reference |
| 5 and 20 mg/day | 3 weeks | Overweight or obese individuals | Significant reduction in MDA (34.6-35.2%) and ISP (64.7-64.9%) levels. | [6] |
| 4 and 7 mg/day | 4 weeks | Healthy middle-aged volunteers | Reduction in oxidized LDL (50.7-55.4%) and IOD values (48.5-54.1%). | |
| 12 mg/day | Not specified | Elderly subjects | Improved performance in endurance training and enhanced muscle force and mass. | [8] |
| ≥20 mg/day | Varied | Meta-analysis of RCTs | Showed a significant antioxidant effect on total antioxidant capacity, isoprostane, and superoxide dismutase. | [13] |
| <20 mg/day | Varied | Meta-analysis of RCTs | No significant effect observed on the same markers. | [13] |
Table 2: Animal Studies on this compound's Antioxidant Effects
| Dosage (mg/kg BW) | Duration | Animal Model | Key Findings | Reference |
| 15 and 30 mg/kg | 4 weeks | Mice (swimming training) | Decreased glutathione peroxidase, catalase, and MDA levels. Downregulated Nrf2 transcription. | [3][4] |
| 10 mg/kg | 14 days | Mice | Improved cognitive function and enhanced plasma antioxidant capacity (increased catalase and glutathione). | [15] |
| 100 mg/kg | Not specified | Rats (LPS-induced uveitis) | Suppressed production of NO, PGE2, and TNF-α. | [16] |
Experimental Protocols
Protocol 1: Measurement of Malondialdehyde (MDA) as a Marker of Lipid Peroxidation
-
Sample Preparation: Homogenize tissue samples or use plasma/serum.
-
Reaction: Add thiobarbituric acid (TBA) to the sample. MDA reacts with TBA under acidic conditions and high temperature to form a pink-colored complex.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.
-
Extraction: After cooling, extract the MDA-TBA adduct into a solvent like n-butanol.
-
Quantification: Measure the absorbance of the organic layer at a specific wavelength (typically 532 nm) using a spectrophotometer.
-
Calculation: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
Protocol 2: Assessment of Nrf2 Nuclear Translocation
-
Cell/Tissue Lysis: Lyse cells or tissues to separate cytoplasmic and nuclear fractions using a specialized kit.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate the proteins from the nuclear extracts by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
-
Analysis: Quantify the band intensity of Nrf2 in the nuclear fraction and normalize it to a nuclear loading control (e.g., Lamin B1) to determine the extent of nuclear translocation.
Visualizations
Caption: this compound's antioxidant and anti-inflammatory signaling pathways.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. droracle.ai [droracle.ai]
- 2. drugs.com [drugs.com]
- 3. High-Dose this compound Supplementation Suppresses Antioxidant Enzyme Activity during Moderate-Intensity Swimming Training in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. Antioxidant and anti-inflammatory mechanisms of action of this compound in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A promising nutraceutical for cardiovascular health - Journal of King Saud University - Science [jksus.org]
- 10. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanocarrier System: State-of-the-Art in Oral Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyanotech.com [cyanotech.com]
- 13. econtent.hogrefe.com [econtent.hogrefe.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Enhancing Astaxanthin Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with astaxanthin's low aqueous solubility in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and application of this compound in cell culture experiments.
Problem 1: My this compound powder will not dissolve in my aqueous cell culture medium.
-
Cause: this compound is a lipophilic (fat-soluble) molecule with extremely low water solubility. Direct addition of this compound powder to aqueous solutions like cell culture media will result in insolubility and precipitation.
-
Solution: A stock solution must be prepared using an appropriate organic solvent before diluting it into the cell culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing this compound stock solutions for in vitro studies.[1][2][3][4][5] Ethanol (B145695) can also be used, but this compound's solubility is lower in ethanol compared to DMSO.[1]
-
Procedure:
-
Dissolve the this compound powder in a small volume of pure, sterile DMSO to create a concentrated stock solution. Gentle warming (e.g., in a 50°C water bath) and ultrasonication can aid dissolution.[6][7]
-
Vortex the solution until the this compound is fully dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution protected from light at -20°C.[1]
-
-
Problem 2: After adding my this compound stock solution to the cell culture medium, a precipitate forms immediately or over time.
-
Cause 1: Solvent Shock. The rapid dilution of an organic solvent (like DMSO) containing a lipophilic compound into an aqueous medium can cause the compound to "crash out" or precipitate. This compound is extremely sensitive to the presence of water and can precipitate even with the smallest addition.[1]
-
Solution 1:
-
Minimize Final Solvent Concentration: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation.[8]
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of medium, add it to a smaller volume of medium first while vortexing, and then add this intermediate dilution to the final volume.
-
Increase Serum Concentration: If your experimental design allows, fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds in the medium.[9]
-
-
Cause 2: Concentration Exceeds Solubility Limit. The final concentration of this compound in the cell culture medium may be too high, exceeding its solubility limit in the aqueous environment.
-
Solution 2:
-
Determine Optimal Concentration Range: Perform a dose-response curve to determine the effective concentration range of this compound for your specific cell type and assay. Start with lower concentrations and gradually increase them.
-
Utilize a Carrier Molecule: For higher concentrations, consider using a carrier molecule to enhance solubility.
-
Problem 3: I am observing cytotoxicity in my cell-based assay that may not be related to the bioactivity of this compound.
-
Cause: The organic solvent (e.g., DMSO) used to dissolve the this compound can be toxic to cells at higher concentrations.
-
Solution:
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as your experimental wells but without the this compound. This will help you differentiate between the effects of the solvent and the this compound itself.
-
Minimize Solvent Concentration: As mentioned previously, keep the final solvent concentration as low as possible (ideally ≤ 0.1%).
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro studies due to its relatively high solubilizing capacity for this compound.[2][4][5] It is important to use high-purity, sterile DMSO and to keep the final concentration in the cell culture medium low (typically ≤ 0.1%) to avoid cytotoxicity.[8]
Q2: How can I prepare an this compound stock solution?
A2: A detailed protocol for preparing an this compound stock solution using DMSO is provided in the "Experimental Protocols" section below.
Q3: My this compound precipitates in the cell culture medium. What can I do to improve its solubility?
A3: To improve the solubility of this compound in aqueous solutions for cell-based assays, you can employ several strategies:
-
Use of Co-solvents: While preparing the final dilution, using a small amount of a co-solvent might help. However, the primary approach is to use a minimal amount of a strong organic solvent like DMSO for the initial stock.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with increased water solubility.[10][11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve the aqueous solubility of this compound.[13]
-
Liposomal Formulations: Encapsulating this compound within liposomes, which are microscopic vesicles composed of a lipid bilayer, can enhance its stability and dispersibility in aqueous media.[15][16][17]
-
Nanoemulsions and Nanoparticles: Formulating this compound into nanoemulsions or nanoparticles can improve its solubility, stability, and cellular uptake.[15][18][19][20]
Q4: How should I store my this compound powder and stock solutions?
A4: this compound is sensitive to light, oxygen, and heat.
-
Powder: Store crystalline this compound at -20°C, protected from light and moisture.[1]
-
Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
Q5: Are there any alternatives to using organic solvents for delivering this compound to cells?
A5: Yes, formulations with cyclodextrins, liposomes, or nanoemulsions are excellent alternatives that can deliver this compound to cells in a more biocompatible manner, reducing the risk of solvent-induced toxicity.[10][15][20]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~7.9 x 10⁻¹⁰ mg/mL | [18] |
| Ethanol | ~0.09 mg/mL | [1] |
| DMSO | ~0.13 mg/mL | [1] |
| Chloroform | ~6 mg/mL | [1] |
| Dimethylformamide | ~0.5 mg/mL | [1] |
Table 2: Efficacy of Different Solubilization Methods
| Method | Fold Increase in Aqueous Solubility | Resulting Concentration | Reference |
| Captisol® (Sulfobutyl ether β-cyclodextrin) | ~71-fold | ~2 µg/mL | [10] |
| β-cyclodextrin | 110-fold | 1.86 mg/mL | [11][12] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | - | >1.0 mg/mL | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. The solution should be a clear, deep red.
-
If necessary, gently warm the solution in a water bath at 37-50°C or use a sonicator to aid dissolution.[6][7]
-
Once dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (General Method)
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin (B1172386)
-
Deionized water
-
Organic solvent (e.g., ethanol)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the cyclodextrin in deionized water with stirring to create an aqueous solution.
-
Dissolve the this compound in a minimal amount of an organic solvent like ethanol.
-
Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir for several hours to overnight at room temperature, protected from light, to facilitate complex formation.
-
Remove the organic solvent using a rotary evaporator.
-
The resulting aqueous solution contains the this compound-cyclodextrin inclusion complex. This can be further lyophilized to obtain a powder.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions for cell-based assays.
Caption: Troubleshooting flowchart for this compound precipitation in cell culture media.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Comparison of Different Organic Solvents on Antioxidant Activity of this compound Extracted from Hematococcus Pluvialis USING Colorimetric and Non-Colorimetric Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound Improves Stem Cell Potency via an Increase in the Proliferation of Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fabrication of fucoxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex assisted by ultrasound procedure to enhance aqueous solubility, stability and antitumor effect of fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Improved aqueous solubility of crystalline this compound (3,3'-dihydroxy-beta, beta-carotene-4,4'-dione) by Captisol (sulfobutyl ether beta-cyclodextrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in this compound Micro/Nanoencapsulation to Improve Its Stability and Functionality as a Food Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and stability of the inclusion complex of this compound with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hrpub.org [hrpub.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Nano this compound enhances cellular uptake, antioxidant and hypoglycemic activity in multiple cell lines - [nanocmm.tech]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nanocarrier System: State-of-the-Art in Oral Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Astaxanthin Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate astaxanthin degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a sensitive molecule prone to degradation from several environmental factors. The primary culprits are:
-
Light: Exposure to light, especially UV and strong visible light, can cause photo-oxidation and isomerization of the this compound molecule, leading to a loss of its antioxidant properties.[1][2][3][4][5]
-
Oxygen: this compound is highly susceptible to oxidation, particularly when exposed to atmospheric oxygen.[6][7] This process is accelerated by the presence of light and heat.
-
High Temperatures: Elevated temperatures significantly accelerate the rate of this compound degradation.[1][8][9][10][11] It is recommended to keep temperatures below 60°C during processing and storage.[11]
-
pH: this compound is more stable in acidic to neutral conditions.[12][13] One study found high stability at a pH of 4.0.[12] Another indicated that while pH changes didn't have a major effect, results were slightly better at pH 5.5 than 4.5.[13]
Q2: What is the most stable form of this compound?
A2: this compound exists in free form and as monoesters and diesters. The esterified forms of this compound are generally more stable than free this compound.[7][14] The fatty acids attached to the this compound molecule in the ester forms offer protection against oxidation.[14] In Haematococcus pluvialis, this compound is predominantly found as monoesters and diesters.[14]
Q3: From which natural sources is this compound commonly extracted?
A3: The most common natural sources for commercial this compound production are:
-
Microalgae: Haematococcus pluvialis is a green microalga that accumulates high concentrations of this compound under stress conditions.[12][15]
-
Yeast: Phaffia rhodozyma (also known as Xanthophyllomyces dendrorhous) is a red yeast that produces this compound.[16][17]
-
Crustaceans: Byproducts from the crustacean processing industry, such as shrimp and crab shells, are a source of this compound.[18][19][20]
Q4: What are the general principles for preventing this compound degradation during sample preparation?
A4: To minimize this compound degradation, the following principles should be applied throughout the sample preparation process:
-
Work in dim light: All procedures should be carried out under subdued lighting conditions to prevent photodegradation.[21]
-
Maintain low temperatures: Use cold solvents and keep samples on ice whenever possible. For long-term storage, temperatures of -20°C or lower are recommended.[22][23]
-
Exclude oxygen: Work in an inert atmosphere (e.g., under nitrogen or argon gas) whenever possible.[6] Use degassed solvents and store extracts in airtight containers. Vacuum packing can also enhance stability.[22][23]
-
Use antioxidants: While some studies show mixed results, the addition of antioxidants can potentially help protect this compound from degradation.
-
Work quickly: Minimize the duration of the extraction and sample handling process to reduce exposure to degrading factors.[24]
Troubleshooting Guides
Issue 1: Low this compound Yield from Haematococcus pluvialis
| Possible Cause | Troubleshooting Step |
| Incomplete cell wall disruption. The thick cell wall of H. pluvialis hinders solvent access to the intracellular this compound.[15][21] | Action: Implement a more effective cell disruption method. This can include mechanical methods like bead milling or sonication, or chemical methods such as acid treatment (e.g., with HCl).[12][21][25] |
| Inefficient solvent extraction. The chosen solvent may not be optimal for extracting this compound. | Action: Use a suitable solvent or a combination of solvents. Acetone (B3395972), ethanol (B145695), and ethyl acetate (B1210297) are commonly used.[21][26][27] A mixture of ethyl acetate and ethanol has been shown to be effective.[27] |
| Degradation during extraction. Exposure to light, heat, or oxygen during the extraction process is causing this compound loss. | Action: Follow the general principles for preventing degradation: work in dim light, use pre-chilled solvents, and consider flushing with an inert gas.[21] |
Issue 2: Low this compound Yield from Phaffia rhodozyma
| Possible Cause | Troubleshooting Step |
| Rigid yeast cell wall. Similar to microalgae, the cell wall of P. rhodozyma can be a barrier to efficient extraction.[16] | Action: Employ a cell disruption method suitable for yeast. This can include acidic methods (e.g., lactic acid), enzymatic lysis (e.g., with glucanases), or the use of solvents like DMSO.[16][17][28][29] |
| Suboptimal extraction parameters. The temperature and time of extraction may not be optimized. | Action: Optimize the extraction conditions. For example, one study found optimal subcritical fluid extraction at 41°C for 46 minutes.[28] |
Issue 3: Low this compound Yield from Crustacean Waste
| Possible Cause | Troubleshooting Step |
| Complex sample matrix. The presence of chitin (B13524) and proteins in crustacean shells can interfere with this compound extraction.[19][30] | Action: Consider a pre-treatment step to break down the matrix. This could involve microbial fermentation or enzymatic treatment with proteases and chitinases.[19] |
| Inefficient extraction method. Simple solvent extraction may not be sufficient for this complex matrix. | Action: Explore more advanced extraction techniques such as Supercritical Fluid Extraction (SFE) or Microwave-Assisted Extraction (MAE) which have shown to be effective for crustacean waste.[18][31] |
Issue 4: Inconsistent or Inaccurate this compound Quantification
| Possible Cause | Troubleshooting Step |
| Spectrophotometric analysis limitations. Spectrophotometry can overestimate this compound content as other carotenoids and degradation products may absorb light at a similar wavelength.[32] | Action: Use a more specific analytical method like High-Performance Liquid Chromatography (HPLC) for accurate quantification of this compound and its isomers.[32] |
| Presence of this compound esters. If analyzing by HPLC, the presence of various this compound esters can complicate the chromatogram.[32] | Action: Perform a saponification step (e.g., with cholesterol esterase) to hydrolyze the esters to free this compound before HPLC analysis for a more straightforward quantification.[32] |
| Degradation of standards. The this compound standard used for calibration may have degraded. | Action: Store this compound standards under optimal conditions (low temperature, protected from light and oxygen) and regularly check their purity. |
Quantitative Data on this compound Stability
Table 1: Effect of Temperature on this compound Stability in Edible Oils
| Temperature | Retention in Rice Bran Oil (after 8h) | Retention in Gingelly Oil (after 8h) | Retention in Palm Oil (after 8h) |
| 70-90°C | 84-90% | 84-90% | 84-90% |
| 120°C | - | 50-75% loss | 50-75% loss |
| 150°C | - | 86-93% loss | 86-93% loss |
Data summarized from Ranga Rao et al. (2007) as cited in[8][12].
Table 2: Effect of Storage Conditions on this compound Degradation in H. pluvialis Biomass (after 20 weeks)
| Drying Method | Storage Temperature | Atmosphere | Degradation |
| Freeze-drying | -20°C | Vacuum | As low as 12.3 ± 3.1% |
| Freeze-drying | 4°C | Vacuum | As low as 12.3 ± 3.1% |
| Spray-drying | - | - | 41% lower recovery than freeze-drying |
Data summarized from Ahmed et al. (2015) as cited in[22][23].
Experimental Protocols
Protocol 1: Acid-Assisted Extraction of this compound from Haematococcus pluvialis
-
Cell Harvesting: Centrifuge the H. pluvialis culture to pellet the cells.
-
Acid Pre-treatment: Resuspend the cell pellet in 2 N HCl. Heat at 70°C for 5-10 minutes. This step is critical for breaking the thick cell wall.[21] Note: All steps should be performed in dim light.[21]
-
Centrifugation and Washing: Centrifuge the acid-treated cells at 5000 rpm for 10 minutes at 4°C. Discard the supernatant and wash the pellet with distilled water.
-
Solvent Extraction: Add acetone to the cell pellet and vortex thoroughly to extract the this compound.
-
Clarification: Centrifuge the mixture to pellet the cell debris.
-
Analysis: Analyze the this compound content in the supernatant using spectrophotometry or HPLC.
Protocol 2: Extraction of this compound from Phaffia rhodozyma using Lactic Acid
-
Cell Harvesting: Harvest the P. rhodozyma cells by centrifugation.
-
Cell Disruption: Resuspend the dried yeast cells in a 5.55 mol/L lactic acid solution.
-
Solvent Addition: Add ethanol at a ratio of 20.25 ml/g of dry yeast.
-
Incubation: Incubate the mixture at 30°C for 3 minutes with continuous stirring.
-
Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the supernatant containing this compound from the cell debris.
-
Quantification: Determine the this compound concentration in the supernatant.
Protocol based on the optimal conditions described in[16].
Protocol 3: Solvent Extraction of this compound from Crustacean Waste
-
Sample Preparation: Dry and grind the crustacean shell waste to a fine powder.
-
Solvent Extraction: Mix 10 g of the powdered shell waste with 50 mL of a hexane (B92381) and acetone mixture (1:1 v/v).[19]
-
Heating and Vortexing: Vortex the mixture for 30 seconds and then heat at 50°C for 10 minutes.[19]
-
Separation: Centrifuge the mixture at 5000 x g for 10 minutes to remove the solid waste.
-
Filtration: Filter the supernatant through a 0.45 µm filter.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated this compound extract.
Visualizations
Caption: Factors leading to this compound degradation.
Caption: General workflow for this compound extraction.
References
- 1. guanjiebio.com [guanjiebio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of this compound Recovery in the Downstream Process of Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of temperature, pH, and time factors on the stability and antioxidant activity of the extracted this compound from haematococcus microalgae (Haematococcus pluvialis) [isfj.areeo.ac.ir]
- 14. mdpi.com [mdpi.com]
- 15. Direct extraction of this compound from the microalgae Haematococcus pluvialis using liquid–liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Optimization of acidic extraction of this compound from Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The enhancement of this compound production in Phaffia rhodozyma through a synergistic melatonin treatment and zinc finger transcription factor gene overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. ijpsr.com [ijpsr.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Effect of drying, storage temperature and air exposure on this compound stability from Haematococcus pluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of drying, storage temperature and air exposure on this compound stability from Haematococcus pluvialis - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 24. Direct extraction of this compound from the microalgae Haematococcus pluvialis using liquid–liquid chromatography - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03263K [pubs.rsc.org]
- 25. hielscher.com [hielscher.com]
- 26. Extraction of this compound from microalga Haematococcus pluvialis in red phase by using generally recognized as safe solvents and accelerated extraction [iris.unicampania.it]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. nutritionaloutlook.com [nutritionaloutlook.com]
Technical Support Center: Astaxanthin Stability in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the photo-oxidation of astaxanthin during experiments.
Troubleshooting Guides & FAQs
Q1: My this compound solution is rapidly losing its characteristic red-orange color. What is causing this degradation?
A1: The rapid loss of color is a primary indicator of this compound degradation. The main culprits are exposure to light, oxygen, and high temperatures.[1] this compound's structure, rich in conjugated double bonds, makes it highly susceptible to oxidation, which breaks down the chromophore responsible for its color.[2] This process is significantly accelerated by UV irradiation.[3][4]
Q2: I am observing a decline in the antioxidant capacity of my this compound samples. Is this related to photo-oxidation?
A2: Yes, the potent antioxidant activity of this compound is intrinsically linked to its molecular integrity.[5][6] Photo-oxidation leads to the formation of various degradation products, such as 13-apoastaxanthinone and 11-apoastaxanthinal, which may not possess the same antioxidant efficacy.[2] Therefore, a decrease in antioxidant capacity is a direct consequence of this compound degradation.
Q3: How can I minimize this compound degradation during sample preparation and extraction?
A3: To minimize degradation during these critical steps, it is essential to work under controlled conditions. This includes:
-
Minimizing Light Exposure: Work in a dimly lit room or use amber-colored glassware to protect the samples from light.[7]
-
Excluding Oxygen: Whenever possible, purge solvents and sample vials with an inert gas like nitrogen or argon to create an oxygen-free environment.[3][7]
-
Controlling Temperature: Perform extractions at low temperatures.[2] If heating is necessary, use the lowest effective temperature for the shortest possible duration.[8]
-
Choosing the Right Solvent: this compound is a lipophilic compound and dissolves well in organic solvents like acetone (B3395972) and hexane (B92381).[8][9] However, the stability can vary between solvents. It's crucial to select a solvent that is not only effective for extraction but also minimizes degradation.
Q4: What are the best practices for storing this compound solutions and extracts to ensure long-term stability?
A4: For long-term stability, storage conditions are paramount. The following practices are recommended:
-
Low Temperature Storage: Store this compound solutions and extracts at low temperatures, ideally at -20°C or even -80°C for maximum stability.[5][10][11] Refrigeration at 4°C is better than room temperature, but freezing is preferred for long-term storage.[2]
-
Inert Atmosphere: Store samples under an inert atmosphere (nitrogen or argon) to prevent oxidation.[3][7]
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to protect them from light.[7]
-
Esterified Form: If possible, work with esterified forms of this compound, as they are generally more stable than the free form.[2][12]
Q5: Can I use antioxidants to protect my this compound samples?
A5: Yes, the addition of other antioxidants can significantly enhance the stability of this compound.[13]
-
α-Tocopherol (Vitamin E): As a lipophilic antioxidant, α-tocopherol is particularly effective in preventing the oxidation of this compound in lipid-based systems and nanodispersions.[13]
-
Ascorbic Acid (Vitamin C): This hydrophilic antioxidant can also contribute to the stability of this compound, especially when used in combination with α-tocopherol.[6][13]
-
Synergistic Effects: A combination of α-tocopherol and ascorbic acid has been shown to be more effective at protecting this compound than either antioxidant alone.[6][13]
Quantitative Data Summary
The following tables summarize the impact of various conditions on this compound stability.
Table 1: Effect of Storage Conditions on this compound Degradation
| Storage Condition | Temperature | Atmosphere | Light Condition | Degradation after 5 days | Reference |
| Condition 1 | Room Temperature (28-30°C) | Air | Light | 23.59% | [2] |
| Condition 2 | Room Temperature (28-30°C) | Air | Dark | 20.77% | [2] |
| Condition 3 | Refrigerator (4°C) | Air | Dark | 19.59% | [2] |
Table 2: Efficacy of Antioxidants in Preventing this compound Degradation in Nanodispersions
| Antioxidant(s) | Concentration Ratio (Antioxidant:this compound w/w) | Degradation Rate Constant (week⁻¹) | Reference |
| None | - | Higher | [13] |
| Ascorbic Acid | 0.4 | Lower | [13] |
| α-Tocopherol | 0.6 | Lower | [13] |
| Ascorbic Acid + α-Tocopherol | 0.4 + 0.6 | Lowest (Maximum Stability) | [13] |
Experimental Protocols
Protocol 1: Extraction of this compound from Haematococcus pluvialis
This protocol describes a general method for extracting this compound, which should be adapted based on specific experimental needs.
-
Cell Disruption:
-
Harvest the H. pluvialis cells by centrifugation.
-
Disrupt the robust cell walls to release the this compound. This can be achieved through methods like bead beating, sonication, or high-pressure homogenization. For a more efficient and safe extraction, mechanical disruption using a planetary ball mill under mild conditions (e.g., 150 rpm for 60 minutes) is recommended.[14]
-
-
Solvent Extraction:
-
Immediately after cell disruption, add a suitable organic solvent such as acetone or a mixture of hexane and isopropanol.[8][9] Use a sufficient volume to ensure complete immersion of the biomass.
-
Perform the extraction on ice and under dim light to minimize degradation.
-
Stir the mixture for a defined period (e.g., 1-2 hours).
-
-
Phase Separation and Collection:
-
Centrifuge the mixture to pellet the cell debris.
-
Carefully collect the supernatant containing the extracted this compound.
-
Repeat the extraction process with fresh solvent to maximize the yield.
-
-
Solvent Evaporation:
-
Pool the supernatants and evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator at a low temperature (e.g., <40°C).
-
-
Storage:
-
Re-dissolve the dried this compound extract in a suitable solvent for your experiment.
-
Store the final extract at -20°C or lower in an amber vial under a nitrogen atmosphere.
-
Protocol 2: Quantification of this compound Degradation by HPLC
This protocol provides a method to monitor the stability of this compound over time.
-
Sample Preparation:
-
Prepare this compound solutions at a known concentration in the desired solvent or matrix.
-
If using esterified this compound, an enzymatic hydrolysis step using cholesterol esterase may be necessary to measure total this compound.
-
Divide the solution into multiple aliquots in amber HPLC vials.
-
-
Incubation:
-
Store the vials under the desired experimental conditions (e.g., different temperatures, light exposures).
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), remove an aliquot for analysis.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.[3]
-
Mobile Phase: A common mobile phase is a gradient of methanol, methyl tert-butyl ether, and water.
-
Detection: Use a UV-Vis detector set at the maximum absorbance wavelength for this compound (typically around 470-480 nm).[3][15]
-
Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve of known this compound concentrations.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the degradation kinetics. The degradation often follows first-order kinetics.[3]
-
Visualizations
Caption: Simplified pathway of this compound photo-oxidation.
Caption: Workflow for ensuring this compound stability during experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Solubility and Storage Stability of this compound | Semantic Scholar [semanticscholar.org]
- 5. Effect of drying, storage temperature and air exposure on this compound stability from Haematococcus pluvialis - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Stability of this compound by Microencapsulation in Calcium Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Is this compound Extracted? Step-by-Step Guide_Cactus Botanics [cactusbotanics.com]
- 10. Development and validation of reliable this compound quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of reliable this compound quantification from natural sources [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. Protection of this compound in this compound Nanodispersions Using Additional Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nutritionaloutlook.com [nutritionaloutlook.com]
Technical Support Center: Astaxanthin Quantification by Mass Spectrometry
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working on the quantification of astaxanthin using mass spectrometry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound using mass spectrometry?
This compound quantification by mass spectrometry presents several challenges due to its chemical nature and the complexity of biological matrices. Key difficulties include:
-
Presence of Esters and Isomers: this compound exists in free form and as mono- and di-esters of various fatty acids.[1][2][3] It also has geometric (cis/trans) and optical isomers, which can complicate separation and accurate quantification if not properly resolved.[4][5][6][7]
-
Matrix Effects: Biological samples are complex, and co-eluting substances can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[8][9]
-
Analyte Stability: this compound is susceptible to degradation by light, heat, and oxidation during sample preparation and analysis.[9][10][11]
-
Ionization Efficiency: this compound can be challenging to ionize efficiently, requiring careful optimization of mass spectrometry source conditions. Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for carotenoids.[12]
-
Fragmentation Complexity: The fragmentation pattern of this compound and its esters can be complex, necessitating careful selection of precursor and product ions for Multiple Reaction Monitoring (MRM) assays.[1][13][12][14]
Q2: How do this compound esters interfere with quantification, and how can this be addressed?
This compound in natural sources is often esterified with one or two fatty acids.[1][2][3][13] These esters will have different molecular weights and chromatographic retention times compared to free this compound. If the goal is to quantify total this compound, this presents a significant challenge.
Solution: A common and effective approach is to hydrolyze the this compound esters to the free form before analysis. This is typically achieved through saponification (alkaline hydrolysis) or enzymatic hydrolysis using enzymes like cholesterol esterase.[15][16] This simplifies the analysis by converting all this compound forms into a single, quantifiable analyte.
Q3: What is the importance of separating this compound isomers?
This compound has several geometric isomers, primarily the all-trans form, along with 9-cis and 13-cis isomers.[6][7] These isomers can have different biological activities and may be present in varying ratios in different samples. For accurate quantification and characterization, chromatographic separation of these isomers is often necessary as they can have different UV absorption coefficients.[7]
Solution: The use of a C30 reversed-phase column is often recommended for the separation of carotenoid isomers, providing better resolution than standard C18 columns.[3][17]
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal for this compound
Possible Causes & Solutions
-
Inefficient Ionization:
-
Troubleshooting Step: this compound ionizes more efficiently using Atmospheric Pressure Chemical Ionization (APCI) compared to Electrospray Ionization (ESI).[12] If using ESI, consider switching to an APCI source if available. Optimize source parameters such as vaporizer temperature and corona discharge current.
-
-
Incorrect MRM Transitions:
-
Troubleshooting Step: Ensure you are using the correct precursor and product ions for this compound. For the protonated molecule [M+H]⁺, a common transition is m/z 597.4 → 147.1.[8] However, fragmentation can be influenced by the instrument and collision energy. Infuse a standard solution of this compound to optimize the fragmentation and select the most intense and stable product ions. Common fragments also arise from the loss of water, resulting in ions at m/z 579.4 and 561.4.[1][14]
-
-
Analyte Degradation:
Issue 2: High Variability in Quantitative Results
Possible Causes & Solutions
-
Matrix Effects:
-
Troubleshooting Step: The complexity of the sample matrix can significantly impact ionization.[8][9] To assess matrix effects, compare the peak area of this compound in a post-extraction spiked blank matrix to the peak area in a pure solvent. If significant suppression or enhancement is observed, improve sample cleanup using Solid Phase Extraction (SPE) or dilute the sample. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
-
Inconsistent Sample Preparation:
-
Troubleshooting Step: Ensure a consistent and validated sample preparation workflow. This includes precise weighing of samples, accurate solvent volumes, and controlled extraction times and temperatures. Homogenization of tissues should be thorough to ensure complete extraction.[8]
-
-
Analyte Instability:
Issue 3: Poor Peak Shape or Chromatographic Resolution
Possible Causes & Solutions
-
Inappropriate Column Chemistry:
-
Mobile Phase Composition:
-
Troubleshooting Step: The choice of organic solvents and additives is critical. Methanol (B129727), acetonitrile, and methyl-tert-butyl ether (MTBE) are commonly used.[17][18] The addition of a small amount of acid (e.g., formic acid) and a salt (e.g., ammonium (B1175870) acetate) can improve peak shape and ionization efficiency.[8]
-
-
Sample Solvent Mismatch:
-
Troubleshooting Step: The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase conditions to avoid peak distortion. If a strong solvent is used for extraction, it may need to be evaporated and the residue reconstituted in a weaker, more compatible solvent.
-
Experimental Protocols
LC-MS/MS Method for this compound Quantification in Shrimp Tissue
This protocol is a summary of a validated method for the quantification of this compound in a complex biological matrix.[8][9]
1. Sample Preparation and Extraction:
-
Homogenize precisely weighed shrimp tissue (e.g., ~220 mg) in a 1:5 (w/v) ratio with 50% methanol in water.[8]
-
Take a 50 µL aliquot of the tissue homogenate and add 50 µL of an internal standard working solution (e.g., β-carotene at 2 µg/mL).[8]
-
Perform protein precipitation by adding 200 µL of acetonitrile.[8]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Mobile Phase A: 0.1% formic acid and 3 mM ammonium acetate (B1210297) in water.[8][9]
-
Gradient:
-
Initial: 15% A, 85% B at 0.20 mL/min.
-
At 1.0 min: Ramp to 100% B and increase flow to 0.40 mL/min.
-
Re-equilibrate to initial conditions at 3.0 min.[8]
-
3. Mass Spectrometry:
-
Ionization Mode: Positive Ion Electrospray (ESI) or APCI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 20 - 10,000 ng/mL | [8][9] |
| LLOQ | 20 ng/mL | [8][9] |
| Accuracy | -0.1 to 1.7% | [9] |
| Precision (RSD) | < 2.1% | [9] |
| Extraction Recovery | 100.3 - 100.8% | [8][9] |
| Matrix Effect (Low Conc.) | 13.8% | [8][9] |
| Matrix Effect (High Conc.) | 1.4% | [8][9] |
| Freeze-Thaw Stability | Stable (RSD < 3.4%) | [8][9] |
| Benchtop Stability | Stable (RSD < 3.4%) | [8][9] |
| Post-Preparative Stability | Stable (RSD < 3.4%) | [8][9] |
| Long-Term Stability (-80°C) | Stable (RSD < 3.4%) | [9] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Characterization of this compound esters in Haematococcus pluvialis by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Content of this compound and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound and this compound esters in the microalgae Haematococcus pluvialis by LC-(APCI)MS and characterization of predominant carotenoid isomers by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound chiral isomers: Topics by Science.gov [science.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. E/Z isomerization of this compound and its monoesters in vitro under the exposure to light or heat and in overilluminated Haematococcus pluvialis cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Frontiers | Development of an LC-MS/MS method for this compound quantification in shrimp tissues and its application to detect this compound variations during ovary development stages [frontiersin.org]
- 9. Development of an LC-MS/MS method for this compound quantification in shrimp tissues and its application to detect this compound variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical stability of this compound integrated into a food matrix: Effects of food processing and methods for preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of reliable this compound quantification from natural sources | PLOS One [journals.plos.org]
- 16. Development and validation of reliable this compound quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation and Concentration of this compound and Lutein from Microalgae Liquid Extracts Using Magnetic Nanoparticles [mdpi.com]
- 18. fda.gov.tw [fda.gov.tw]
Technical Support Center: Optimizing Astaxanthin Formulation for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with astaxanthin formulations in animal studies.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows poor solubility in aqueous media for oral gavage. What can I do?
A1: this compound is a lipophilic compound with very low water solubility. To improve its dispersion in aqueous vehicles for oral administration, consider the following strategies:
-
Oil-based Formulations: this compound is readily soluble in oils. Dispersing it in an edible oil such as olive oil, corn oil, or sesame oil can significantly improve its bioavailability.[1][2]
-
Emulsions: Creating an oil-in-water (O/W) emulsion is a common and effective method. Nanoemulsions, with smaller droplet sizes, have been shown to enhance tissue distribution and bioavailability compared to macroemulsions.[3][4][5][6]
-
Encapsulation: Microencapsulation or nanoencapsulation using techniques like spray-drying or liposome (B1194612) entrapment can protect this compound from degradation and improve its dispersibility in water.[7][8][9][10]
Q2: I'm observing significant degradation of this compound in my formulation during storage. How can I improve its stability?
A2: this compound is highly sensitive to degradation by light, heat, and oxygen.[11] Proper handling and formulation are critical for maintaining its potency.
-
Light Protection: Store all this compound-containing solutions and formulations in amber vials or containers wrapped in aluminum foil to protect them from light.[11][12] Photodegradation is a more significant factor than temperature in this compound degradation.[12]
-
Temperature Control: Store formulations at low temperatures, such as 4°C or -20°C.[1][13] Degradation increases with rising temperatures.[14]
-
Oxygen Exclusion: The presence of oxygen accelerates degradation.[12] Purging containers with an inert gas like nitrogen can significantly reduce the rate of degradation.[12]
-
Encapsulation: Encapsulation techniques can provide a protective barrier against environmental factors.[7][8][10][14]
Q3: The bioavailability of my this compound formulation appears to be low in my animal model. What are the key factors to consider for enhancement?
A3: Low oral bioavailability is a primary challenge with this compound.[2] Several factors influence its absorption:
-
Lipid Co-administration: Being fat-soluble, this compound's absorption is significantly enhanced when consumed with dietary fats or oils.[1][11]
-
Formulation Type: The delivery system plays a crucial role. Nanoemulsions have demonstrated improved bioavailability and tissue distribution in rats compared to macroemulsions and oil solutions.[3][4][5][6] Protein-based nano-encapsulation has also shown promise in increasing oral bioavailability.[2]
-
Particle Size: Reducing the particle size of the formulation, as in nanoemulsions and nanoparticles, increases the surface area for absorption.
Q4: What are the main signaling pathways modulated by this compound that I should consider investigating in my animal study?
A4: this compound has been shown to modulate several key signaling pathways involved in oxidative stress, inflammation, and cell survival. Investigating these pathways can provide mechanistic insights into its biological effects.
-
Nrf2 Signaling Pathway: this compound is a known activator of the Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.[15][16][17] Activation of Nrf2 leads to the upregulation of antioxidant enzymes.[15]
-
NF-κB Signaling Pathway: this compound can inhibit the NF-κB pathway, a central regulator of inflammation.[16][18] This inhibition helps to reduce the production of pro-inflammatory cytokines.[18]
-
PI3K/Akt and MAPK Signaling Pathways: this compound can modulate the PI3K/Akt and MAPK signaling pathways, which are involved in cell survival, proliferation, and apoptosis.[18][19]
Troubleshooting Guides
Issue 1: Inconsistent Results in Bioavailability Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Formulation Preparation | Ensure consistent and reproducible formulation procedures. For emulsions, verify droplet size and uniformity using dynamic light scattering (DLS). | Consistent formulation characteristics across batches, leading to more reliable in vivo results. |
| Variable Animal Fasting Times | Standardize the fasting period for all animals before oral administration of the this compound formulation. | Minimized variability in gastrointestinal conditions, leading to more consistent absorption data. |
| Inadequate Blood/Tissue Collection Timing | Conduct a pilot pharmacokinetic study to determine the optimal time points for collecting blood and tissue samples to capture Cmax and AUC accurately. | More accurate assessment of bioavailability parameters. |
| Analytical Method Variability | Validate the HPLC or UPC² method for this compound quantification in plasma and tissues for linearity, accuracy, and precision.[20][21] | Reliable and reproducible quantification of this compound levels. |
Issue 2: Low this compound Concentration Detected in Target Tissues
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Formulation for Bioavailability | Switch to a more advanced delivery system, such as a nanoemulsion or a protein-based nanoparticle formulation.[2][3][4][5][6] | Enhanced absorption and improved distribution of this compound to target tissues. |
| Degradation in the Gastrointestinal Tract | Consider encapsulation techniques that protect this compound from the harsh acidic environment of the stomach.[22] | Increased amount of intact this compound available for absorption in the intestine. |
| Insufficient Dosage | Review the literature for effective dose ranges in similar animal models and consider a dose-escalation study. | Achievement of therapeutic concentrations of this compound in the target tissues. |
Experimental Protocols
Protocol 1: Evaluation of this compound Formulation Stability
-
Sample Preparation: Prepare the this compound formulation and divide it into several aliquots in amber glass vials.
-
Storage Conditions: Store the vials under different controlled conditions:
-
Time-Point Analysis: At predetermined time points (e.g., 0, 7, 14, 21, and 28 days), retrieve one vial from each storage condition.
-
Quantification: Extract the this compound from the formulation and quantify its concentration using a validated HPLC-UV or UPC² method at approximately 470-480 nm.[12][20][21]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: In Vivo Bioavailability Assessment in Rodents
-
Animal Acclimatization: Acclimate the animals (e.g., Sprague Dawley rats) to the housing conditions for at least one week.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Administration: Administer the this compound formulation orally via gavage at a predetermined dose. Include a vehicle control group.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, spleen, kidney, heart, lungs).[3][4][5]
-
This compound Extraction and Quantification: Extract this compound from the plasma and tissue homogenates and quantify its concentration using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) from the plasma concentration-time profile.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for in vivo bioavailability assessment.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. This compound: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisionnanomedicine.com [precisionnanomedicine.com]
- 3. benthamscience.com [benthamscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation Techniques to Enhance this compound Utilization as Functional Feed Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in this compound Micro/Nanoencapsulation to Improve Its Stability and Functionality as a Food Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Common Quality Issues in this compound and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving the Stability of this compound by Microencapsulation in Calcium Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound Modulation of Signaling Pathways That Regulate Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nutritionaloutlook.com [nutritionaloutlook.com]
- 21. waters.com [waters.com]
- 22. Nanotechnology-Abetted this compound Formulations in Multimodel Therapeutic and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.plos.org [journals.plos.org]
Technical Support Center: Enhancing Astaxanthin Bioavailability in Cell Culture Media
For researchers, scientists, and drug development professionals, ensuring the effective delivery of lipophilic compounds like astaxanthin to cells in culture is a critical experimental hurdle. Due to its poor water solubility, this compound often precipitates in aqueous cell culture media, leading to inconsistent results and reduced bioactivity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have low bioavailability in cell culture?
This compound is a lipophilic carotenoid with extremely low water solubility (approximately 7.9 x 10⁻¹⁰ mg/L at 25°C).[1] Cell culture media are aqueous-based, causing this compound to aggregate and precipitate out of solution, which significantly reduces its availability for cellular uptake.
Q2: What are the common signs of this compound precipitation in my cell culture?
You may observe a visible orange or reddish precipitate at the bottom of your culture flasks or plates. Under a microscope, you might see crystalline structures or amorphous aggregates. This precipitation can lead to a lack of dose-dependent effects in your experiments and potential cytotoxicity from the aggregates themselves.
Q3: How can I increase the solubility and bioavailability of this compound in my experiments?
Several methods can be employed to enhance the delivery of this compound to cultured cells:
-
Use of Organic Solvents: While common, using solvents like DMSO or ethanol (B145695) to dissolve this compound can introduce toxicity to cells, even at low concentrations. This should be carefully controlled for in your experiments.
-
Delivery Systems: Encapsulating this compound in delivery systems like nanoparticles, liposomes, or complexing it with cyclodextrins can significantly improve its dispersibility and uptake in aqueous media.[2][3][4]
Q4: What are the advantages of using a delivery system for this compound?
Delivery systems offer several benefits:
-
Improved Solubility and Stability: They can increase the apparent water solubility of this compound and protect it from degradation by light, oxygen, and pH changes.[2]
-
Enhanced Cellular Uptake: Nanosized carriers can facilitate entry into cells.[5]
-
Reduced Cytotoxicity: Encapsulation can mitigate the potential toxicity of free this compound at higher concentrations.[6]
-
Controlled Release: Some systems can provide a sustained release of this compound over time.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate after adding this compound to media | Low aqueous solubility of this compound. | Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and add it to the media with vigorous mixing. Ensure the final solvent concentration is non-toxic to your cells. For long-term experiments, consider using a delivery system. |
| Inconsistent experimental results | Uneven distribution of this compound due to precipitation. | Use a delivery system such as nanoparticles, liposomes, or cyclodextrin (B1172386) complexes to ensure a homogenous dispersion of this compound in the culture media. |
| Cell death at expected therapeutic concentrations | Cytotoxicity from the organic solvent used for solubilization or from this compound aggregates. | Perform a dose-response curve for your solvent to determine the maximum non-toxic concentration. Switch to a delivery system to reduce the required solvent concentration and prevent aggregate formation. |
| Low cellular uptake of this compound | Poor bioavailability from the culture medium. | Employ a nano-delivery system like nanoparticles or liposomes, which are designed to enhance cellular uptake.[5] |
Quantitative Data Summary
Table 1: Comparison of this compound Delivery Systems
| Delivery System | Average Particle Size | Encapsulation Efficiency (%) | Key Advantages |
| PLGA Nanoparticles | ~142.9 nm[5] | ~82.9%[5] | Improves cellular uptake and antioxidant activity.[5] |
| Liposomes | ~80 nm[3][4] | ~97.5%[3][4] | High encapsulation efficiency, good water dispersibility, and potential for sustained release.[3][4] |
| β-Cyclodextrin Complexes | N/A | Varies | Increases aqueous solubility by up to 110-fold and enhances stability.[2] |
| Sulfobutyl ether β-cyclodextrin (Captisol®) | N/A | Varies | Increased apparent water solubility of crystalline this compound approximately 71-fold.[7] |
Table 2: Cytotoxicity of this compound Formulations on Various Cell Lines
| Cell Line | This compound Formulation | Concentration | Observation | Reference |
| 7F2 Osteoblasts | This compound Extract | 1.02 µg/mL | ~40% cell viability | [6] |
| 7F2 Osteoblasts | Asta-loaded liposomes | 1.02 µg/mL | Maintained higher cell viability than extract | [6] |
| RAW264.7 Macrophages | Asta-loaded liposomes | 0.51 µg/mL | Improved viability from 26% (extract) to 80% | [6] |
| AC16 Human Cardiomyocytes | Free this compound | Up to 33 µM | No effect on cell viability | [8] |
| AC16 Human Cardiomyocytes | Free this compound | 100 µM | 40% decrease in cell viability | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol is a generalized procedure based on the emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare a PVA solution in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring vigorously.
-
Sonication: Sonicate the mixture to form a nanoemulsion.
-
Solvent Evaporation: Stir the nanoemulsion for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water multiple times to remove excess PVA and unencapsulated this compound.
-
Resuspension: Resuspend the final nanoparticle pellet in cell culture medium or a suitable buffer for your experiment.
-
Characterization (Optional but Recommended): Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a generalized procedure based on the thin-film hydration method.
Materials:
-
This compound
-
Soybean phosphatidylcholine (or other suitable lipid)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Rotary evaporator
-
Sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Add PBS or cell culture medium to the flask and hydrate (B1144303) the lipid film by gentle rotation. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
Purification (Optional): Remove unencapsulated this compound by centrifugation or dialysis.
-
Sterilization: Sterilize the liposome (B1194612) suspension by filtration through a 0.22 µm filter before adding to cell cultures.
Visualizations
Experimental Workflow
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability in cell culture.
Signaling Pathways
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. This compound as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound-Loaded Nanosized Liposomal Formulation to Improve Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Astaxanthin Isomer Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of astaxanthin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of this compound isomers I will encounter, and why is their separation important?
This compound has both geometric (cis/trans or E/Z) and optical (enantiomers) isomers due to its multiple conjugated double bonds and chiral centers. The most common geometric isomers are all-trans, 9-cis, and 13-cis.[1][2] The optical isomers are (3S,3'S), (3R,3'R), and the meso form (3R,3'S). The separation of these isomers is crucial because their biological activities, bioavailability, and stability can differ significantly.[3] For instance, Z-isomers may exhibit higher bioaccessibility than the all-E-isomer.[3]
Q2: Which type of HPLC column is best for separating this compound isomers?
The choice of column depends on the type of isomers you need to separate:
-
For geometric (cis/trans) isomers: C30 columns are highly effective due to their ability to interact with long-chain molecules containing conjugated double bonds.[4][5][6][7] Polymeric C18 columns are also commonly used.[6][8]
-
For optical (chiral) isomers: A chiral stationary phase (CSP) is necessary. Chiralpak IC and Sumichiral OA-2000 columns have been successfully used for separating this compound stereoisomers.[9][10]
Q3: My this compound is from a natural source. Do I need to perform sample preparation before HPLC analysis?
Yes, sample preparation is a critical step. In natural sources like Haematococcus pluvialis, this compound is often present as a mixture of fatty acid esters.[11] For accurate quantification of total this compound and its isomers, these esters must be hydrolyzed to yield free this compound. This is typically achieved through a saponification process using a base like sodium hydroxide (B78521) in methanol. Incomplete hydrolysis can lead to interfering peaks in your chromatogram.[1]
Troubleshooting Guide
Problem 1: Poor or No Separation of Isomers
Symptoms:
-
Co-eluting peaks.
-
A single, broad peak instead of multiple isomer peaks.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Column | For geometric isomers, ensure you are using a C30 or a suitable polymeric C18 column. For chiral separations, a chiral stationary phase is mandatory. |
| Suboptimal Mobile Phase | The composition of the mobile phase is critical. For reversed-phase separation of geometric isomers, mixtures of methanol, methyl tert-butyl ether (MTBE), water, and sometimes acetonitrile (B52724) or dichloromethane (B109758) are used. Adjusting the solvent ratios can significantly impact resolution.[4][8] For chiral separations, mobile phases like methyl tert-butyl ether (MTBE)-acetonitrile are employed.[12] |
| Incorrect Temperature | Temperature affects chiral recognition. Lower temperatures often enhance chiral selectivity.[13] Experiment with different column temperatures (e.g., in 5°C increments from 15°C to 40°C) to find the optimum for your separation. |
| Gradient Elution Program is Not Optimized | If using a gradient, the slope and duration are key. A shallower gradient can improve the separation of closely eluting peaks. |
Detailed Methodologies for Key Experiments:
Example Protocol for Geometric Isomer Separation on a C30 Column:
-
Column: C30 column (e.g., YMC Carotenoid C30, 5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient or isocratic mixture of methanol, MTBE, and water. A reported isocratic system is methanol/MTBE/water/dichloromethane (77:13:8:2, v/v/v/v).[4][5]
-
Flow Rate: 1.0 mL/min
-
Detector: Diode Array Detector (DAD) at 470-480 nm.[8]
-
Column Temperature: 25°C
Example Protocol for Chiral Isomer Separation:
-
Mobile Phase: Methanol–methyl tert-butyl ether (90:10, v/v)[9] or MTBE-acetonitrile.[12]
-
Flow Rate: 1.0 mL/min[12]
-
Detector: DAD at 476 nm[12]
Problem 2: Peak Tailing or Asymmetric Peaks
Symptoms:
-
Peaks are not symmetrical, with a "tail" extending from the back of the peak.
-
Poor integration and reduced resolution.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Stationary Phase | This can occur with residual silanol (B1196071) groups on the stationary phase. Adding a mobile phase additive can mitigate this. Ammonium acetate (B1210297) or triethylamine (B128534) have been shown to improve peak shape for this compound on C30 columns.[7][14] |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and re-inject. If the peak shape improves, you were overloading the column. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try washing the column with a strong solvent (check the column's manual for recommendations). If this doesn't work, the column may need to be replaced. |
Problem 3: Extraneous or "Ghost" Peaks in the Chromatogram
Symptoms:
-
Unexpected peaks appear in the chromatogram, even in blank runs.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Contaminated Mobile Phase or Solvents | Use only HPLC-grade solvents and prepare fresh mobile phase daily. Filter aqueous components of the mobile phase. |
| Sample Carryover from Autosampler | The previous sample may not have been fully washed from the injection system. Optimize the needle wash procedure by using a stronger solvent that can fully dissolve this compound. |
| Incomplete Hydrolysis of this compound Esters | If analyzing a sample from a natural source, residual this compound esters may appear as extra peaks.[1] Ensure your saponification protocol is effective. |
| Isomerization During Sample Preparation or Analysis | This compound is sensitive to light and heat, which can cause isomerization.[15] Protect samples from light and avoid high temperatures during preparation and storage. |
Data Presentation
Table 1: Example HPLC Parameters for this compound Isomer Separation
| Parameter | Geometric Isomer Separation | Chiral Isomer Separation |
| Column Type | C30[4][5] | Chiralpak IC[9] |
| Mobile Phase | Methanol/MTBE/Water/Dichloromethane (77:13:8:2)[4][5] | Methanol/MTBE (90:10)[9] |
| Flow Rate | 1.0 mL/min | 3.06 mL/min[9] |
| Detection Wavelength | 480 nm[8] | 476 nm[12] |
Table 2: Typical Elution Order of Geometric Isomers on a C18 Column
| Retention Time Order | Isomer |
| 1 | 13-cis-astaxanthin[1] |
| 2 | all-trans-astaxanthin[1] |
| 3 | 9-cis-astaxanthin[1] |
Note: Absolute retention times will vary depending on the specific HPLC system and conditions.
Visualizations
Caption: A general workflow for troubleshooting HPLC issues.
Caption: Key factors influencing this compound isomer separation by HPLC.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. This compound chiral isomers: Topics by Science.gov [science.gov]
- 4. Identification of geometrical isomers and comparison of different isomeric samples of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimized separation of this compound stereoisomers from microbial sources using chiral HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. A chiral HPLC method for the simultaneous separation of configurational isomers of the predominant cis/trans forms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Content of this compound and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral Separation and Analysis of this compound Stereoisomers in Biological Organisms by High-Performance Liquid Chromatography [spkx.net.cn]
- 13. benchchem.com [benchchem.com]
- 14. Mobile phase additives for enhancing the chromatographic performance of this compound on nonendcapped polymeric C30-bonded stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. E/Z isomerization of this compound and its monoesters in vitro under the exposure to light or heat and in overilluminated Haematococcus pluvialis cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Astaxanthin Stock Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with astaxanthin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent aggregation and other common issues with your this compound stock solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: My this compound powder will not dissolve in my chosen solvent.
Possible Cause: this compound is a lipophilic compound with very poor solubility in aqueous solutions.[1][2] The chosen solvent may not be appropriate or the concentration may be too high.
Solution:
-
Solvent Selection: Use a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing this compound stock solutions for in vitro studies.[3] Other effective organic solvents include acetone, chloroform (B151607), and dimethylformamide (DMF).[2]
-
Concentration: Be mindful of the solubility limits in your chosen solvent. For instance, synthetic free-form this compound crystals can be dissolved in DMSO at concentrations of about 5-10 mM for cell culture applications.[3]
-
Sonication: Gentle sonication can aid in the dissolution of this compound powder.
Issue 2: My this compound stock solution is clear at first, but then a precipitate forms.
Possible Causes:
-
Supersaturation: The initial concentration may be too high, leading to precipitation over time.
-
Temperature Fluctuations: Changes in temperature can cause high-molecular-weight compounds to fall out of solution. Repeated freeze-thaw cycles can also promote precipitation.[4][5]
-
Introduction of Water: this compound is extremely lipophilic and can precipitate out of organic solvents with even a small addition of water.[6]
-
Solvent Evaporation: Evaporation of the solvent will increase the concentration of this compound, potentially leading to precipitation.[4]
Solutions:
-
Optimize Concentration: Prepare stock solutions at a concentration known to be stable. It is often better to prepare a more concentrated stock and dilute it further in the final medium.
-
Stable Storage: Store stock solutions at a constant, cool temperature (-20°C is recommended for long-term stability) and protect them from light.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Prevent Water Contamination: Ensure all labware is dry and use anhydrous solvents if possible.
-
Minimize Evaporation: Use tightly sealed vials for storage.
Issue 3: When I add my this compound stock solution to my cell culture medium, a precipitate forms immediately.
Possible Cause: This is a common issue due to the poor water solubility of this compound. When the organic stock solution is introduced to the aqueous cell culture medium, the this compound crashes out of solution.[6]
Solutions:
-
Dilution Method: Add the this compound stock solution to the medium dropwise while vortexing or stirring to facilitate rapid dispersion.
-
Use of a Carrier: Formulating this compound with delivery systems like liposomes, nanoparticles, or emulsions can improve its stability and dispersibility in aqueous environments.[1][7][8]
-
Serum in Media: If your experiment allows, the presence of serum in the cell culture media can help to stabilize the this compound and prevent precipitation.
-
Lower Final Concentration: Ensure the final concentration of this compound in the culture medium is below its solubility limit in that specific medium.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound stock solutions?
A1: DMSO is a widely recommended solvent for preparing this compound stock solutions for in vitro experiments.[3] Acetone and chloroform are also highly effective at dissolving this compound.[2][9][10] The choice of solvent may depend on the specific requirements of your experiment and downstream applications.
Q2: How should I store my this compound stock solution?
A2: this compound is sensitive to light, oxygen, and heat.[9][10] Stock solutions should be stored in amber vials, purged with an inert gas like nitrogen or argon, and kept at -20°C for long-term stability.[6] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: Why is my this compound solution degrading?
A3: this compound is unstable and can be degraded by factors such as exposure to UV light, acidic conditions, and high temperatures.[9][10] To minimize degradation, always work in dim light, use appropriate storage conditions, and avoid acidic environments if possible.
Q4: Can I use water to dissolve this compound?
A4: No, this compound is practically insoluble in water.[2] Attempting to dissolve it in water will result in aggregation and precipitation.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble (8 x 10⁻¹⁰ µg/mL) | [2] |
| Dimethyl Sulfoxide (DMSO) | ~0.13 mg/mL | [2] |
| Chloroform | ~6 mg/mL | [2] |
| Acetone | Highly soluble | [2][9] |
| Acetic Acid | Highly soluble | [2][9] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | [2] |
| Ethanol | ~0.09 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution in DMSO
Materials:
-
This compound powder (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials
-
Sonicator
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder in a tared amber glass vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure there are no visible particles.
-
For long-term storage, purge the vial with nitrogen or argon gas before sealing.
-
Store at -20°C in the dark.
Protocol 2: Quantification of this compound Concentration using UV-Vis Spectrophotometry
Materials:
-
This compound stock solution
-
Appropriate solvent (e.g., acetone)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in the chosen solvent.
-
Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) for this compound, which is typically around 474-480 nm in organic solvents.[2]
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar extinction coefficient of this compound in the specific solvent, b is the path length of the cuvette (usually 1 cm), and c is the concentration.
-
Alternatively, create a standard curve using known concentrations of a certified this compound standard to determine the concentration of your sample.
Visualizations
Caption: Factors contributing to this compound aggregation and corresponding prevention strategies.
Caption: A logical workflow for troubleshooting precipitation in this compound stock solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of carrier-free this compound nanoparticles with improved antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Solubility and Storage Stability of this compound | Semantic Scholar [semanticscholar.org]
Astaxanthin Nanoparticle Encapsulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve astaxanthin encapsulation efficiency in nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for encapsulating this compound in nanoparticles?
This compound's poor water solubility and instability to light, heat, and oxygen necessitate encapsulation for its effective application.[1][2][3] Common methods include:
-
Anti-solvent Precipitation: This technique involves dissolving this compound in an organic solvent and then rapidly mixing it with an anti-solvent (usually water), causing the this compound to precipitate as nanoparticles.[1]
-
Emulsion-Solvent Evaporation: An oil-in-water emulsion is formed where this compound is dissolved in the oil phase. The solvent is then evaporated, leaving behind this compound-loaded nanoparticles.[4]
-
Nanoprecipitation: This method, also known as solvent displacement, involves dissolving this compound and a polymer in a water-miscible solvent. This solution is then added to an aqueous solution, leading to the formation of nanoparticles as the solvent diffuses out.[5][6]
-
Liposome Entrapment: this compound is encapsulated within lipid bilayers, forming nanoliposomes. This is often achieved using techniques like film-dispersion and ultrasonication.[7]
-
Spray Drying: An this compound-containing emulsion or solution is atomized into a hot air stream, rapidly drying the droplets to form a powder of micro or nanoparticles.[7][8]
-
Complex Coacervation: This method involves the interaction of two oppositely charged polymers in an aqueous solution to form a polymer-rich phase (coacervate) that encapsulates the this compound.
Q2: Which factors most significantly impact this compound encapsulation efficiency?
Several factors can influence the success of your encapsulation process:
-
Choice of Wall Material: The type of encapsulating material is critical. Surface-active biopolymers like gum arabic and proteins generally yield higher encapsulation efficiency compared to polysaccharides such as inulin (B196767) or maltodextrin.[8] For lipid-based systems, using a combination of liquid and solid lipids can reduce this compound leakage.[8]
-
This compound Purity and Form: The initial purity of the this compound and whether it is in a free or esterified form can affect its interaction with the wall material and its overall stability.
-
Solvent and Anti-Solvent System: In methods like nanoprecipitation and anti-solvent precipitation, the choice of solvents and their ratios is crucial for controlling particle size and encapsulation efficiency.
-
Process Parameters: Each encapsulation method has critical process parameters. For example, in high-pressure homogenization, the pressure and number of passes are key, while in spray drying, the inlet temperature and feed flow rate are important.
-
Surfactant Concentration: Surfactants are often used to stabilize the nanoparticles and prevent aggregation. The type and concentration of the surfactant must be optimized to ensure high encapsulation efficiency and stability.
Q3: How can I improve the stability of my this compound nanoparticles?
Enhancing the stability of this compound nanoparticles is crucial for their shelf-life and efficacy.[1] Key strategies include:
-
Multilayer Coatings: Applying a secondary coating of a different polymer (e.g., chitosan) can improve physical stability, reduce leakage, and protect against thermal and light-induced degradation.[8]
-
Use of Antioxidants: Incorporating antioxidants like Vitamin E and Vitamin C into the nanoparticle formulation can protect the encapsulated this compound from oxidative degradation.[2]
-
Optimizing Zeta Potential: A sufficiently high positive or negative zeta potential (typically > |25| mV) indicates good colloidal stability due to electrostatic repulsion between particles, preventing aggregation.[1][4][5][6]
-
Storage Conditions: Store nanoparticle suspensions in the dark at low temperatures (e.g., 4°C) to minimize degradation from light and heat.[3][9] For long-term storage, freeze-drying (lyophilization) into a powder can be an effective strategy.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Encapsulation Efficiency | 1. Poor affinity between this compound and the wall material. 2. This compound leakage during the encapsulation process. 3. Suboptimal ratio of core to wall material. 4. Inefficient emulsification or precipitation. | 1. Select a wall material with better compatibility (e.g., proteins or amphiphilic polymers).[8] 2. For lipid nanoparticles, use a blend of solid and liquid lipids.[8] For polymeric nanoparticles, consider cross-linking the polymer shell. 3. Optimize the this compound-to-polymer/lipid ratio through a series of experiments. 4. Increase homogenization speed/time or sonication power. Optimize the solvent/anti-solvent mixing rate. |
| Large Particle Size / High Polydispersity Index (PDI) | 1. Aggregation of nanoparticles. 2. Inadequate energy input during particle formation. 3. Inappropriate surfactant concentration. 4. Ostwald ripening. | 1. Ensure sufficient surface charge (zeta potential > |
| Poor Stability (Aggregation, Color Fading) | 1. Insufficient electrostatic or steric stabilization. 2. Degradation of this compound due to light, heat, or oxygen.[2][3] 3. pH of the suspension is near the isoelectric point of the protein-based wall material. | 1. Increase the zeta potential by adjusting the pH or adding a charged polymer. Incorporate a steric stabilizer like poloxamer. 2. Protect the formulation from light at all stages.[1] Use deoxygenated water and consider adding antioxidants like Vitamin E.[2] 3. Adjust the pH of the nanoparticle suspension to be far from the isoelectric point of the protein to ensure high surface charge and stability.[9] |
| Low Nanoparticle Yield | 1. Loss of material during washing or purification steps. 2. Adhesion of nanoparticles to equipment surfaces. 3. Inefficient precipitation or particle formation. | 1. Optimize centrifugation speed and time or the molecular weight cut-off of dialysis membranes. 2. Pre-coat surfaces with a blocking agent or use low-adhesion plastics. 3. Adjust process parameters such as solvent/anti-solvent ratio and mixing speed. |
Data Presentation: Comparison of Encapsulation Methods
| Encapsulation Method | Common Wall Materials | Typical Particle Size (nm) | Encapsulation Efficiency (%) | Key Advantages | Key Disadvantages |
| Nanoprecipitation | PLGA, Chitosan | 100 - 300[5][6] | 80 - 98[10] | Simple, rapid, low energy input | Requires careful solvent selection, can have low nanoparticle yield[5][6] |
| Emulsion-Solvent Evaporation | PLGA, Ethyl cellulose, β-cyclodextrin | 70 - 250[4] | > 80 | Good for hydrophobic drugs, scalable | Use of organic solvents, requires high energy for emulsification |
| Liposome Entrapment | Soybean phosphatidylcholine | 80 - 250[7] | 83 - 97[7][11] | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds | Can have stability issues (leakage), relatively complex preparation |
| Anti-solvent Precipitation | Carrier-free | 70 - 150[1] | High loading capacity | Simple, no carrier needed | Potential for crystal growth, requires precise control of mixing |
| Spray Drying | Whey protein, Gum arabic, Maltodextrin | > 1000 (microparticles) | 60 - 95[11] | Cost-effective, scalable, produces dry powder[8] | High temperature can degrade this compound, often produces larger particles[8] |
Experimental Protocols
Protocol 1: this compound Nanoparticle Preparation via Nanoprecipitation
This protocol is based on the method for preparing this compound-loaded PLGA nanoparticles.[5][6]
-
Organic Phase Preparation: Dissolve a specific amount of this compound and poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent such as acetone (B3395972) or tetrahydrofuran.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 407 or polyvinyl alcohol) to act as a stabilizer.
-
Nanoparticle Formation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of this compound-loaded PLGA nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically using a rotary evaporator under reduced pressure.
-
Purification: Purify the nanoparticles to remove excess surfactant and unencapsulated this compound. This can be done by centrifugation followed by redispersion of the pellet in deionized water, or by dialysis.
-
Storage: Store the final nanoparticle suspension at 4°C in the dark. For long-term storage, the nanoparticles can be lyophilized.
Protocol 2: Characterization of this compound Nanoparticles
-
Particle Size and Zeta Potential:
-
Encapsulation Efficiency (EE) and Loading Capacity (LC):
-
Step 1: Separate nanoparticles from the aqueous phase. Centrifuge a known amount of the nanoparticle suspension. The supernatant will contain the unencapsulated this compound.
-
Step 2: Quantify unencapsulated this compound. Measure the concentration of this compound in the supernatant using UV-Vis spectrophotometry at its maximum absorbance wavelength (around 470-480 nm).
-
Step 3: Quantify total this compound. Take the same initial amount of nanoparticle suspension and dissolve it in a suitable organic solvent (e.g., acetone or DMSO) to break the nanoparticles and release the encapsulated this compound. Measure the total this compound concentration using UV-Vis spectrophotometry.
-
Step 4: Calculate EE and LC.
-
EE (%) = [(Total this compound - Unencapsulated this compound) / Total this compound] x 100
-
LC (%) = [(Total this compound - Unencapsulated this compound) / Weight of Nanoparticles] x 100
-
-
-
Morphology:
-
Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[6] This involves placing a drop of the diluted nanoparticle suspension on a grid, drying it, and then imaging.
-
Visualizations
Caption: Experimental workflow for nanoparticle preparation and characterization.
Caption: Troubleshooting guide for low encapsulation efficiency.
References
- 1. Frontiers | Preparation of carrier-free this compound nanoparticles with improved antioxidant capacity [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Improving the Stability of this compound by Microencapsulation in Calcium Alginate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-encapsulated this compound and kaempferol nanoparticles: fabrication, characterization, and their potential synergistic effects on treating non-alcoh ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06537E [pubs.rsc.org]
- 5. japsonline.com [japsonline.com]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and Characterization of this compound-Containing Whey Protein-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Encapsulation Techniques to Enhance this compound Utilization as Functional Feed Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.6. Characterization of this compound Nanoparticles [bio-protocol.org]
Technical Support Center: Astaxanthin Stability in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of astaxanthin during long-term storage.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution During Storage
Question: I am observing a rapid loss of the characteristic red-orange color and a decrease in absorbance/peak area of my this compound standard/sample stored in solution. What could be the cause and how can I prevent it?
Answer:
Rapid degradation of this compound in solution is a common issue primarily caused by exposure to light, oxygen, and high temperatures.[1][2][3] Free this compound is particularly unstable due to its chemically reactive hydroxyl groups, making it prone to oxidation and isomerization.[4]
Troubleshooting Steps:
-
Minimize Light Exposure: Store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light.[5] Photodegradation has a more significant effect on this compound stability than temperature.[1][6]
-
Control Temperature: Store solutions at low temperatures. Refrigeration (4°C) or freezing (-20°C or -80°C) significantly extends the half-life of this compound.[1][7][8] Storing samples below -20°C is recommended to reduce degradation.[8]
-
Exclude Oxygen: Oxygen is a major contributor to this compound degradation.[4][9] Purge the headspace of your storage container with an inert gas like nitrogen or argon before sealing.[3][10] Storing under vacuum can also enhance stability.[9][11]
-
Solvent Selection: While this compound has poor water solubility, it is highly soluble in organic solvents like acetone (B3395972) and acetic acid.[12] However, be aware that the solvent can influence stability. Ensure the chosen solvent is of high purity and de-gassed if possible.
-
pH Considerations: this compound is more stable at a lower pH, with high stability reported at pH 4.0.[13][14] It is very unstable in acidic conditions when also exposed to UV irradiation.[5][12]
Issue 2: Inconsistent Quantification of this compound Over Time
Question: My quantitative analysis (HPLC/UV-Vis) of stored this compound samples is showing high variability. What are the potential sources of this inconsistency?
Answer:
Inconsistent quantification can stem from both the degradation of this compound and the analytical method itself. Natural this compound exists as a mixture of stereoisomers and esters, which can complicate analysis.[8]
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure all samples, including standards and experimental samples, are handled under the same light and temperature conditions during preparation and analysis to minimize degradation-related variability.
-
Analytical Method Validation: High-Performance Liquid Chromatography (HPLC) is the most accurate method for quantifying this compound as it can separate it from other carotenoids and degradation products.[15] UV-Vis spectrophotometry is simpler but less specific and can overestimate this compound content if other carotenoids or degradation products are present.[15]
-
Consider Isomerization: Exposure to light and heat can cause isomerization of the all-trans this compound to cis-isomers (e.g., 9Z- and 13Z-astaxanthin), which have different spectral properties and retention times in HPLC.[4][16] Ensure your analytical method can resolve and quantify these different isomers.
-
Saponification for Total this compound: To accurately quantify total this compound from natural sources that contain esters, a saponification (alkaline hydrolysis) step can be employed to convert the esters to free this compound before HPLC analysis.[7][15] Alternatively, enzymatic hydrolysis using cholesterol esterase can be used.[7][17]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability during long-term storage?
A1: The main factors are:
-
Light: Exposure to light, especially UV light, causes significant photodegradation.[1][5][6]
-
Oxygen: this compound is highly susceptible to oxidation.[4][9][10]
-
Temperature: Higher temperatures accelerate the degradation rate.[1][3][18]
Q2: What is the expected shelf-life of this compound under different storage conditions?
A2: The shelf-life is highly dependent on the storage conditions and the formulation. For instance, one study showed that an this compound-rich oleoresin remained stable for 4 years at room temperature when sealed in its original oxygen-free container.[19] In contrast, this compound in solution can degrade significantly within days at room temperature with light exposure.[1] Storing algal powder from H. pluvialis under vacuum in the dark below 4°C can result in an this compound preservation rate of at least 80% after 96 weeks.[9]
Q3: How does the form of this compound (free vs. esterified) affect its stability?
A3: Esterified this compound, the form predominantly found in nature (e.g., from Haematococcus pluvialis), is more stable than free this compound.[4][9] The fatty acid moieties in the esters protect the molecule from oxidation.[4]
Q4: Are there any methods to enhance the stability of this compound for experimental use?
A4: Yes, encapsulation techniques such as spray-drying, liposome (B1194612) entrapment, and the formation of nanodispersions can significantly improve this compound's stability by creating a protective barrier against environmental factors.[2][20][21][22] The use of antioxidants like ascorbic acid and vitamin E has shown some protective effects, although results can vary depending on the formulation.[9][23]
Q5: What are the main degradation products of this compound?
A5: The primary degradation products of this compound include 13-apoastaxanthinone, 11-apoastaxanthinal, 9-apoastaxanthinone, and 10-apoastaxanthinal.[1]
Data Presentation
Table 1: Effect of Storage Conditions on this compound Degradation
| Storage Condition | Degradation after 5 days | Initial Concentration (mg/L) | Final Concentration (mg/L) | Reference |
| Room Temperature (28-30°C) with Light Exposure | 23.59% | 15.26 | 11.66 | [1] |
| Room Temperature (28-30°C) in the Dark | 20.77% | 15.26 | 12.09 | [1] |
| Refrigerated (4°C) in the Dark (after 7 days) | 19.59% | 15.26 | 12.27 | [1] |
Table 2: Half-life of this compound in Shrimp Oil at Different Temperatures
| Storage Temperature (°C) | Half-life (hours) | Reference |
| 4 | 2888 | [18] |
| 30 | 299 | [18] |
| 45 | 91 | [18] |
| 60 | 62 | [18] |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability
This protocol outlines a typical experiment to assess the stability of this compound under various conditions.
-
Sample Preparation:
-
Incubation:
-
Store the vials under different controlled conditions to be tested (e.g., varying temperature, light exposure, and atmosphere).[5]
-
Example conditions:
-
-20°C in the dark
-
4°C in the dark
-
Room temperature in the dark
-
Room temperature with light exposure
-
Under a nitrogen atmosphere at 4°C
-
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., day 0, 1, 3, 7, 14, 30), remove a vial from each condition for analysis.[5]
-
-
Quantification:
-
Analyze the concentration of this compound in each sample using a validated analytical method, preferably HPLC.[15][24] UV-Vis spectrophotometry can be used for a less specific but quicker estimation.[5][24]
-
For HPLC analysis, use a C18 column with a suitable mobile phase, such as methanol/water mixtures with formic acid.[7] The detection wavelength is typically set at the absorbance maximum of this compound, around 474 nm.[7]
-
-
Data Analysis:
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Analytical Workflow for this compound Quantification.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Engineering Microalgae for Enhanced this compound Production: Integrating Metabolic Pathways and Nano-Biotechnologies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of reliable this compound quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of reliable this compound quantification from natural sources [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Solubility and Storage Stability of this compound | Semantic Scholar [semanticscholar.org]
- 13. This compound: Sources, Extraction, Stability, Biological Activities and Its Commercial Applications—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nutritionaloutlook.com [nutritionaloutlook.com]
- 16. mdpi.com [mdpi.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. Algatech research boosts natural this compound shelf life [nutraingredients.com]
- 20. Encapsulation Techniques to Enhance this compound Utilization as Functional Feed Ingredient - Skretting [skretting.com]
- 21. researchgate.net [researchgate.net]
- 22. Critical review of encapsulation methods for stabilization and delivery of this compound | Journal of Food Bioactives [isnff-jfb.com]
- 23. researchgate.net [researchgate.net]
- 24. Lab Testing Standards for this compound Purity and Potency_Cactus Botanics [cactusbotanics.com]
Technical Support Center: Overcoming Matrix Effects in Astaxanthin LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of astaxanthin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect my this compound analysis?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2] In this compound analysis, which often involves complex biological or food matrices, matrix effects can lead to inaccurate quantification and poor reproducibility.
Q2: I'm observing a lower-than-expected signal for this compound. What could be the cause?
A: A low signal is often due to ion suppression , a common matrix effect.[3] The primary culprits in biological samples are often phospholipids, which can co-elute with this compound and compete for ionization in the MS source.[4] Other potential causes include:
-
Poor extraction recovery: this compound may not be efficiently extracted from the sample matrix.
-
Analyte degradation: this compound is sensitive to light, heat, and oxidation.[5] Degradation can occur during sample preparation and storage.[6]
-
Suboptimal MS source conditions: The ionization parameters may not be optimized for this compound.
Q3: My this compound peak is showing tailing or broadening. How can I improve the peak shape?
A: Poor peak shape can be caused by several factors:
-
Secondary interactions: this compound can interact with active sites on the column, particularly with silanol (B1196071) groups on silica-based columns.
-
Column contamination: Buildup of matrix components on the column can lead to peak distortion.
-
Inappropriate mobile phase: The pH or solvent composition of the mobile phase may not be optimal for this compound's chemical properties. One study noted that this compound can fail to yield a symmetrical peak with certain solvent systems.[7]
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a weak acid, like formic acid (e.g., 0.1%), to the mobile phase to suppress the ionization of free silanol groups and improve peak shape.[6][8]
-
Column Flushing: Implement a robust column washing procedure after each batch of samples to remove strongly retained matrix components.
-
Use a Different Column: Consider using a C8 or C30 column, which can provide different selectivity for carotenoids.[8][9]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A: The most common method is the post-extraction spike comparison .[2] This involves comparing the peak area of this compound spiked into a blank matrix extract (that has gone through the entire sample preparation process) with the peak area of this compound in a neat solvent at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100%
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Strategies to Mitigate Matrix Effects
A multi-pronged approach combining efficient sample preparation, optimized chromatography, and appropriate calibration strategies is the most effective way to overcome matrix effects.
Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting this compound.
-
Protein Precipitation (PPT): A simple and fast method suitable for samples with high protein content, such as plasma or tissue homogenates.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids. It is effective at removing highly polar or non-polar interferences.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate this compound from the sample matrix.
Chromatographic Separation
Optimizing the LC conditions can help separate this compound from co-eluting matrix components.
-
Column Selection: C18 columns are commonly used, but C8 or C30 columns can offer different selectivity and may be better for resolving this compound from interfering compounds.[8][9]
-
Mobile Phase Optimization: Adjusting the solvent composition and gradient can improve separation. Using methanol (B129727) in combination with solvents like methyl tert-butyl ether (MTBE) or dichloromethane (B109758) has been shown to be effective.[7][10] Adding modifiers like ammonium (B1175870) acetate (B1210297) can also enhance signal intensity.[6]
Calibration and Internal Standards
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the study samples can help compensate for matrix effects.
-
Use of an Internal Standard (IS): An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls at a constant concentration. The ratio of the analyte response to the IS response is used for quantification.
-
Structural Analogs: Compounds like β-carotene or trans-β-apo-8'-carotenal can be used as internal standards.[6][11]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are the gold standard for correcting matrix effects as they co-elute with the analyte and experience the same ionization suppression or enhancement.
-
Quantitative Data Summary
The following tables summarize quantitative data from published LC-MS/MS methods for this compound analysis.
Table 1: Method Validation Parameters for this compound Analysis in Shrimp Tissue [6]
| Parameter | Value |
| Linearity Range | 20 - 10,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL |
| Accuracy | -0.1% to 1.7% |
| Precision (RSD) | ≤ 2.1% |
Table 2: Recovery and Matrix Effect of this compound in Shrimp Tissue [6]
| Concentration Level | Extraction Recovery (%) | RSD (%) | Matrix Effect (%) |
| 60 ng/mL (Low QC) | 100.3 | 0.9 | 113.8 |
| 500 ng/mL (Medium QC) | 100.5 | 0.7 | N/A |
| 7,500 ng/mL (High QC) | 100.8 | 0.5 | 101.4 |
Note: Matrix effect was calculated as (Peak Area in Matrix / Peak Area in Neat Solvent) x 100%. The reported values in the source were 13.8% and 1.4% respectively, which likely represent the percent deviation from 100%. The table reflects the calculated total matrix effect.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Shrimp Tissue [6]
-
Weigh approximately 220 mg of shrimp tissue and homogenize in a 1:5 (w/v) ratio with 50% methanol in water.
-
Take a 50 µL aliquot of the tissue homogenate and mix with 50 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm and 4°C for 5 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Inject an aliquot (e.g., 5 µL) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for this compound from H. pluvialis [1]
-
Prepare the sample by performing enzymolysis to de-esterify this compound.
-
Add 2 mL of petroleum ether to the sample.
-
Shake the mixture vigorously for 10 seconds to facilitate the transfer of this compound into the petroleum ether phase.
-
Centrifuge to separate the phases.
-
Carefully collect the upper petroleum ether layer.
-
For enhanced recovery, the petroleum ether extract can be dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase, such as acetone (B3395972).
Protocol 3: Sample Preparation for this compound from Dietary Supplements [11]
-
Dissolve the content of one supplement capsule in 100 mL of acetone.
-
Perform a further 1:10 dilution with acetone to create an assay solution.
-
Take 2 mL of the assay solution and mix with 1 mL of the internal standard solution.
-
Perform enzymatic hydrolysis (e.g., using cholesterol esterase) to de-esterify the this compound.
-
Extract the hydrolyzed solution with 2 mL of hexane (B92381).
-
Centrifuge to separate the layers.
-
Transfer the upper hexane layer to a new tube, dry it down under nitrogen, and reconstitute in 1 mL of acetone.
-
The reconstituted sample is ready for LC-MS analysis.
Visualizations
Caption: General experimental workflow for this compound LC-MS analysis.
Caption: Troubleshooting workflow for this compound LC-MS analysis.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Development and validation of reliable this compound quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of an LC-MS/MS method for this compound quantification in shrimp tissues and its application to detect this compound variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. znaturforsch.com [znaturforsch.com]
- 8. Frontiers | Development of an LC-MS/MS method for this compound quantification in shrimp tissues and its application to detect this compound variations during ovary development stages [frontiersin.org]
- 9. Identification and Content of this compound and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Content of this compound and Its Esters from Microalgae Haematococcus pluvialis by HPLC-DAD and LC-QTOF-MS after Extraction with Various Solvents [mdpi.com]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Optimization of Enzymatic Hydrolysis for Astaxanthin Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of astaxanthin. The following sections address common issues encountered during the enzymatic hydrolysis of this compound esters prior to analysis.
Frequently Asked Questions (FAQs)
Q1: Why is enzymatic hydrolysis necessary for this compound quantification?
A1: Naturally derived this compound is often present as a mixture of mono- and di-esters of fatty acids.[1] These ester forms are more stable but complicate accurate quantification.[2] High-Performance Liquid Chromatography (HPLC) analysis of a direct solvent extract would yield multiple peaks corresponding to these different esters.[1] Since pure standards for each individual this compound ester are not commercially available, it is difficult to accurately quantify the total this compound content.[1] Enzymatic hydrolysis, typically using cholesterol esterase, gently removes the fatty acid chains, converting all this compound esters into the free form.[1] This allows for the quantification of total this compound as a single peak, which can be measured against a pure this compound standard.[1]
Q2: Which enzymes are commonly used for this compound hydrolysis?
A2: Several enzymes can be used for the hydrolysis of this compound esters. Cholesterol esterase is a widely used and effective enzyme for de-esterification.[3][4] Lipases are also employed for this purpose.[5][6] For extracting this compound from complex matrices like algae, cell wall-degrading enzymes such as cellulase (B1617823) and pectinase (B1165727) can be used to improve the release of this compound prior to or during hydrolysis.[7][8]
Q3: What are the main challenges in the enzymatic hydrolysis of this compound?
A3: The main challenges include ensuring complete hydrolysis of all this compound esters, preventing the degradation of this compound during the process, and accurately quantifying the released this compound without interference from other carotenoids.[2][3] Incomplete hydrolysis can lead to an underestimation of the total this compound content, as the remaining esters may not be properly quantified.[3] this compound is also susceptible to degradation by light, heat, and oxygen, so reaction conditions must be carefully controlled.[9]
Q4: How can I verify that the enzymatic hydrolysis is complete?
A4: To verify complete hydrolysis, you can analyze the sample by HPLC before and after the enzymatic reaction. In the case of incomplete hydrolysis, peaks corresponding to this compound esters will still be present in the chromatogram after the reaction.[3] A successful hydrolysis will show a single major peak for free this compound and the absence or significant reduction of ester peaks.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | 1. Incomplete cell lysis (for algal/yeast samples).2. Incomplete enzymatic hydrolysis.3. This compound degradation during hydrolysis or extraction.4. Inefficient solvent extraction. | 1. Optimize cell disruption method (e.g., bead milling, high-pressure homogenization).[10][11]2. Increase enzyme concentration, incubation time, or optimize temperature and pH.[4][7]3. Protect the sample from light and heat; work under an inert atmosphere (e.g., nitrogen).[3]4. Use an appropriate solvent system (e.g., hexane (B92381), acetone) and ensure thorough mixing.[2][3] |
| High Variability in Results | 1. Inconsistent sample preparation.2. Pipetting errors with enzyme or standards.3. Fluctuation in incubation temperature.4. Degradation of this compound standards. | 1. Ensure uniform homogenization and representative sampling.2. Use calibrated pipettes and prepare fresh standards regularly.3. Use a calibrated water bath or incubator.4. Store standards in the dark at low temperatures (-20°C or below).[6] |
| Presence of Ester Peaks Post-Hydrolysis | 1. Insufficient enzyme activity.2. Suboptimal reaction conditions (pH, temperature).3. Presence of enzyme inhibitors in the sample matrix. | 1. Verify the activity of the enzyme stock. Use a fresh batch if necessary.2. Optimize pH and temperature according to the enzyme's specifications.[7]3. Perform a sample cleanup step or dilute the sample to reduce inhibitor concentration. |
| Interfering Peaks in HPLC Chromatogram | 1. Presence of other carotenoids.2. Degradation products of this compound. | 1. Use a more specific HPLC method with a gradient elution to separate this compound from other carotenoids.[2]2. Minimize exposure to light, heat, and oxygen during sample preparation.[9] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound Esters using Cholesterol Esterase
This protocol is adapted from methodologies used for the de-esterification of this compound in dietary supplements and algal extracts.[3][4]
Materials:
-
This compound-containing sample (e.g., algal biomass, supplement oil)
-
Cholesterol esterase (from Pseudomonas sp. or similar)
-
Hexane
-
Sodium acetate (B1210297) buffer (0.2 M, pH adjusted as per enzyme optimum)
-
Nitrogen gas
-
Centrifuge
-
Water bath or incubator
Procedure:
-
Sample Preparation:
-
Enzymatic Hydrolysis:
-
In a centrifuge tube, add an aliquot of the sample solution.
-
Add the appropriate amount of cholesterol esterase. The optimal amount should be determined empirically, but a starting point of 1.0 to 2.0 units per reaction can be used.[4]
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified duration (e.g., 60 minutes).[7] The incubation should be carried out in the dark to prevent photodegradation.
-
-
Extraction of Free this compound:
-
Sample Preparation for HPLC:
-
Carefully transfer the upper hexane layer containing the this compound to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or the mobile phase).[3]
-
Filter the reconstituted sample through a 0.45 µm filter before injecting it into the HPLC system.
-
Protocol 2: Enzyme-Assisted Extraction of this compound from Haematococcus pluvialis
This protocol utilizes cell wall-degrading enzymes to improve the extraction efficiency of this compound from algal biomass.[7]
Materials:
-
Dried Haematococcus pluvialis powder
-
Cellulase or Pectinase
-
Sodium acetate buffer (0.2 M, pH 4.5-5.0)[7]
-
Acetic ether
-
Centrifuge
-
Shaking incubator
Procedure:
-
Enzymatic Treatment:
-
Weigh 1.0 g of dried H. pluvialis powder into a flask.
-
Add a solution of cellulase or pectinase in sodium acetate buffer. Optimal enzyme concentration should be determined, but starting points are 1.0% (w/w) for cellulase and 0.08% (w/w) for pectinase.[7]
-
Incubate in a shaking incubator at the optimal temperature (45°C for cellulase, 55°C for pectinase) for the optimal time (6 hours for cellulase, 3 hours for pectinase).[7]
-
-
Solvent Extraction:
-
Concentration and Analysis:
-
Collect the supernatant containing the extracted this compound.
-
Filter the extract through a 0.45 µm filter.
-
The extract can then be concentrated using a rotary evaporator and reconstituted for HPLC analysis as described in Protocol 1.[7]
-
Quantitative Data Summary
Table 1: Comparison of Optimal Conditions for Enzyme-Assisted Extraction of this compound from H. pluvialis [7]
| Enzyme | Optimal Temperature (°C) | Optimal Time (h) | Optimal Enzyme Addition (%) | Optimal pH | Extraction Yield (%) |
| Cellulase | 45 | 6 | 1.0 | 5.0 | 67.15 |
| Pectinase | 55 | 3 | 0.08 | 4.5 | 75.30 |
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Troubleshooting Logic for Low Recovery.
References
- 1. nutritionaloutlook.com [nutritionaloutlook.com]
- 2. waters.com [waters.com]
- 3. lcms.cz [lcms.cz]
- 4. Development and validation of reliable this compound quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of reliable this compound quantification from natural sources [ouci.dntb.gov.ua]
- 7. Enzyme-assisted extraction of this compound from Haematococcus pluvialis and its stability and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Astaxanthin vs. Beta-Carotene: A Comparative Review of In Vitro Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant performance of astaxanthin and beta-carotene (B85742), supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the nuanced differences in the antioxidant capabilities of these two prominent carotenoids.
Introduction
This compound and beta-carotene are both carotenoids renowned for their antioxidant properties.[1][2] Structurally, they share a long polyene chain responsible for their ability to quench free radicals.[3] However, key differences in their molecular structure, particularly the presence of hydroxyl and ketone groups on the ionone (B8125255) rings of this compound, lead to significant variations in their antioxidant efficacy and mechanisms of action.[3] This guide delves into the in vitro evidence comparing these two compounds across various antioxidant assays.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the in vitro antioxidant activity of this compound and beta-carotene from various studies. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Antioxidant Assay | This compound | Beta-Carotene | Study Reference/Notes |
| Singlet Oxygen Quenching Rate Constant (kQ) | Intermediate | 2.3-2.5 x 10⁹ M⁻¹s⁻¹ | In unilamellar DPPC liposomes. This compound's rate was intermediate between lutein (B1675518) (least efficient) and beta-carotene/lycopene (most efficient).[4] |
| 1.23 x 10¹⁰ M⁻¹s⁻¹ | 1.08 x 10¹⁰ M⁻¹s⁻¹ | In a DMF/chloroform/D₂O solution.[5] | |
| Lipid Peroxidation Inhibition | Antioxidant (41% reduction in LOOH) | Pro-oxidant (87% increase in LOOH) | In POPC membranes with cholesterol. This study highlights the contrasting effects under specific experimental conditions.[6] |
| Superior to beta-carotene (~2x more efficient) | - | Comparative study mentioned in a review.[3] | |
| ABTS Radical Scavenging (EC₅₀) | 7.7 ± 0.6 µg/mL | 24.20 µg/mL | This compound from shrimp waste[7]; Beta-carotene value from a different study measuring a combined extract.[8] |
| DPPH Radical Scavenging (EC₅₀) | 17.5 ± 3.6 µg/mL | Not available in direct comparative studies found | This compound from shrimp waste.[7] |
| Oxygen Radical Absorbance Capacity (ORAC) Score | ~6,500 per mg | ~1,000 per mg | General comparison, may not be from a direct head-to-head in vitro study.[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro antioxidant assays. Below are generalized protocols for the key experiments cited.
Singlet Oxygen Quenching Assay
Principle: This assay measures the ability of an antioxidant to quench singlet oxygen (¹O₂), a highly reactive oxygen species. The quenching rate constant (kQ) is determined by observing the decay of a probe that reacts with ¹O₂.
Generalized Protocol:
-
Sample Preparation: this compound and beta-carotene are dissolved in an appropriate solvent system (e.g., ethanol (B145695), liposomes, or a mixture like DMF/chloroform/D₂O).[5][9]
-
Singlet Oxygen Generation: A photosensitizer, such as Rose Bengal or pyrenedodecanoic acid, is used to generate ¹O₂ upon light irradiation at a specific wavelength.[9]
-
Detection: The decay of a chemical probe that specifically reacts with ¹O₂ is monitored. The rate of decay is measured in the presence and absence of the antioxidant.
-
Calculation: The quenching rate constants (kQ) are calculated from the decay kinetics.[9]
Inhibition of Lipid Peroxidation Assay
Principle: This assay evaluates the ability of an antioxidant to inhibit the oxidative degradation of lipids. Lipid hydroperoxides (LOOH) are common markers of lipid peroxidation.
Generalized Protocol:
-
Model Membrane Preparation: Liposomes or micelles are prepared using phospholipids (B1166683) like phosphatidylcholine to mimic a cell membrane.[6]
-
Incorporation of Antioxidants: this compound or beta-carotene is incorporated into the lipid bilayer of the model membranes at a specific molar ratio.[6]
-
Initiation of Peroxidation: Lipid peroxidation is initiated by adding a free radical generator, such as an azo compound, or by exposure to UV radiation.
-
Quantification of Lipid Hydroperoxides: The formation of lipid hydroperoxides is measured using various methods, such as spectrophotometry or fluorometry, often involving a reaction with a specific dye or reagent that produces a detectable signal.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the levels of LOOH in the presence and absence of the antioxidant.[6]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow.
Generalized Protocol:
-
Sample Preparation: Various concentrations of this compound and beta-carotene are prepared in a suitable solvent, such as ethanol or methanol.
-
Reaction Mixture: A solution of DPPH in the same solvent is prepared. The antioxidant solution is then mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).[10]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the radical is measured by the decrease in its characteristic blue-green color.
Generalized Protocol:
-
ABTS Radical Generation: The ABTS radical cation is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate.
-
Sample Reaction: The antioxidant solution at different concentrations is added to the ABTS•⁺ solution.
-
Incubation: The mixture is incubated for a set time.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm).
-
Calculation: The percentage of inhibition is calculated, and the EC₅₀ value is determined.
Signaling Pathways and Mechanisms of Action
The antioxidant activities of this compound and beta-carotene are dictated by their molecular structures and their interaction with cellular components, particularly cell membranes.
Antioxidant Positioning in the Cell Membrane
The structural differences between this compound and beta-carotene influence their orientation within the cell membrane, which has significant implications for their antioxidant function.
Caption: Positioning of this compound and beta-carotene in the cell membrane.
This compound's polar end groups allow it to span the entire lipid bilayer, providing protection against oxidative stress on both the inner and outer surfaces of the membrane.[3] In contrast, the non-polar nature of beta-carotene confines it to the hydrophobic core of the membrane.[3]
General Antioxidant Experimental Workflow
The following diagram illustrates a typical workflow for in vitro antioxidant assays.
Caption: A generalized workflow for in vitro antioxidant capacity assessment.
Conclusion
The in vitro evidence suggests that this compound often exhibits superior antioxidant activity compared to beta-carotene, particularly in inhibiting lipid peroxidation and, in some studies, in quenching singlet oxygen.[3] The unique molecular structure of this compound, which allows it to span the cell membrane, likely contributes to its enhanced protective effects.[3] However, it is crucial to consider that the antioxidant efficacy of these compounds can be highly dependent on the specific in vitro model system, the type of oxidative stress, and the local microenvironment. In some contexts, such as the study on lipid peroxidation in POPC membranes, beta-carotene was observed to have pro-oxidant effects, while this compound acted as an antioxidant.[6] Therefore, the selection of an appropriate antioxidant for a specific application should be based on a thorough evaluation of the relevant experimental evidence.
References
- 1. This compound vs Beta-Carotene: Which Is More Effective?_Cactus Botanics [cactusbotanics.com]
- 2. The Role of this compound as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. us.typology.com [us.typology.com]
- 4. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cyanotech.com [cyanotech.com]
- 7. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of this compound from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rate constants for quenching singlet oxygen and activities for inhibiting lipid peroxidation of carotenoids and alpha-tocopherol in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Different Methods for Extracting the this compound from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Astaxanthin vs. Vitamin E: A Comparative Analysis of Antioxidant Efficacy
For Immediate Release
In the realm of antioxidant research, the comparative efficacy of various compounds is a subject of continuous investigation. This guide provides a detailed comparative analysis of the antioxidant activities of astaxanthin, a xanthophyll carotenoid, and vitamin E (specifically α-tocopherol), a lipid-soluble vitamin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective antioxidant capacities, supported by experimental data and methodologies.
Quantitative Comparison of Antioxidant Activity
This compound has consistently demonstrated significantly higher antioxidant activity compared to vitamin E in various in vitro assays. While direct side-by-side comparisons under identical experimental conditions are limited in published literature, the available data indicates a substantial difference in their potency.
| Antioxidant Activity Metric | This compound | Vitamin E (α-Tocopherol) | Notes |
| Singlet Oxygen Quenching | Reported to be 550 to 6,000 times more effective.[1][2][3] | Baseline for comparison. | Singlet oxygen is a highly reactive oxygen species implicated in skin aging and other cellular damage. |
| Lipid Peroxidation Inhibition | Up to 100 times more significant in its protective effect.[4] | Baseline for comparison. | This is a critical measure of an antioxidant's ability to protect cell membranes from damage. |
| DPPH Radical Scavenging (IC50) | 15.39 µg/mL[5], 17.5 ± 3.6 ppm[6], 39.1 ± 1.14 ppm[7] | Data under directly comparable conditions is not readily available in the cited literature. | The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize a stable free radical. Lower IC50 values indicate higher antioxidant activity. |
Note: The IC50 values for this compound are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the comparison of antioxidant activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable free radical DPPH.[8][9][10] In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, and the change in absorbance is measured spectrophotometrically.[8]
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[8]
-
Various concentrations of the test compounds (this compound and vitamin E) are prepared.
-
An aliquot of the test compound solution is mixed with the DPPH solution.[8]
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).[8][10]
-
The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.[8][10]
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Singlet Oxygen Quenching Assay
Principle: This assay evaluates the ability of an antioxidant to quench singlet oxygen (¹O₂), a highly reactive form of oxygen. A photosensitizer, such as methylene (B1212753) blue, is used to generate ¹O₂ upon exposure to light.[11] A probe, like 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with ¹O₂, is monitored for its decrease in absorbance.[11] The presence of an antioxidant will slow down the degradation of the probe.
Procedure:
-
A solution containing a photosensitizer (e.g., methylene blue) and a probe (e.g., DPBF) in a suitable solvent is prepared.
-
The test compound (this compound or vitamin E) is added to the solution.
-
The mixture is irradiated with light of a specific wavelength to generate singlet oxygen.
-
The absorbance of the probe is monitored over time at its maximum absorbance wavelength (e.g., ~410 nm for DPBF).[11]
-
The rate of decay of the probe in the presence and absence of the antioxidant is compared to determine the singlet oxygen quenching rate constant.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation.[12][13][14] Malondialdehyde (MDA), a major secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct, which can be quantified spectrophotometrically.[12][14]
Procedure:
-
A biological sample (e.g., cell lysate, plasma) is obtained.
-
The sample is mixed with an acid solution (e.g., trichloroacetic acid) to precipitate proteins and release MDA.[13]
-
The mixture is centrifuged, and the supernatant is collected.[13]
-
The supernatant is mixed with a TBA solution.[13]
-
The mixture is heated in a boiling water bath for a specific time (e.g., 10 minutes) to facilitate the reaction between MDA and TBA.[13]
-
After cooling, the absorbance of the resulting pink-colored solution is measured at approximately 532 nm.[13]
-
The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Signaling Pathways
Both this compound and vitamin E exert their antioxidant effects through various molecular mechanisms, including the modulation of cellular signaling pathways.
Vitamin E's Antioxidant Mechanism
Vitamin E, primarily α-tocopherol, is a chain-breaking antioxidant that integrates into cell membranes.[15] Its primary role is to protect polyunsaturated fatty acids from lipid peroxidation.[16] It donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the free radical chain reaction.[15] The resulting tocopheryl radical is relatively stable and can be regenerated back to its active form by other antioxidants like vitamin C.[15]
This compound and the Nrf2 Signaling Pathway
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][17][18][19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[4][17] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[19] This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Conclusion
The compiled evidence strongly suggests that this compound possesses superior antioxidant activity compared to vitamin E, particularly in quenching singlet oxygen and inhibiting lipid peroxidation. While both are potent lipid-soluble antioxidants, their mechanisms of action differ. Vitamin E acts as a direct chain-breaking antioxidant within membranes, whereas this compound, in addition to its direct scavenging capabilities, also upregulates the body's endogenous antioxidant defense system through the activation of the Nrf2 signaling pathway. For researchers and professionals in drug development, these differences are crucial considerations when selecting an antioxidant for specific therapeutic or preventative applications. Further head-to-head studies with standardized methodologies are warranted to provide more precise quantitative comparisons.
References
- 1. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Comparison of Different Methods for Extracting the this compound from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. marinebiology.pt [marinebiology.pt]
- 11. Differences found in antioxidant activities of this compound isomers against singlet oxygen evaluated using a spectroscopic method | EurekAlert! [eurekalert.org]
- 12. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. What is the Mechanism of Action of Vitamin E? | Benefits & Sources - SOST [m.sostapi.com]
- 16. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Method Validation for Astaxanthin in Supplements
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of astaxanthin in dietary supplements is crucial for ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is the most widely accepted method for this purpose. This guide provides a comprehensive comparison of various validated HPLC methods, offering insights into their experimental protocols, performance characteristics, and ability to handle potential interferences. This information is intended to assist researchers and quality control analysts in selecting and implementing the most suitable method for their specific needs.
Addressing Analytical Challenges
The analysis of this compound in supplements presents several challenges. This compound in natural sources, such as the microalga Haematococcus pluvialis, exists predominantly as a complex mixture of mono- and di-esters of various fatty acids.[1] Direct analysis of these esters is impractical due to the lack of commercially available standards for each individual ester. Therefore, a saponification (hydrolysis) step is essential to convert all this compound esters to the free form prior to HPLC analysis.[1] This ensures accurate quantification of the total this compound content. Enzymatic hydrolysis using cholesterol esterase is a commonly employed technique for this purpose.[1]
Furthermore, this compound can exist as several geometric isomers (cis/trans) and stereoisomers.[1][2] The separation and quantification of these isomers are important as their biological activities may differ. The choice of HPLC column and mobile phase is critical for achieving the desired resolution of these isomers. Additionally, other carotenoids, such as lutein, zeaxanthin, and β-carotene, may be present in the supplement matrix and can potentially interfere with the this compound peak.[3]
Comparison of Validated HPLC Methods
Several HPLC methods have been developed and validated for the determination of this compound in supplements. The following tables summarize the key experimental protocols and validation parameters from a selection of published methods. This allows for a direct comparison of their performance and applicability.
Table 1: Comparison of HPLC Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (UPC²) |
| Linearity Range (µg/mL) | 5 - 15 | 0.39 - 50.0 | 0.5 - 10 | Not Specified |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | > 0.999 | Not Specified |
| Accuracy (% Recovery) | 98.6 - 101.2 | Not Specified | 95.25 - 104.94 | Within 5% of label claim |
| Precision (% RSD) | < 2.0 | < 3.5 (Intra- & Inter-day) | < 4.28 | < 1.5 |
| Limit of Detection (LOD) | Not Specified | ~0.25 µg/mL | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | ~0.25 µg/mL | 2.57 ng/µL | Not Specified |
Table 2: Comparison of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (UPC²) |
| Column | Inertsil ODS C18 (250 x 4.6 mm, 5µm) | C18 | C18 Kinetex (250 x 4.6 mm, 5µm) | Not Specified |
| Mobile Phase | Water: Acetonitrile (30:70 v/v) | Methanol:Water:Ethyl Acetate (82:8:10 v/v) | Acetonitrile:Methanol (70:30 v/v) | CO₂/Methanol gradient |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 478 nm | 474 nm | 475 nm | Not Specified |
| Run Time | 8.45 min | 5 min | Not Specified | ~2 min |
Experimental Protocols
A generalized workflow for the validation of an HPLC method for this compound in supplements is depicted below. The specific parameters for each step will vary depending on the chosen method.
Sample Preparation
A common procedure for extracting this compound from supplement capsules involves the following steps:
-
The contents of a representative number of capsules are accurately weighed.
-
The sample is dissolved in a suitable organic solvent, such as acetone.[1]
-
For esterified this compound, an enzymatic hydrolysis step using cholesterol esterase is performed to convert the esters to free this compound.[1][4]
-
The free this compound is then extracted into an immiscible organic solvent like hexane (B92381) or petroleum ether.[1][4]
-
The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase or a suitable solvent for HPLC injection.
Method Validation Workflow
The following diagram illustrates the key stages involved in validating an HPLC method for this compound analysis.
Column Selection: C18 vs. C30
The choice of the stationary phase is a critical factor in achieving optimal separation. While C18 columns are widely used and have demonstrated good performance, C30 columns offer distinct advantages for carotenoid analysis.[5][6][7][8]
-
C18 Columns: These are a versatile and common choice for reversed-phase HPLC. They can effectively separate this compound from many other components in the supplement matrix.[5][9] However, their ability to resolve geometric isomers of this compound and separate it from other structurally similar carotenoids can be limited.[6]
-
C30 Columns: These columns, often referred to as "carotenoid columns," have a longer alkyl chain that provides enhanced shape selectivity for non-polar, long-chain molecules like carotenoids.[7][8] This results in superior resolution of this compound isomers and better separation from other carotenoids.[6][7] The improved separation capabilities of C30 columns can be crucial for accurately quantifying this compound in complex matrices and for research focused on specific isomers.[10]
Alternative Technology: Ultra-Performance Convergence Chromatography (UPC²)
Ultra-Performance Convergence Chromatography (UPC²) presents a modern alternative to traditional HPLC for this compound analysis.[1] This technique utilizes compressed carbon dioxide as the primary mobile phase, offering several advantages:
-
Reduced Analysis Time: UPC² methods can significantly shorten run times, often by a factor of 10, compared to conventional HPLC.
-
Improved Solubility: The non-polar nature of this compound makes it highly soluble in the supercritical CO₂ mobile phase, leading to better chromatographic performance.
-
Reduced Solvent Consumption: The use of CO₂ reduces the need for large volumes of organic solvents, making the method more environmentally friendly and cost-effective.
-
High Efficiency: The use of sub-2-µm particle columns in UPC² results in higher separation efficiency.
While UPC² offers significant advantages in terms of speed and sustainability, HPLC remains a widely accessible and well-established technique in most analytical laboratories.
Conclusion
The validation of an HPLC method for this compound in supplements requires careful consideration of sample preparation, chromatographic conditions, and potential interferences. While standard C18 columns can provide reliable results, C30 columns offer superior resolution for complex samples containing various this compound isomers and other carotenoids. The choice of method should be guided by the specific analytical needs, available instrumentation, and the complexity of the supplement matrix. For high-throughput analysis, emerging technologies like UPC² provide a rapid and sustainable alternative. By carefully selecting and validating the analytical method, researchers and manufacturers can ensure the accurate quantification of this compound, thereby guaranteeing the quality and consistency of dietary supplements.
References
- 1. lcms.cz [lcms.cz]
- 2. Optimized separation of this compound stereoisomers from microbial sources using chiral HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. nutritionaloutlook.com [nutritionaloutlook.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. A Preliminary Investigation into the Separation and Identification of this compound and Related Compounds by C30-HPLC-PDA [spkx.net.cn]
Astaxanthin vs. Lutein: A Comparative Guide to Retinal Cell Protection from Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress is a key contributor to the pathogenesis of various retinal diseases, including age-related macular degeneration (AMD) and diabetic retinopathy. This guide provides a detailed comparison of two potent carotenoids, astaxanthin and lutein (B1675518), and their efficacy in protecting retinal cells from oxidative stress, supported by experimental data.
Comparative Efficacy at a Glance
Both this compound and lutein demonstrate significant protective effects against oxidative stress in retinal cells. However, their performance can vary depending on the specific context of the cellular stressor and the model system used. While some studies suggest lutein may offer superior protection in certain scenarios, this compound is often cited as a more potent antioxidant overall.[1][2]
A study in a zebrafish model of A2E-induced retinal damage, a process relevant to AMD, found that while both this compound and lutein were protective, lutein showed a significantly larger effect in preserving visual acuity.[3] Lutein treatment not only prevented vision loss but resulted in a 33% improvement in visual acuity, compared to a nearly 10% improvement with this compound.[3]
Conversely, in vitro studies often highlight this compound's robust ability to mitigate oxidative stress across different retinal cell types. For instance, this compound has been shown to effectively protect retinal ganglion cells (RGCs), photoreceptor cells, and retinal pigment epithelial (RPE) cells from stressors like high glucose, blue light, and hydrogen peroxide (H₂O₂).[4][5][6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative findings from various experimental studies, offering a direct comparison of the protective effects of this compound and lutein on retinal cells under oxidative stress.
Table 1: Protection Against H₂O₂-Induced Oxidative Stress in ARPE-19 Cells
| Parameter | This compound | Lutein | Reference |
| Cell Viability | Increased viability in a dose-dependent manner (5, 10, and 20 µM AST) against 200 µM H₂O₂.[4] | Effectively protected ARPE-19 cells from H₂O₂-induced premature senescence and maintained cell viability.[9] | [4][9] |
| Intracellular ROS | Dose-dependent inhibition of H₂O₂-induced ROS generation (at 10 and 20 µM AST).[4] | Reduced H₂O₂-induced ROS generation.[9] | [4][9] |
| Apoptosis | Significantly reduced the expression of the apoptotic protein cleaved caspase-3.[4] | Protected against H₂O₂-induced cellular senescence, an apoptosis-related process.[9] | [4][9] |
Table 2: Protection Against High Glucose-Induced Oxidative Stress
| Parameter | This compound (in 661W photoreceptor cells) | Lutein (in ARPE-19 cells) | Reference |
| Cell Viability/Apoptosis | Dose-dependently attenuated apoptosis in a high-glucose environment.[5][8] | Pre-treatment with lutein retrieved the high-glucose-induced decrease in cell viability.[10] | [5][8][10] |
| Intracellular ROS | Significantly reduced ROS production at 20 and 50 µM concentrations.[5][8] | Reversed the high-glucose-mediated increase in ROS levels.[10] | [5][8][10] |
Table 3: Protection Against Light-Induced Retinal Damage
| Parameter | This compound | Lutein | Reference |
| Cell Viability/Apoptosis | Inhibited blue light LED-induced cell apoptosis and prevented cell death in 661W cells.[6] | Protected human corneal epithelial cells from blue-violet light-induced phototoxicity, with slightly better efficiency than this compound.[11] | [6][11] |
| Intracellular ROS | Suppressed the production of ROS induced by blue light exposure.[6] | Blunted the increase in ROS from blue-violet light, showing slightly more efficiency than this compound.[11] | [6][11] |
| Visual Function (in vivo) | Preserved retinal function in a light-induced retinal damage mouse model.[12] | Significantly attenuated the decrease in ERG a-wave and b-wave amplitudes in rats exposed to light.[13] | [12][13] |
Mechanistic Insights: Signaling Pathways
Both this compound and lutein exert their protective effects through the modulation of key intracellular signaling pathways, primarily revolving around the activation of the Nrf2 antioxidant response element (ARE) pathway.
This compound's Protective Mechanism
This compound has been shown to activate the Nrf2-ARE pathway, leading to the upregulation of Phase II antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][5][6][8] This activation is often mediated by the upstream PI3K/Akt signaling pathway.[4][5][6][8] By inducing the nuclear translocation of Nrf2, this compound enhances the cell's endogenous antioxidant defenses, thereby mitigating oxidative damage.[4]
Caption: this compound-mediated activation of the PI3K/Akt-Nrf2 signaling pathway.
Lutein's Protective Mechanism
Lutein also activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes.[10][14] Studies have shown that lutein can promote the nuclear translocation of Nrf2, which is hindered under hyperglycemic conditions.[10] In addition to the Nrf2 pathway, lutein's protective effects have been linked to the modulation of other signaling pathways, including the suppression of pro-inflammatory pathways like STAT3 and the regulation of MAPK pathways such as ERK.[15][16]
Caption: Lutein's multi-pathway approach to retinal cell protection.
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to assess the protective effects of this compound and lutein.
In Vitro Model of Oxidative Stress
-
Cell Lines: Human retinal pigment epithelial cells (ARPE-19), mouse photoreceptor cells (661W), and primary or immortalized retinal ganglion cells (RGCs) are commonly used.[4][5][8][17]
-
Induction of Oxidative Stress:
-
Chemical Induction: Cells are exposed to hydrogen peroxide (H₂O₂) at concentrations ranging from 200 µM to 600 µM for various durations (e.g., 24 hours).[4][17]
-
High Glucose: To mimic diabetic conditions, cells are cultured in a high-glucose medium.[5][8]
-
Light-Induced Damage: Cells are exposed to blue light from an LED source.[6]
-
Ischemia-like Conditions: Achieved by interfering with glucose utilization.[18]
-
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or lutein (typically in the µM range) for a specified period (e.g., 24 hours) before the induction of oxidative stress.[4][5][6][8]
Key Experimental Assays
Caption: General experimental workflow for assessing retinal cell protection.
-
Cell Viability Assays: The MTT assay is frequently used to quantify cell metabolic activity, which is an indicator of cell viability.
-
Apoptosis Assays: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is employed to detect DNA fragmentation, a hallmark of apoptosis. Western blotting for cleaved caspase-3 is also a common method.[4][5][8]
-
Measurement of Intracellular Reactive Oxygen Species (ROS): The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels.[4][5][6][8]
-
Western Blot Analysis: This technique is used to determine the protein expression levels of key signaling molecules (e.g., Nrf2, p-Akt, HO-1) to elucidate the underlying mechanisms.[4][9]
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of antioxidant enzymes and other target genes.[4]
Conclusion
Both this compound and lutein are promising candidates for the protection of retinal cells against oxidative stress. Their efficacy is supported by a growing body of experimental evidence demonstrating their ability to reduce ROS, inhibit apoptosis, and modulate key protective signaling pathways. While lutein may have an advantage in specific models of retinal damage, this compound's potent antioxidant capacity and its well-defined activation of the PI3K/Akt/Nrf2 pathway make it a strong contender for therapeutic development. Further head-to-head comparative studies under various stress conditions are warranted to fully delineate their respective advantages and potential synergistic effects in the context of retinal diseases.
References
- 1. This compound Inhibits Expression of Retinal Oxidative Stress and Inflammatory Mediators in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Expression of Retinal Oxidative Stress and Inflammatory Mediators in Streptozotocin-Induced Diabetic Rats | PLOS One [journals.plos.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound protects ARPE-19 cells from oxidative stress via upregulation of Nrf2-regulated phase II enzymes through activation of PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects Retinal Photoreceptor Cells against High Glucose-Induced Oxidative Stress by Induction of Antioxidant Enzymes via the PI3K/Akt/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective effect of this compound against rat retinal ganglion cell death under various stresses that induce apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lutein protects human retinal pigment epithelial cells from oxidative stress‑induced cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lutein reverses hyperglycemia-mediated blockage of Nrf2 translocation by modulating the activation of intracellular protein kinases in retinal pigment epithelial (ARPE-19) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Clinical Applications of this compound in the Treatment of Ocular Diseases: Emerging Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Neuroprotective Effects of Lutein in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. An in vitro model of ischemic-like stress in retinal pigmented epithelium cells: protective effects of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Antioxidant Power of Astaxanthin and Vitamin C: A Comparative Guide
An objective analysis for researchers, scientists, and drug development professionals on the enhanced antioxidant performance achieved by combining astaxanthin and vitamin C, supported by experimental data.
The pursuit of potent antioxidant strategies is a cornerstone of research into mitigating cellular damage and combating a host of pathologies. While individual antioxidants have been extensively studied, the synergistic interplay between different molecules offers a promising frontier for enhanced efficacy. This guide provides a detailed comparison of the antioxidant capacities of this compound and vitamin C, both individually and in combination, focusing on the experimental evidence that substantiates their synergistic relationship.
This compound, a lipophilic carotenoid, is renowned for its unique molecular structure that allows it to span cellular membranes, offering protection against reactive oxygen species (ROS) in both aqueous and lipid environments.[1] Vitamin C (ascorbic acid) is a powerful water-soluble antioxidant that primarily acts in the cytosol.[2] Their combination has been shown to produce antioxidant effects greater than the sum of their individual parts, a phenomenon attributed to their complementary sites of action and a potential recycling mechanism where vitamin C regenerates this compound.[2][3]
Quantitative Analysis of Antioxidant Efficacy
Experimental data robustly demonstrates the superior performance of the this compound and vitamin C combination in cellular models of oxidative stress. Key findings from studies on human retinal pigment epithelial (ARPE-19) cells are summarized below.
Table 1: DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard in vitro method to measure the radical scavenging capacity of antioxidants. The data shows that both this compound and ascorbic acid are effective scavengers in a dose-dependent manner.
| Compound | Concentration | DPPH Scavenged (%) |
| Ascorbic Acid | 0.025 mM | 33% |
| 0.1 mM | 52% | |
| 0.4 mM | 57% | |
| 1.6 mM | 73% | |
| This compound | 75 µM | 44% |
| 85 µM | 50% | |
| 95 µM | 64% | |
| 105 µM | 69% | |
| Data sourced from a study on the antioxidative effects on ARPE-19 cells.[2] |
Table 2: Synergistic Effect on Cell Viability under Oxidative Stress
In this experiment, ARPE-19 cells were subjected to oxidative stress induced by 0.2 mM hydrogen peroxide (H₂O₂). Pre-treatment with this compound, ascorbic acid, or a combination thereof demonstrated a significant protective effect, with the combination showing a supra-additive (synergistic) increase in cell viability.
| Treatment Group | Cell Viability (%) |
| Control (No H₂O₂) | 100% |
| H₂O₂ Only | (Baseline for treatment) |
| H₂O₂ + 90 µM Ascorbic Acid | 93% |
| H₂O₂ + 20 µM this compound | 97% |
| H₂O₂ + Combination (90 µM AA + 20 µM ASX) | 129% |
| Data represents the recovery of cell viability compared to the H₂O₂-only group. The combination treatment resulted in viability exceeding that of individual compounds, indicating synergy.[2] |
Table 3: Synergistic Reduction of Intracellular Reactive Oxygen Species (ROS)
The same study measured the levels of intracellular ROS following H₂O₂-induced stress. The combination of this compound and ascorbic acid was markedly more effective at reducing ROS levels than either antioxidant alone.
| Treatment Group | Intracellular ROS Level (%) |
| Control (No H₂O₂) | (Baseline) |
| H₂O₂ Only | 200% |
| H₂O₂ + 90 µM Ascorbic Acid | 135% |
| H₂O₂ + 20 µM this compound | 169% |
| H₂O₂ + Combination (90 µM AA + 20 µM ASX) | 104% |
| Data shows the percentage of ROS relative to the control group. The combination treatment brought ROS levels nearly back to baseline, demonstrating a powerful synergistic effect.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited above.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the capacity of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation: A 0.16 mM DPPH solution is prepared by dissolving DPPH in methanol.[2]
-
Sample Preparation: this compound and ascorbic acid are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions of various concentrations.[2]
-
Reaction: 20 µL of the antioxidant solution (this compound or ascorbic acid) is mixed with 100 µL of the DPPH solution.[2]
-
Incubation: The mixture is shaken vigorously and incubated for 30 minutes at room temperature in the dark.[2]
-
Measurement: The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer. The amount of scavenged DPPH is calculated relative to a control containing only DMSO and the DPPH solution.[2]
Cellular Antioxidant Activity (CAA) Assay in ARPE-19 Cells
This method evaluates the antioxidant effect in a biological system by measuring cell viability and intracellular ROS levels after inducing oxidative stress.
-
Cell Culture: Human retinal pigment epithelial (ARPE-19) cells are cultured in appropriate media until they reach the desired confluence.
-
Pre-treatment: Cells are pre-treated for 6 hours with either this compound (20 µM), ascorbic acid (90 µM), or a combination of both.[2]
-
Induction of Oxidative Stress: After pre-treatment, oxidative stress is induced by adding 0.2 mM hydrogen peroxide (H₂O₂) to the cell culture medium for 24 hours.[2]
-
Cell Viability Measurement (MTT Assay):
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to the cells and incubated.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan is dissolved, and the absorbance is read at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.[2]
-
-
Intracellular ROS Measurement:
-
A fluorescent probe, such as DCFH-DA, is added to the cells.
-
DCFH-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
The fluorescence intensity is measured using a microplate reader, which is directly proportional to the level of intracellular ROS.[2]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of the complex biological interactions and experimental processes.
Caption: Experimental workflow for assessing cellular antioxidant activity.
Caption: Proposed mechanism of synergistic antioxidant action.
Caption: Impact of synergy on the pro-inflammatory NF-κB pathway.
References
- 1. This compound: A Potential Mitochondrial-Targeted Antioxidant Treatment in Diseases and with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidative Effects of Ascorbic Acid and this compound on ARPE-19 Cells in an Oxidative Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of this compound with Other Nutrients_Cactus Botanics [cactusbotanics.com]
Natural vs. Synthetic Astaxanthin: A Comparative Analysis of Antioxidant Capacity
A comprehensive review of experimental data reveals that natural astaxanthin, predominantly sourced from the microalga Haematococcus pluvialis, exhibits significantly higher antioxidant capacity compared to its synthetic counterpart. This superiority is attributed to key differences in stereochemistry, molecular form, and the presence of synergistic compounds in the natural extract.
For researchers, scientists, and professionals in drug development, understanding the nuanced distinctions between natural and synthetic this compound is crucial for harnessing its full therapeutic potential. This guide provides an objective comparison of their antioxidant performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biochemical pathways.
Key Differences at a Glance
| Feature | Natural this compound (Haematococcus pluvialis) | Synthetic this compound |
| Source | Microalgae (Haematococcus pluvialis) | Petrochemical synthesis |
| Stereoisomers | Primarily (3S, 3'S)-isomer | A mixture of isomers: (3S, 3'S), (3R, 3'S), and (3R, 3'R) in a 1:2:1 ratio[1] |
| Molecular Form | Predominantly esterified (mono- and di-esters)[1] | Free, non-esterified form[1] |
| Composition | This compound complex with other carotenoids (e.g., lutein, beta-carotene)[2] | Pure, isolated this compound |
Quantitative Comparison of Antioxidant Capacity
Experimental studies consistently demonstrate the enhanced antioxidant prowess of natural this compound across various assays. While specific values can vary depending on the experimental setup, the general consensus points to a substantial difference in efficacy.
| Antioxidant Assay | Natural this compound | Synthetic this compound | Fold Difference (Natural vs. Synthetic) | Reference |
| Singlet Oxygen Quenching | Significantly Higher | Lower | Up to 50x stronger | Capelli et al. (2013) |
| Free Radical Scavenging | Significantly Higher | Lower | Approximately 20x stronger[2] | Capelli et al. (2013)[3] |
| ORAC Value | Higher | Lower | ~3x higher | Naguib (1998)[4] |
| Lipid Peroxidation Prevention | Significantly Higher | Lower | 14x stronger | Capelli et al. (2013) |
Note: This table is a summary of reported findings. Absolute values can be method-dependent.
The superior performance of natural this compound is largely due to its unique (3S, 3'S) stereoisomer, which is considered more bioactive.[5] Furthermore, the esterified form of natural this compound is suggested to enhance its stability and bioavailability.[1][4] The presence of a "carotenoid cocktail" in natural extracts may also contribute to a synergistic antioxidant effect.[2]
Experimental Protocols
For accurate and reproducible assessment of antioxidant capacity, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in this compound research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.[6][7]
-
Prepare a series of dilutions of the this compound samples (natural and synthetic) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[7]
-
-
Reaction:
-
Incubation:
-
Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of scavenging activity against sample concentration.[6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants, leading to a loss of its characteristic blue-green color.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[9]
-
To generate the ABTS radical cation (ABTS•+), mix equal volumes of the ABTS stock solution and the potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]
-
Prepare a series of dilutions of the this compound samples and a standard antioxidant (e.g., Trolox).[10]
-
-
Reaction:
-
Add a small volume of the this compound sample or standard to a fixed volume of the diluted ABTS•+ solution.[10]
-
-
Incubation:
-
Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[12]
-
-
Measurement:
-
Calculation:
-
The percentage of inhibition of the ABTS•+ radical is calculated similarly to the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.[13]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of a fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).[14]
-
Prepare a solution of a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[14]
-
Prepare a series of dilutions of the this compound samples and a Trolox standard. For lipophilic samples, a solvent like acetone (B3395972) may be required for initial dissolution.[15][16]
-
-
Reaction Setup:
-
Initiation and Measurement:
-
Initiate the reaction by adding the AAPH solution to all wells.[14][15][16]
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader.[14][16]
-
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample and standard.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard.
-
A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then expressed as Trolox equivalents.[14]
-
Underlying Signaling Pathway: Nrf2 Activation
This compound exerts its antioxidant effects not only by direct radical scavenging but also by upregulating the body's endogenous antioxidant defense system through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[17][18][19]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). When cells are exposed to oxidative stress, this compound can facilitate the dissociation of Nrf2 from Keap1. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which in turn enhance the cell's capacity to neutralize reactive oxygen species (ROS).[17][20]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. hebeforlife.com [hebeforlife.com]
- 3. researchgate.net [researchgate.net]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. mdpi.com [mdpi.com]
- 18. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchers.mq.edu.au [researchers.mq.edu.au]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Astaxanthin's Antioxidant Activity using the DPPH Assay
For researchers, scientists, and drug development professionals, accurately quantifying the antioxidant potential of novel compounds is a critical step in preclinical evaluation. Astaxanthin, a potent carotenoid, has garnered significant interest for its superior antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted method for screening antioxidant activity due to its simplicity and efficiency. This guide provides a comprehensive comparison of the DPPH assay with other common antioxidant assays—the ABTS and ORAC assays—for the validation of this compound's antioxidant capacity, supported by experimental data and detailed protocols.
Comparative Antioxidant Activity of this compound
The antioxidant activity of this compound, as measured by its ability to scavenge free radicals, can be quantified and compared across different assays. The half-maximal inhibitory concentration (IC50) is a common metric for DPPH and ABTS assays, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. For the ORAC assay, the antioxidant capacity is often expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E.
| Antioxidant Assay | This compound IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| DPPH | 15.39 - 56.25[1] | Ascorbic Acid | ~19.7[2] |
| 17.5 ± 3.6[2] | BHT | ~17.2[2] | |
| 4.76 (in DMSO)[3] | Quercetin | Not specified in source | |
| ABTS | 20.32 - 25.53[1] | Ascorbic Acid | ~20.8[2] |
| 7.7 ± 0.6[2] | BHT | ~15.1[2] |
| Antioxidant Assay | This compound Value | Reference Compound |
| ORAC | 35.6 - 110.4 µM TE/µg/mL[1] | Trolox |
| 2,822,200 µmol TE/100g[4] | ||
| 0.28 TEU[5] |
Note: The reported values for this compound's antioxidant activity can vary significantly depending on the extraction method, solvent used, and the specific form of this compound (e.g., free, monoester, or diester)[1]. For instance, this compound dissolved in DMSO has shown higher antioxidant activity in DPPH and FRAP assays compared to methanol (B129727) or acetone (B3395972) solutions[3].
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. Below are the methodologies for the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a colorimetric method based on the reduction of the stable DPPH radical. In the presence of an antioxidant, the purple color of the DPPH solution fades to yellow, and the change in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol (B145695). The absorbance of this working solution should be approximately 1.0 at 517 nm[6].
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions to various concentrations.
-
Reaction: Add a specific volume of the this compound sample to the DPPH solution. A common ratio is 0.5 mL of sample to 3 mL of DPPH solution[1].
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes[6][7].
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample[7]. The IC50 value is then determined from a plot of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical solution has a blue-green color, which is decolorized in the presence of an antioxidant.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical[8][9].
-
Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[8].
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as in the DPPH assay.
-
Reaction: Add a small volume of the this compound sample to the diluted ABTS•+ solution. For example, 5 µL of the sample to 3.995 mL of the ABTS•+ solution[8].
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes)[8].
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of Trolox[8].
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored, and the antioxidant capacity is quantified by the area under the curve (AUC).
Procedure:
-
Reagent Preparation: Prepare a working solution of fluorescein (B123965), a free radical initiator (e.g., AAPH), and a standard antioxidant (Trolox) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4)[10].
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and Trolox.
-
Assay Setup: In a 96-well black microplate, add the fluorescein solution to each well, followed by the this compound samples or Trolox standards[11].
-
Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes)[11][12].
-
Initiation of Reaction: Add the AAPH solution to each well to initiate the radical generation[11][12].
-
Measurement: Immediately begin measuring the fluorescence kinetically over a period of time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission)[10][11].
-
Calculation: Calculate the Area Under the Curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the this compound sample is then determined in Trolox equivalents from the standard curve[11].
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the experimental workflows and the underlying signaling pathways.
Caption: Experimental workflow for DPPH, ABTS, and ORAC antioxidant assays.
Caption: this compound's antioxidant and anti-inflammatory signaling pathways.
References
- 1. Comparison of Different Methods for Extracting the this compound from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of this compound from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Different Organic Solvents on Antioxidant Activity of this compound Extracted from Hematococcus Pluvialis USING Colorimetric and Non-Colorimetric Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. superfoodly.com [superfoodly.com]
- 5. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and this compound as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
Navigating the Crimson Tide: A Comparative Guide to LC-MS/MS Method Validation for Astaxanthin in Biological Matrices
For researchers, scientists, and drug development professionals venturing into the analysis of the potent antioxidant astaxanthin, the validation of a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of validated LC-MS/MS methods for the quantification of this compound in various biological matrices, supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable approach for your research needs.
This compound, a xanthophyll carotenoid, has garnered significant interest for its potential health benefits, including anti-inflammatory and neuroprotective properties.[1] Accurate quantification in biological samples such as plasma, tissues, and cells is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high selectivity and sensitivity.[2]
This guide delves into the critical aspects of LC-MS/MS method validation for this compound, presenting a comparative summary of published methods and offering detailed experimental workflows.
Comparative Analysis of Validated LC-MS/MS Methods
The following tables summarize key validation parameters from different studies, providing a clear comparison of their performance characteristics.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (Shrimp Tissue)[1][2][3] | Method 2 (Human Plasma)[4] | Method 3 (Dietary Supplement)[5] |
| LC Column | BEH C8 (1.7 μm, 2.1 × 50 mm)[1][2][3] | Not Specified | Not Specified |
| Mobile Phase | A: 0.1% formic acid and 3 mM ammonium (B1175870) acetate (B1210297) in waterB: Methanol[1][2] | A: 0.7 g/L Ammonium Acetate + 0.1% Acetic AcidB: Not Specified[4] | Not Specified |
| Elution | Gradient[1][2] | Not Specified | Not Specified |
| Flow Rate | 0.20 mL/min[1][2] | Not Specified | Not Specified |
| Ionization Mode | Positive Ion Mode[1][2][3] | Not Specified | Not Specified |
| MRM Transition (this compound) | m/z 597.385 → 147.117 [M+H]+[1][3] | Not Specified | Not Specified |
| Internal Standard (IS) | m/z 536.557 → 444.508 [M+H]+[1][3] | Not Specified | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 (Shrimp Tissue)[1][2][3][6] | Method 2 (Human Plasma)[4] | Method 3 (Dietary Supplement)[5] |
| Linearity Range | 20 - 10,000 ng/mL[1][2][3][6] | Not Specified | 37.5 - 2,400 ng/mL[5] |
| Correlation Coefficient (r²) | ≥ 0.999[1] | Not Specified | > 0.999[5] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL[1][3] | 0.003 µg/mL (3 ng/mL) | 49 ng/mL[5] |
| Accuracy (%RE) | -0.1 to 1.7%[1][2][3][6] | Not Specified | Not Specified |
| Precision (%RSD) | < 2.1%[1][2][3][6] | Not Specified | 1.2 - 3.5%[5] |
| Extraction Recovery | 100.3 - 100.8%[1] | Not Specified | 91.9 - 97.4%[5] |
| Matrix Effect | 1.4 - 13.8%[1] | Signal enhancement observed[4] | Not Specified |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in a typical LC-MS/MS validation for this compound.
Sample Preparation: A Critical First Step
The choice of extraction method is highly dependent on the biological matrix. A common and effective technique for tissues is protein precipitation.[1][2] For plasma, liquid-liquid extraction or protein precipitation are frequently used.
Protein Precipitation for Shrimp Tissue: [1][2][3]
-
Homogenize precisely weighed shrimp tissue (e.g., 221 ± 35.1 mg) in a 1:5 (w/v) ratio with 50% methanol (B129727) in water.
-
Take a 50 μL aliquot of the tissue homogenate and mix with 50 μL of the internal standard (IS) working solution.
-
Add 200 μL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm and 4°C for 5 minutes.
-
Carefully transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis: The Core of Quantification
The chromatographic and mass spectrometric parameters must be optimized to achieve the desired sensitivity and selectivity.
Example LC-MS/MS Conditions: [1][2][3]
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase column, such as a BEH C8 column (1.7 μm, 2.1 × 50 mm), is often suitable.[1][2][3]
-
Mobile Phase: A gradient elution with an aqueous phase (e.g., 0.1% formic acid and 3 mM ammonium acetate in water) and an organic phase (e.g., methanol).[1][2]
-
Flow Rate: A flow rate of around 0.20 mL/min is typical.[1][2]
-
Injection Volume: A small injection volume, such as 5 μL, is used.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Positive ion mode electrospray ionization (ESI) is commonly employed for this compound.[1][2][3]
-
MRM Transitions: The precursor and product ions for this compound (e.g., m/z 597.385 → 147.117) and the internal standard are monitored.[1][3]
Method Validation: Ensuring Data Integrity
A comprehensive validation according to regulatory guidelines (e.g., FDA) is essential.[3] Key validation parameters include:
-
Selectivity: Assessed by analyzing blank matrix samples from multiple sources to ensure no interference at the retention times of this compound and the IS.[3]
-
Linearity and Lower Limit of Quantification (LLOQ): A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the concentration.[3] The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[3]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[3]
-
Recovery: The efficiency of the extraction procedure is evaluated by comparing the peak areas of this compound in pre-extraction spiked samples to those in post-extraction spiked samples.[1][3]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte is assessed by comparing the peak areas of this compound in post-extraction spiked samples to those of neat standards.[1][3]
-
Stability: The stability of this compound is evaluated under various conditions, including short-term (bench-top), long-term (frozen), freeze-thaw cycles, and post-preparative (autosampler) stability.[1][2][3]
Visualizing the Workflow
To provide a clear overview of the entire process, the following diagram illustrates a typical workflow for the validation of an LC-MS/MS method for this compound.
Caption: General workflow for LC-MS/MS method validation of this compound.
Conclusion
The successful validation of an LC-MS/MS method is a critical prerequisite for the reliable quantification of this compound in biological matrices. This guide provides a comparative overview of existing methods and detailed protocols to assist researchers in this endeavor. By carefully considering the specific requirements of their study and the characteristics of the biological matrix, scientists can select and validate a method that yields accurate and reproducible data, ultimately advancing our understanding of the physiological roles and therapeutic potential of this fascinating carotenoid.
References
- 1. Development of an LC-MS/MS method for this compound quantification in shrimp tissues and its application to detect this compound variations during ovary development stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of an LC-MS/MS method for this compound quantification in shrimp tissues and its application to detect this compound variations during ovary development stages [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Astaxanthin and Lycopene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the biological activities of two prominent carotenoids, astaxanthin and lycopene (B16060). The following sections detail their relative performance in key antioxidant and anti-inflammatory assays, supported by experimental data and methodologies.
Chemical Structure and Antioxidant Potential
This compound and lycopene, both potent antioxidants, possess distinct structural features that influence their biological activity. This compound is a xanthophyll, characterized by the presence of hydroxyl (-OH) and keto (C=O) groups on its ionone (B8125255) rings. This structure allows it to span cellular membranes, exerting antioxidant effects on both the inner and outer membrane surfaces.[1] In contrast, lycopene is a hydrocarbon carotenoid lacking oxygen-containing functional groups.[2] While its long polyene chain is highly effective at quenching singlet oxygen, it can be more susceptible to degradation by heat, light, and air compared to the more stable this compound.[2]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and lycopene have been evaluated in numerous in vitro assays. While direct comparative studies are limited, the available data consistently suggest this compound possesses superior or comparable antioxidant activity in various assays.
Table 1: Radical Scavenging and Quenching Activity
| Assay Type | Parameter | This compound | Lycopene | Reference |
| Singlet Oxygen Quenching | Rate Constant (kQ) x 1010 M-1s-1 | ~1.23 | ~1.38 | [3] |
| DPPH Radical Scavenging | IC50 (µg/mL) | Data not available in direct comparison | Data not available in direct comparison | |
| ABTS Radical Scavenging | IC50 (µg/mL) | Data not available in direct comparison | Data not available in comparison | |
| Peroxyl Radical Scavenging | Relative Activity | Higher than lycopene | Lower than this compound | [4] |
Note: IC50 values for DPPH and ABTS assays are highly dependent on the specific experimental conditions and the source and purity of the compounds. The table reflects the lack of studies reporting direct, side-by-side comparisons under identical conditions.
Cellular and Biological Activities: A Comparative Overview
Beyond direct radical scavenging, this compound and lycopene exhibit a range of effects in cell-based in vitro models.
Table 2: Comparison of In Vitro Cellular Activities
| Biological Activity | Experimental Model | This compound Effect | Lycopene Effect | Reference |
| Reactive Oxygen Species (ROS) Reduction | Murine Photoreceptor Cells (661W) | Suppressed ROS production | Suppressed ROS production | [5][6] |
| Anti-inflammatory: Nitric Oxide (NO) Production | LPS-stimulated Macrophages | Dose-dependent inhibition of NO production | Showed inhibitory effects on pro-inflammatory mediators | [7] |
| Anti-inflammatory: Pro-inflammatory Cytokine Release | LPS-stimulated Macrophages | Synergistically inhibited TNFα secretion with lycopene and carnosic acid | Synergistically inhibited TNFα secretion with this compound and carnosic acid | [7] |
| Nrf2 Signaling Pathway Activation | Murine Photoreceptor Cells (661W) | Upregulated Nrf2-controlled genes (Ho-1, Nqo-1, Gclm) | Upregulated Nrf2-controlled genes (Ho-1, Nqo-1, Gclm) | [5][6] |
| Cell Viability and Apoptosis | 7β-hydroxycholesterol-induced U937 cells | At 0.1 µM, protected against apoptosis | Did not protect against apoptosis | [8] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve this compound and lycopene in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions from the stock solutions.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions. Add the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the blank and Asample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of this compound and lycopene as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the sample dilutions to the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Singlet Oxygen Quenching Assay
Principle: This assay measures the ability of a compound to quench singlet oxygen (1O2), a high-energy, reactive form of oxygen. The quenching can occur through physical (energy transfer) or chemical (reaction) mechanisms. A common method involves monitoring the bleaching of a singlet oxygen-sensitive probe, such as N,N-dimethyl-4-nitrosoaniline (RNO), in the presence of a singlet oxygen generator.
Procedure:
-
Singlet Oxygen Generation: Singlet oxygen is chemically generated, for example, by the reaction of sodium hypochlorite (B82951) (NaOCl) and hydrogen peroxide (H2O2).
-
Reaction Mixture: In a final volume, combine a buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0), RNO, the singlet oxygen generating system (NaOCl and H2O2), and L-Histidine.
-
Sample Addition: Add various concentrations of this compound or lycopene to the reaction mixture. A control without the antioxidant is also prepared.
-
Incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Measurement: Measure the absorbance of RNO at 440 nm. A decrease in absorbance indicates the bleaching of RNO by singlet oxygen.
-
Calculation: The singlet oxygen quenching capacity is determined by the degree to which the antioxidant inhibits the bleaching of RNO compared to the control.
Cellular Reactive Oxygen Species (ROS) Assay using H2DCF-DA
Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) is a cell-permeable probe that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Procedure:
-
Cell Culture: Plate cells (e.g., 661W photoreceptor cells) in a suitable culture plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound or lycopene for a specified period.
-
Induction of Oxidative Stress (Optional): Induce ROS production by exposing the cells to an oxidative stressor (e.g., H2O2 or light exposure).
-
Probe Loading: Wash the cells and incubate them with H2DCF-DA solution (e.g., 10 µM) in the dark at 37°C for 30-45 minutes.
-
Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Analysis: Compare the fluorescence intensity of the antioxidant-treated cells to that of the control cells (with and without the oxidative stressor) to determine the extent of ROS reduction.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO can be quantified by measuring the accumulation of its stable end-product, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or lycopene for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: a. Collect the cell culture supernatant. b. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid). c. Incubate at room temperature for 10-15 minutes. d. Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite in the samples is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production by the antioxidants is then calculated.
Signaling Pathway Modulation
Nrf2 Signaling Pathway
Both this compound and lycopene have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[5][6] Activation of this pathway leads to the transcription of various antioxidant and detoxification enzymes.
Caption: Nrf2 signaling pathway activation by carotenoids.
Akt Signaling Pathway
The Akt signaling pathway is a crucial regulator of cell survival and apoptosis. Some studies have investigated the influence of this compound and lycopene on this pathway, particularly in the context of chemically-induced apoptosis.[8]
Caption: The PI3K/Akt signaling pathway and its modulation.
Summary and Conclusion
In vitro evidence consistently demonstrates that both this compound and lycopene are potent antioxidants. This compound often exhibits superior or comparable activity in various radical scavenging and cellular assays. Both carotenoids can modulate key signaling pathways involved in the cellular stress response, such as the Nrf2 pathway. The choice between this compound and lycopene for further research and development may depend on the specific application, desired biological endpoint, and formulation considerations, given their differences in chemical stability and cellular localization. This guide provides a foundational comparison to aid in these decisions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. benchchem.com [benchchem.com]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Guide to Spectrophotometric and HPLC Methods for Astaxanthin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of astaxanthin, a high-value carotenoid renowned for its potent antioxidant properties, is critical for quality control in nutraceuticals, pharmaceuticals, and aquaculture. The two most prevalent analytical techniques for this purpose are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Methodology and Experimental Protocols
Spectrophotometric Method
This method relies on measuring the absorbance of light by an this compound solution at its wavelength of maximum absorbance (λmax). It is a rapid and straightforward technique but is susceptible to interference from other compounds that absorb light in the same region.
Experimental Protocol:
-
Sample Extraction:
-
Weigh a precise amount of the homogenized sample (e.g., microalgae biomass, supplement powder)[1].
-
Extract the pigment using a suitable organic solvent such as acetone, dimethyl sulfoxide (B87167) (DMSO), or a hexane (B92381)/isopropanol mixture in an ultrasonic bath or by mechanical disruption[2][3][4]. The process should be repeated until the sample residue is colorless[1].
-
Centrifuge the mixture to pellet the solid material and collect the supernatant[1].
-
Combine all supernatant fractions and bring to a known final volume with the extraction solvent.
-
-
Spectrophotometric Measurement:
-
Calibrate a UV-Vis spectrophotometer using the extraction solvent as a blank[5].
-
Measure the absorbance of the diluted extract at the λmax of this compound, which is typically between 470 nm and 490 nm depending on the solvent (e.g., ~474 nm in acetone)[2][6]. In some cases, measuring at a longer wavelength like 530 nm in DMSO can help minimize interference from chlorophyll (B73375) degradation products[4].
-
The concentration of this compound is calculated using the Beer-Lambert law (A = εbc), often simplified by using the specific absorbance coefficient (A 1% 1cm)[5].
-
Key Limitation: The primary drawback of this method is its lack of specificity. Other carotenoids (such as canthaxanthin, lutein, and β-carotene) and degradation products that absorb light at the same wavelength are included in the measurement, potentially leading to an overestimation of the true this compound content by up to 20%[2][7].
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique that separates, identifies, and quantifies each component in a mixture. It is considered the gold standard for this compound analysis due to its high specificity and accuracy.
Experimental Protocol:
-
Sample Preparation & Extraction:
-
The initial extraction process is similar to that for spectrophotometry[2].
-
Hydrolysis (Saponification): Since this compound in natural sources like Haematococcus pluvialis exists primarily as fatty acid esters, an enzymatic or chemical hydrolysis step is often required to convert these esters into free this compound for accurate quantification[1][2][7]. Cholesterol esterase is commonly used for this purpose[7][8].
-
After hydrolysis, the free this compound is re-extracted into a non-polar solvent like hexane or petroleum ether[1][7].
-
The solvent is evaporated under nitrogen, and the residue is reconstituted in a suitable mobile phase solvent for injection into the HPLC system.
-
-
Chromatographic Analysis:
-
HPLC System: A liquid chromatograph equipped with a photodiode array (PDA) or UV-Vis detector is used[8][9].
-
Column: A reversed-phase C18 or a specialized C30 carotenoid column is typically employed[8][9].
-
Mobile Phase: A gradient or isocratic mobile phase is used to separate the carotenoids. Common mobile phases are mixtures of solvents like methanol, acetonitrile, methyl tert-butyl ether (MTBE), and water[8][9][10].
-
Detection: The detector is set to monitor the absorbance at the λmax of this compound (~475-480 nm)[9][10].
-
Quantification: The concentration is determined by comparing the peak area of the analyte to that of a certified reference standard. This method can distinguish between different geometric isomers of this compound (all-trans, 9-cis, 13-cis)[7][11].
-
Cross-Validation and Performance Comparison
The choice between spectrophotometry and HPLC depends on the analytical objective. HPLC is the preferred method for regulatory compliance and accurate product labeling, while spectrophotometry can be a useful tool for rapid, in-process screening. The performance characteristics of each method are summarized below.
| Validation Parameter | Spectrophotometric Method | HPLC Method | Rationale & Supporting Data |
| Specificity/Selectivity | Low | High | Spectrophotometry measures total absorbance at a specific wavelength, including interfering carotenoids and degradation products[2][7]. HPLC physically separates this compound and its isomers from other compounds before detection, ensuring unambiguous identification[2][10]. |
| Accuracy | Moderate to Low | High | Accuracy is compromised by positive interference, leading to an overstatement of this compound content[2]. HPLC provides a more accurate measurement of the true this compound concentration and is accepted by regulatory bodies like the U.S. FDA[2]. |
| Precision (Repeatability) | High | High | Both methods can yield highly repeatable results for a given sample, but the accuracy of the spectrophotometric result remains questionable. |
| Linearity | Good | Excellent | Both methods exhibit good linearity over a defined concentration range. HPLC methods for this compound typically achieve a correlation coefficient (r²) of >0.99[12]. |
| Limit of Quantitation (LOQ) | Moderate | Low | HPLC systems, especially when coupled with sensitive detectors, generally offer lower detection and quantitation limits, allowing for the analysis of trace amounts. An example LOQ for an HPLC-UV method was found to be 2.00 ng/g[12]. |
| Throughput & Speed | High | Low to Moderate | Spectrophotometric analysis is very rapid, often taking only minutes per sample post-extraction[13]. HPLC run times are longer (e.g., 5 to 35 minutes per sample) plus the time for sample hydrolysis[7]. |
| Cost & Complexity | Low | High | Spectrophotometers are relatively inexpensive and simple to operate. HPLC systems represent a significant capital investment and require more extensive operator training and maintenance. |
Workflow Visualization
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods for this compound quantification.
References
- 1. studylib.net [studylib.net]
- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. (PDF) Four different methods comparison for extraction of this compound from green alga Haematococcus pluvialis. (2014) | Shengzhao Dong | 104 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissolution and spectrophotometric determination of this compound in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Smart Method for Carotenoids Characterization in Haematococcus pluvialis Red Phase and Evaluation of this compound Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. fda.gov.tw [fda.gov.tw]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. znaturforsch.com [znaturforsch.com]
- 11. Light Increases this compound Absorbance in Acetone Solution through Isomerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnfs.ssu.ac.ir [jnfs.ssu.ac.ir]
- 13. ingentaconnect.com [ingentaconnect.com]
Evaluating the Pro-oxidant Potential of Astaxanthin versus Vitamin C: A Comparative Guide for Researchers
For Immediate Release
Introduction
In the realm of oxidative stress research and antioxidant development, understanding the dual nature of compounds—their ability to act as both antioxidants and pro-oxidants—is critical. While astaxanthin and vitamin C are renowned for their antioxidant properties, their potential to promote oxidative damage under certain conditions is a subject of significant interest to researchers, scientists, and drug development professionals. This guide provides an objective comparison of the pro-oxidant potential of this compound and vitamin C, supported by experimental data, detailed methodologies, and visual representations of key pathways.
The Pro-oxidant Activity of Vitamin C
Vitamin C (ascorbic acid) is a well-established antioxidant that can exhibit pro-oxidant properties, particularly at high concentrations and in the presence of transition metal ions such as iron and copper.[1][2] This paradoxical effect is primarily attributed to the Fenton reaction, where vitamin C reduces transition metals (e.g., Fe³⁺ to Fe²⁺), which then catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide.[2]
Quantitative Data on Vitamin C's Pro-oxidant Effects
The pro-oxidant activity of vitamin C has been demonstrated in various in vitro studies, leading to increased reactive oxygen species (ROS) generation, lipid peroxidation, and DNA damage. The following tables summarize key quantitative data from these studies.
| Cell Line | Vitamin C Concentration | Observed Pro-oxidant Effect | Measurement Method | Reference |
| Human Myeloid Leukemia (HL-60) | 0.25–1 mM | Dose-dependent decrease in cell proliferation | Cell Viability Assay | [3] |
| Acute Promyelocytic Leukemia (NB4) | 0.25–1 mM | Dose-dependent decrease in cell proliferation | Cell Viability Assay | [3] |
| Human Colorectal Adenocarcinoma (HT29) | 25 µM | 6.48% increase in DNA damage | Comet Assay | [4] |
| Human Colorectal Adenocarcinoma (HT29) | 50 µM | 8.94% increase in DNA damage | Comet Assay | [4] |
| Human Colorectal Adenocarcinoma (HT29) | 100 µM | 27.2% increase in DNA damage (with H₂O₂) | Comet Assay | [5] |
| Yeast (Saccharomyces cerevisiae) | 0.1-10 µM | Stimulation of oxidative DNA damage | Comet Assay | [6] |
| Parameter | Vitamin C Concentration | Cell Line/System | Quantitative Change | Reference |
| ROS Generation | High Doses | Cancer Cells | Increased H₂O₂ production | [2][7] |
| Lipid Peroxidation (MDA) | Not Specified | In vitro | Can promote lipid peroxidation in the presence of metal ions | [8][9] |
| DNA Damage (% DNA in comet tail) | 50 µM | HT29 cells | 8.94 ± 0.69% | [4] |
| DNA Damage (% DNA in comet tail) | 100 µM | HT29 cells (with H₂O₂) | 27.2 ± 2.6% | [4] |
The Pro-oxidant Potential of this compound
This compound is a potent carotenoid antioxidant, and the majority of scientific literature underscores its role in quenching free radicals and protecting against oxidative stress.[10][11] Unlike vitamin C, this compound is often cited for its lack of pro-oxidant activity.[4] This is attributed to its unique molecular structure, which allows it to dissipate the energy of free radicals without becoming a pro-oxidant itself.
However, emerging research suggests that under specific conditions, particularly in cancer cell lines with inherently high levels of oxidative stress, this compound may exhibit a paradoxical pro-oxidant effect.[12][13]
Quantitative Data on this compound's Pro-oxidant Effects
Evidence for the pro-oxidant activity of this compound is limited but significant. A key study demonstrated a pro-oxidant effect in a breast cancer cell line.
| Cell Line | This compound Concentration | Observed Pro-oxidant Effect | Measurement Method | Reference |
| Human Breast Cancer (MCF-7) | 20 µM | 53.3% increase in ROS generation | Not Specified | [6][12] |
| Human Breast Cancer (MCF-7) | 20 µM (with β-carotene and lutein) | 68.1% increase in ROS generation | Not Specified | [6][12] |
| Parameter | This compound Concentration | Cell Line/System | Quantitative Change | Reference |
| ROS Generation | 20 µM | MCF-7 cells | 53.3% increase | [6][12] |
| Lipid Peroxidation (MDA) | High Doses | Cancer Cells | May increase MDA levels (in combination with other carotenoids) | [5] |
| DNA Damage | Not Specified | - | Limited evidence of direct pro-oxidant induced DNA damage |
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS) Generation
A common method for quantifying intracellular ROS is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.
-
Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vitamin C for a specified duration.
-
Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with DCFH-DA solution (typically 10 µM in serum-free media) in the dark.
-
Measurement: After incubation, wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. The fluorescence intensity is proportional to the amount of intracellular ROS.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is widely used to measure MDA, a marker of lipid peroxidation.
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer.
-
Reaction: Add thiobarbituric acid (TBA) solution to the homogenate.
-
Incubation: Heat the mixture in a boiling water bath for a specific time (e.g., 60 minutes at 95°C) to allow the reaction between MDA and TBA to form a colored product.
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm). The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Measurement of DNA Damage (Comet Assay)
The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks.
-
Cell Embedding: Mix treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software. The percentage of DNA in the tail is a common metric for DNA damage.[4][5]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways illustrating the pro-oxidant mechanisms of Vitamin C and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role of this compound as a Nutraceutical in Health and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Open Access) Association between Level of Malondialdehyde and Vitamin C (2022) | K. H. Abdalruda [scispace.com]
- 8. Comparative study of serum MDA and vitamin C levels in non-smokers, chronic smokers and chronic smokers with acute myocardial infarction in men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico and in vitro analyses to investigate the effects of vitamin C on VEGF protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pro-oxidant Actions of Carotenoids in Triggering Apoptosis of Cancer Cells: A Review of Emerging Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Revolutionizing Astaxanthin Delivery: A Comparative Guide to Enhanced Bioavailability Formulations
For Researchers, Scientists, and Drug Development Professionals
Astaxanthin, a potent antioxidant carotenoid, holds immense promise for various therapeutic applications. However, its lipophilic nature presents a significant hurdle, leading to low oral bioavailability and limiting its clinical efficacy.[1][2] To overcome this challenge, researchers have developed advanced formulations designed to enhance the absorption and systemic availability of this compound. This guide provides an objective comparison of different this compound formulations, supported by experimental data, to aid in the selection of optimal delivery systems for research and drug development.
Comparative Bioavailability of this compound Formulations
The oral bioavailability of this compound can be significantly improved through various formulation strategies. These approaches primarily focus on increasing its solubility and dissolution in the gastrointestinal tract.[2] Advanced formulations such as sustained-release, lipid-based, nanoemulsions, and micellar systems have demonstrated superior performance compared to conventional or unformulated this compound oil.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters from comparative human studies, illustrating the enhanced bioavailability of different this compound formulations.
Table 1: Sustained-Release vs. Unformulated this compound Oil
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability |
| This compound-SR | 60 mg | - | - | 4393 ± 869 | 3.6 times higher |
| Unformulated this compound Oil | 60 mg | - | - | 1227 ± 1328 | - |
Data from a single-dose, 24-h crossover study in six healthy volunteers.[3]
Table 2: Lipid-Based Formulations vs. Reference Formulation
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability |
| Formulation A (Long-chain triglyceride + Polysorbate 80) | 40 mg | - | - | - | 1.7 - 3.7 times higher |
| Formulation B (Glycerol mono- & dioleate + Polysorbate 80) | 40 mg | - | - | - | Highest of the three |
| Formulation C (Glycerol mono- & dioleate + Polysorbate 80 + Sorbitan monooleate) | 40 mg | - | - | - | 1.7 - 3.7 times higher |
| Reference Formulation | 40 mg | - | - | - | - |
Data from an open parallel study in healthy male volunteers.[4]
Table 3: Nanoemulsion vs. Macro-emulsion and Reference Oil
| Formulation | Cmax (ng/mL) | Relative Bioavailability |
| Nano-sized this compound Emulsion | 698.7 ± 38.7 | 2.2 times higher than reference |
| Macro-sized this compound Emulsion | 465.1 ± 43.0 | 1.5 times higher than reference |
| Reference Oil | 313.3 ± 12.9 | - |
This study highlights that a reduction in emulsion size correlates with a significant increase in Cmax.[2]
Table 4: Micellar vs. Native this compound
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) |
| Micellar this compound (NovaSOL®) | 8 mg | 7.21 | 3.67 |
| Native this compound | 8 mg | 3.86 | 8.50 |
Data from a comparative pharmacokinetic study in 12 healthy male volunteers.[2][5][6]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating bioavailability studies. Below are summaries of the experimental protocols for the key studies cited.
Sustained-Release this compound Study
-
Study Design: A single-dose, 24-hour crossover uptake study was conducted.[3]
-
Participants: Six healthy male and female volunteers aged 21 to 66 years participated.[3]
-
Intervention: Participants received a 60 mg dose of a proprietary sustained-release this compound formulation (this compound-SR) and an unformulated this compound oil (10% this compound). A 15-day washout period separated the two treatments. The capsules were administered after breakfast.[3]
-
Sampling: Blood samples were collected at 3, 8, 10, and 24 hours post-intervention.[3]
-
Analysis: Plasma levels of this compound were analyzed to determine the area under the curve (AUC).[3]
Lipid-Based this compound Formulations Study
-
Study Design: An open parallel study was conducted.[4]
-
Participants: Healthy male volunteers were recruited.[4]
-
Intervention: Participants received a single 40 mg dose of this compound in one of four formulations: a reference commercial food supplement or one of three lipid-based formulations.[4]
-
Sampling: Blood samples were obtained pre-dose and at 2, 4, 8, 12, and 24 hours post-dose.[4]
-
Analysis: Plasma concentrations of this compound were measured to calculate pharmacokinetic parameters.[4]
Micellar this compound Formulation Study
-
Study Design: A single oral dose, crossover study was conducted with two phases and a one-week washout period.[2][6][7]
-
Participants: Twelve healthy male volunteers participated in the study.[2][5][6]
-
Intervention: Participants were administered a single 400 mg capsule of either a micellar this compound formulation (NovaSOL®, equivalent to 8 mg this compound) or a native this compound capsule with 240 mL of water.[2][6][7]
-
Sampling: Blood samples were collected at hourly intervals for the first 12 hours, and then at 24, 48, and 72 hours after administration.[2][5][6]
-
Analysis: Plasma was separated by centrifugation and analyzed using a high-performance liquid chromatography–diode array detection (HPLC-DAD) system to determine this compound concentrations and calculate pharmacokinetic parameters such as Cmax and Tmax.[2][6][7]
Signaling Pathways and Experimental Workflows
The antioxidant and anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways. The following diagrams illustrate these mechanisms and a typical experimental workflow for a bioavailability study.
This compound exerts its potent anti-inflammatory effects by modulating the NF-κB signaling pathway. It inhibits the activation of NF-κB, a key regulator of inflammation, which in turn reduces the production of pro-inflammatory cytokines.[1][8]
Furthermore, this compound demonstrates indirect antioxidant effects by activating the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[8][9]
References
- 1. Antioxidant and anti-inflammatory mechanisms of action of this compound in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetic Study of Standard this compound and its Micellar Formulation in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on the Bioavailability of a Proprietary, Sustained-release Formulation of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyanotech.com [cyanotech.com]
- 5. nutritionaloutlook.com [nutritionaloutlook.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. This compound as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Purity of Commercial Astaxanthin
For researchers and drug development professionals, the purity and accurate dosage of bioactive compounds are paramount. Astaxanthin, a potent antioxidant carotenoid, is widely available in commercial supplements. However, significant discrepancies between label claims and actual content can impede research validity and clinical development. This guide provides a comparative overview of this compound purity from commercial sources, supported by analytical methodologies and an examination of its biological activity.
Comparison of Commercial this compound Supplements
Recent investigations into the quality of commercially available this compound supplements have revealed significant failings in potency and labeling accuracy. A 2023 study initiated by NOW, a supplement manufacturer, and independently verified by Alkemist Labs, analyzed 22 this compound products purchased from major online retailers. The findings underscore the necessity of independent verification of product purity.[1][2][3]
The analysis employed High-Performance Liquid Chromatography (HPLC) to quantify the this compound content and High-Performance Thin-Layer Chromatography (HPTLC) to confirm its origin from Haematococcus pluvialis algae.[1][2][4] The results were alarming: 64% of the tested supplements (14 out of 22) failed to meet their label claims for potency.[3] Of those that failed, 13 contained less than 1 mg of this compound per serving, despite claims of much higher doses, with some products containing less than 1% of the advertised amount.[1][4][5]
The table below summarizes the brands that passed the potency testing, meeting their label claims. Information on the specific quantitative results for the failing brands was not fully disclosed in the public reports.
| Brand Name | Label Claim | Analytical Method | Finding | Reference |
| Bulk Supplements | Varies | HPLC, HPTLC | Passed | [3] |
| Deal Supplement | Varies | HPLC, HPTLC | Passed | [3] |
| Doublewood | Varies | HPLC, HPTLC | Passed | [3] |
| Health Thru Nutrition | Varies | HPLC, HPTLC | Passed | [3] |
| Horbaach | Varies | HPLC, HPTLC | Passed | [3] |
| Micro Ingredients | Varies | HPLC, HPTLC | Passed | [3] |
| NatureBell | Varies | HPLC, HPTLC | Passed | [3] |
| NOW | 12 mg | HPLC, HPTLC | Passed (13 mg) | [3] |
Key Observations:
-
Prevalence of Low-Quality Products: A significant portion of the market appears to consist of products with drastically lower amounts of this compound than advertised.[1][3]
-
Misleading Labeling: Some failing products used deceptive labeling, such as stating "this compound 10 mg...yielding 5% potency," to obscure the low actual dosage.[4][5]
-
High-Potency Claims: Products claiming unusually high potencies (e.g., 24 mg) were among those that failed testing most significantly.[1][2][5]
-
Source and Adulteration: A primary concern in the market is the use of cheaper, synthetic this compound or the adulteration with other, less expensive carotenoids to mimic the characteristic red color.[6] Natural this compound from Haematococcus pluvialis is considered the gold standard due to its stereoisomer configuration and associated health benefits.[6]
Experimental Protocols
Accurate quantification of this compound is critical for validating commercial sources. High-Performance Liquid Chromatography (HPLC) is the industry-standard method for its precision and ability to separate this compound from other carotenoids and impurities.[6][7]
Protocol: HPLC Quantification of this compound in Softgel Capsules
This protocol outlines a typical workflow for the quantitative analysis of this compound from commercial softgel supplements.
1. Reagents and Materials:
-
This compound reference standard (Sigma-Aldrich or equivalent)
-
HPLC-grade acetone (B3395972), hexane (B92381), methanol, and water
-
Cholesterol esterase (for hydrolysis of esterified this compound)
-
Tris-HCl buffer (50 mM, pH 7.0)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV-Vis detector
2. Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in acetone (e.g., 1 mg/mL).
-
From the stock solution, create a series of calibration standards by serial dilution with the mobile phase to cover a linear range (e.g., 1-20 µg/mL).
3. Sample Preparation (Hydrolysis and Extraction):
-
Carefully puncture and transfer the contents of one softgel capsule into a volumetric flask.
-
Dissolve the contents in a known volume of acetone to create an initial sample solution.
-
Enzymatic Hydrolysis: Since natural this compound is often in ester form for stability, hydrolysis is required to measure total this compound.[7]
-
Take an aliquot of the sample solution and add Tris-HCl buffer.
-
Add cholesterol esterase solution and incubate to de-esterify the this compound.
-
-
Liquid-Liquid Extraction:
-
Extract the hydrolyzed sample with hexane.
-
Centrifuge to separate the layers and collect the hexane (upper) layer containing the free this compound.
-
-
Evaporate the hexane layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a precise volume of the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
4. HPLC Conditions:
-
Mobile Phase: A gradient or isocratic mixture of methanol, acetonitrile (B52724), and water is commonly used. A typical starting point could be a mix of water and acetonitrile (e.g., 30:70 v/v).[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Approximately 478 nm[8]
-
Injection Volume: 20 µL
5. Data Analysis:
-
Run the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared sample solution and record the peak area for this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Determine the total amount of this compound per softgel based on the dilution factors used during sample preparation.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the validation of this compound purity from a commercial supplement.
Caption: Workflow for this compound Purity Validation.
Signaling Pathway: this compound and Nrf2 Activation
This compound exerts its potent antioxidant effects in part by activating the Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
References
- 1. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 2. s3.images-iherb.com [s3.images-iherb.com]
- 3. NOW calls out ‘significant failings’ in this compound supplement quality [nutraingredients.com]
- 4. This compound Products from Amazon and Walmart Tested | NOW [nowfoods.com]
- 5. This compound Supplement | this compound Test | NOW Supplements [nowfoods.com]
- 6. This compound Quality Testing: Ensuring Purity and Potency_Cactus Botanics [cactusbotanics.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Astaxanthin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of astaxanthin in a laboratory setting. The following procedures are designed to ensure the safety of personnel and compliance with waste management regulations.
Immediate Safety and Handling Precautions
This compound, a carotenoid pigment, is generally considered non-hazardous but requires careful handling to minimize exposure and environmental contamination.[1] It is sensitive to light, heat, and oxidizing agents, which can cause degradation.[2]
Personal Protective Equipment (PPE): Before handling this compound waste, ensure the following PPE is used:
-
Eye Protection: Safety glasses with side shields or chemical goggles.[3]
-
Hand Protection: Protective gloves.[3]
-
Respiratory Protection: A particulate respirator should be used, especially when handling the powder form, to avoid dust generation.[3][4]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[3]
Handling:
-
Avoid all personal contact with the material, including inhalation of dust.[3]
-
Minimize dust generation and accumulation.[4]
-
Store in a tightly closed, clearly labeled container, protected from light and air.[4][6]
**Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is unused pure product, contaminated with other chemicals, or present in a solution.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams.[1] It should be kept in its original container or a compatible, properly labeled secondary container.[1] this compound is incompatible with strong oxidizing agents, acids, and bases.[3][4][6]
Step 2: Spill Management and Cleanup
In the event of a spill, follow these procedures:
-
Minor Spills (Powder):
-
Major Spills:
-
Liquid Spills/Wash Water:
Step 3: Containerization and Labeling
-
Containers: Use polyethylene (B3416737) or polypropylene (B1209903) containers that are in good condition and can be securely sealed.[3] Handle uncleaned, empty containers as you would the product itself.[1]
-
Labeling: All waste containers must be clearly labeled with "this compound Waste" and any other components present.
Step 4: Final Disposal
The final disposal method is dictated by regulations, which vary significantly.
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1][3][5][6] Each user is responsible for consulting and adhering to the laws in their specific territory.[3]
-
Consultation:
-
Recycling: Consult the manufacturer for potential recycling options, especially for unused or uncontaminated material.[3]
-
Waste Management Authority: If recycling is not an option, consult your institution's Environmental Health and Safety (EHS) office or a certified Waste Management Authority for guidance on approved disposal facilities.[3]
-
Disposal and Safety Data Summary
| Parameter | Guideline | Citations |
| Waste Classification | Considered a non-hazardous substance by some suppliers, but should be handled as a chemical waste. | [1] |
| PPE Requirements | Safety goggles, gloves, protective clothing, particulate respirator. | [3][4] |
| Incompatible Materials | Strong oxidizing agents (e.g., nitrates, chlorine bleaches), acids, bases, oxygen. | [3][4][6] |
| Spill Cleanup | Use dry methods for powder (sweep/vacuum). Collect all cleanup materials and wash water for disposal. | [3][4][5] |
| Container Type | Original container or a clearly labeled, sealed polyethylene/polypropylene container. | [1][3] |
| Disposal Hierarchy | 1. Recycle (if possible) 2. Consult Waste Management Authority 3. Dispose via licensed facility. | [3] |
| Regulatory Framework | Must comply with all local, state, and federal waste disposal regulations. | [1][3][5][6] |
Experimental Protocols and Methodologies
The proper disposal of this compound is a matter of regulatory compliance rather than a specific experimental protocol. The methodology for safe disposal is the procedural, step-by-step guidance outlined above, which is derived from official Safety Data Sheets (SDS). No specific experimental protocols for the disposal of this compound were identified in the literature. The primary "experiment" for a researcher is to ensure their disposal practices align with the established safety guidelines and legal requirements.
This compound Disposal Workflow
The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Astaxanthin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Astaxanthin, a potent antioxidant carotenoid. Adherence to these procedures will minimize risk and ensure a safe laboratory environment. While some safety data sheets (SDS) do not classify this compound as a hazardous substance under Regulation (EC) No 1272/2008, others consider it hazardous according to OSHA 29 CFR 1910.1200.[1][2][3] Therefore, treating it with a degree of caution is recommended. The toxicological properties of this compound have not been fully evaluated.[4]
Potential Hazards
This compound may be irritating to the mucous membranes and the upper respiratory tract and may be harmful if inhaled, ingested, or absorbed through the skin.[4] As a combustible solid, fine dust particles can form explosive mixtures in the air.[1]
Personal Protective Equipment (PPE) Specifications
Proper selection of PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specification | Standard/Reference |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles with side shields. | OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Hand Protection | Chemical resistant gloves inspected prior to use. | EU Directive 89/686/EEC and standard EN 374.[5] |
| - For brief contact | Protection Class 3 or higher (Breakthrough time >60 minutes).[1] | |
| - For prolonged contact | Protection Class 5 or higher (Breakthrough time >240 minutes).[1] | |
| Body Protection | Appropriate protective clothing to prevent skin exposure. For significant risk, fire/flame resistant and impervious clothing is recommended. | N/A |
| Respiratory | Particulate respirator required when dusts are generated or if exposure limits are exceeded. | OSHA 29 CFR 1910.134 or European Standard EN 149.[6] |
Operational Plan: Step-by-Step Handling Protocol
Following a standardized procedure minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[6]
-
Minimize dust generation and accumulation during handling.[6]
-
Ensure all containers are clearly labeled.[1]
2. Handling this compound:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Wear the appropriate PPE as specified in the table above.
-
Wash hands thoroughly after handling, even after wearing gloves.[1][5]
3. Storage:
-
Store in a tightly closed, original container, such as polyethylene (B3416737) or polypropylene.[1][6]
-
Keep in a refrigerated environment, with recommended temperatures ranging from below 4°C (39°F) to as low as -20°C.[6][7]
-
As this compound is sensitive to air and light, storing it with a desiccant is advisable.[7]
Caption: A logical workflow for the safe handling of this compound.
Emergency and Disposal Plans
Accidents can happen. Being prepared with clear emergency and disposal plans is critical.
Spill Response
-
Minor Spills:
-
Major Spills:
First Aid Measures
-
Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding eyelids open.[6]
-
Skin Contact: Flush skin and hair with running water. If soap is available, use it.[1] Remove contaminated clothing and seek medical attention if irritation occurs.[1][6]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, seek medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cups of water or milk.[6]
Disposal Plan
-
Waste Material: Do not allow the product to enter drains.[2][7] Whenever possible, recycling should be considered.[1] Otherwise, excess and expired materials should be offered to a licensed hazardous material disposal company.[5] Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[5]
-
Contaminated Packaging: Dispose of in the same manner as the product itself.
-
Always consult and adhere to all federal, state, and local environmental regulations regarding disposal.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
